(Z)-Hex-4-enal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-hex-4-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-3,6H,4-5H2,1H3/b3-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCMFIRORYQTCL-IHWYPQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884096 | |
| Record name | 4-Hexenal, (4Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
| Record name | cis-4-Hexenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/64/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
125.00 to 129.00 °C. @ 760.00 mm Hg | |
| Record name | (E)-4-Hexenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033549 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water; soluble in ethanol, phthalates, ethers and most fixed oils | |
| Record name | cis-4-Hexenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/64/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.958-0.971 | |
| Record name | cis-4-Hexenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/64/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4634-89-3, 25166-87-4 | |
| Record name | (4Z)-4-Hexenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4634-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-4-Hexenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004634893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hexenal, (4Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hexenal, (4Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-hex-4-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HEXENAL, (4Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3S58SB58N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (E)-4-Hexenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033549 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Physicochemical Properties of cis-4-Hexenal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-Hexenal is an unsaturated aldehyde that, along with its trans-isomer, is recognized as a "green leaf volatile," contributing to the characteristic aroma of freshly cut grass and various fruits and vegetables. Its unique chemical structure and sensory properties make it a subject of interest in flavor chemistry, agriculture, and potentially in the study of biological signaling, given the role of volatile organic compounds in intercellular communication. This technical guide provides a comprehensive overview of the known physicochemical properties of cis-4-hexenal, intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields. All quantitative data is presented in a structured format for clarity and ease of comparison.
Physicochemical Data
The following table summarizes the key physicochemical properties of cis-4-Hexenal. It is important to note that some data, particularly the melting point, are estimated values due to the limited availability of experimentally determined figures in peer-reviewed literature.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O | [1][2] |
| Molecular Weight | 98.14 g/mol | [1][2] |
| Appearance | Colorless liquid (estimated) | [3] |
| Boiling Point | 127.2 ± 9.0 °C (at 760 mmHg, Predicted) 73.5 - 75 °C (at 13.33 kPa) | [1] |
| Melting Point | -78 °C (estimate) | [4] |
| Density | 0.828 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.422 | [1] |
| Solubility | Slightly soluble in water. Soluble in acetic acid, phthalate esters, ethers, and most non-volatile oils. | [1] |
| Vapor Pressure | 11.264 mmHg at 25°C | [1] |
| Flash Point | 17.965 °C | [1] |
| CAS Number | 4634-89-3 | [1][3][5] |
Spectral Data
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of cis-4-Hexenal are not extensively published. However, standard methodologies for characterizing similar volatile aldehydes are well-established. The following sections outline generalized experimental workflows.
Determination of Boiling Point
The boiling point of a liquid aldehyde like cis-4-Hexenal can be determined using several standard laboratory methods. A common and efficient technique is the Thiele tube method, which requires a small sample volume.
Diagram 1: Workflow for Boiling Point Determination using the Thiele Tube Method.
Determination of Solubility
The solubility of cis-4-Hexenal in various solvents can be qualitatively and quantitatively determined. A general qualitative procedure involves the direct mixing of the solute and solvent.
Diagram 2: General Workflow for Qualitative Solubility Determination.
Safety and Handling
cis-4-Hexenal is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[7] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This technical guide provides a summary of the currently available physicochemical data for cis-4-Hexenal. While key properties have been compiled, the notable absence of detailed, publicly available experimental spectral data highlights an area for future research. The provided generalized experimental protocols offer a starting point for the in-house determination of its properties. As a molecule of interest in various scientific domains, a more complete characterization of cis-4-Hexenal will be invaluable for its future applications.
References
- 1. chembk.com [chembk.com]
- 2. Human Metabolome Database: Showing metabocard for (Z)-4-Hexenal (HMDB0040271) [hmdb.ca]
- 3. (Z)-4-hexenal, 4634-89-3 [thegoodscentscompany.com]
- 4. 4-Hexenal CAS#: 2100-19-8 [m.chemicalbook.com]
- 5. femaflavor.org [femaflavor.org]
- 6. spectrabase.com [spectrabase.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide on the Natural Occurrence of (Z)-Hex-4-enal in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of (Z)-Hex-4-enal in the plant kingdom. The document details its biosynthetic origins, summarizes its presence in various plant species, and provides a detailed experimental protocol for its identification and analysis.
Introduction
This compound, a volatile organic compound, is a member of the C6-aldehyde family, often associated with the characteristic "green leaf" aroma of freshly cut plants. These compounds play a significant role in plant defense mechanisms and signaling pathways. While the presence of C6-aldehydes is widely documented, specific quantitative data for this compound remains limited in publicly available scientific literature. This guide synthesizes the current knowledge on its qualitative occurrence and provides the necessary technical information for its further investigation.
Natural Occurrence of this compound
This compound has been identified as a volatile component in a limited number of plant species. The following table summarizes the plants in which its presence has been qualitatively reported. It is important to note that while detected, the precise concentrations of this compound in these plants have not been extensively quantified in the reviewed literature.
| Plant Species | Common Name | Family | Plant Part(s) |
| Allium cepa | Onion | Amaryllidaceae | Bulb |
| Allium fistulosum | Welsh Onion | Amaryllidaceae | Bulb |
| Citrullus lanatus | Watermelon | Cucurbitaceae | Fruit |
This table is based on available qualitative data. Quantitative data on the concentration of this compound is not widely reported.
Biosynthesis of this compound in Plants
This compound, like other C6-aldehydes, is synthesized in plants through the lipoxygenase (LOX) pathway. This pathway is initiated in response to tissue damage, such as from herbivory or mechanical stress. The primary precursors for C6-aldehydes are polyunsaturated fatty acids, particularly linolenic acid.
The key enzymatic steps are:
-
Lipoxygenase (LOX) : This enzyme introduces molecular oxygen into a polyunsaturated fatty acid (e.g., linolenic acid) to form a hydroperoxide.
-
Hydroperoxide Lyase (HPL) : This enzyme then cleaves the hydroperoxide intermediate to form a C6-aldehyde and a C12-oxo-acid.
The diagram below illustrates the biosynthetic pathway leading to the formation of C6 aldehydes.
Caption: Biosynthesis of C6 Aldehydes in Plants.
Experimental Protocols for Analysis
The analysis of volatile compounds like this compound from plant matrices is typically performed using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This method allows for the extraction and concentration of volatiles from the headspace of a sample without the use of solvents.
4.1. Representative Experimental Protocol: HS-SPME-GC-MS Analysis of Plant Volatiles
Objective: To extract, identify, and semi-quantify this compound and other volatile aldehydes from a plant tissue sample.
Materials:
-
Fresh plant tissue (e.g., onion bulb, watermelon fruit)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Analytical balance
-
Spatula
-
Internal standard solution (e.g., 1-heptanol in methanol, 100 µg/mL)
Procedure:
-
Sample Preparation:
-
Weigh 2.0 ± 0.1 g of fresh plant tissue into a 20 mL headspace vial.
-
For semi-quantification, add 10 µL of the internal standard solution directly onto the sample.
-
Immediately seal the vial with the screw cap.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heating block or the autosampler's incubator set at 40°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: Immediately after extraction, insert the SPME fiber into the GC injection port, heated to 250°C, for thermal desorption of the analytes for 5 minutes in splitless mode.
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 5°C/min.
-
Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass scan range: m/z 35-350.
-
Ion source temperature: 230°C.
-
Transfer line temperature: 280°C.
-
-
-
Data Analysis:
-
Identification: Identify this compound by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley) and by comparing its retention index with literature values.
-
Semi-Quantification: Calculate the relative abundance of this compound by comparing its peak area to the peak area of the internal standard.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of this compound in plant samples.
Caption: Experimental Workflow for Plant Volatile Analysis.
Conclusion
This compound is a naturally occurring C6-aldehyde found in certain plants, likely contributing to their characteristic aroma profiles and defense mechanisms. Its biosynthesis follows the well-established lipoxygenase pathway. While its presence has been confirmed in species like onion and watermelon, a significant gap exists in the scientific literature regarding its quantitative levels in these and other plants. The provided experimental protocol offers a robust methodology for researchers to pursue the quantification of this compound and further elucidate its physiological roles in the plant kingdom. Future research focusing on the quantitative analysis of this compound across a wider range of plant species and under different physiological conditions is warranted to fully understand its significance.
An In-depth Technical Guide to the Biosynthesis of (Z)-Hex-4-enal
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-Hex-4-enal is a C6 volatile organic compound, part of a broader class known as green leaf volatiles (GLVs), which are integral to plant defense signaling and contribute to the characteristic aroma of freshly cut grass. The biosynthesis of these compounds is a rapid response to tissue damage, such as from herbivory or mechanical stress. This technical guide provides a detailed overview of the core biosynthetic pathway leading to the formation of C6 aldehydes, with a focus on the current understanding of this compound. It includes a summary of the key enzymes, their kinetic properties, detailed experimental protocols for pathway analysis, and a description of the upstream signaling cascade that regulates this crucial defense mechanism. While the primary pathway for the more common (Z)-3-hexenal isomer is well-established, the precise enzymatic origin of this compound is less documented, suggesting it may be a minor product or arise from alternative enzymatic activities.
The Core Biosynthetic Pathway: The Lipoxygenase (LOX) Pathway
The formation of this compound and other C6 GLVs is initiated by the lipoxygenase (LOX) pathway, which is activated upon cellular disruption. In intact plant cells, the enzymes of this pathway are physically separated from their substrates.[1] Damage to the tissue, for instance by wounding, brings the enzymes and substrates into contact, triggering the rapid synthesis of volatile aldehydes.[1]
The primary precursor for C6 aldehydes is α-linolenic acid (C18:3), a polyunsaturated fatty acid commonly found in plant cell membranes.[2][3] The pathway proceeds through two main enzymatic steps:
-
Oxygenation by Lipoxygenase (LOX): Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids.[3] In the case of α-linolenic acid, 13-lipoxygenase (13-LOX) specifically introduces oxygen at the 13th carbon position, forming 13(S)-hydroperoxy-linolenic acid (13-HPOT).[4][5]
-
Cleavage by Hydroperoxide Lyase (HPL): The unstable 13-HPOT intermediate is then cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme (CYP74B).[5][6] This reaction yields a C6 aldehyde and a C12 oxo-acid. The cleavage of 13-HPOT is known to produce (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid.[6]
The direct enzymatic production of This compound via this pathway is not well-documented in the scientific literature. The predominant C6 aldehyde product from the cleavage of 13-HPOT is (Z)-3-hexenal.[4][5] It is plausible that this compound is a minor product of certain HPL isozymes or that it is formed through an alternative, less-characterized pathway. Further research is needed to elucidate the specific enzymatic origin of this particular isomer.
Diagram of the Core Biosynthesis Pathway
Caption: The core enzymatic cascade for the biosynthesis of C6 aldehydes from α-linolenic acid.
Quantitative Data
Quantitative understanding of the biosynthesis of this compound and related GLVs requires analysis of enzyme kinetics and product yields. The following tables summarize available data, although specific kinetic parameters for this compound formation are not widely reported.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Source Organism | Reference |
| Soybean Lipoxygenase-1 | Linoleic Acid | 11.2 | 55 (s⁻¹) | - | Glycine max | [7] |
| Cucumber Lipoxygenase 3 | α-Linolenic Acid | - | - | - | Cucumis sativus | [8] |
| Arabidopsis thaliana 13-HPL | 13(S)-HPOT | - | - | - | Arabidopsis thaliana | [9] |
Table 2: C6-Aldehyde Production Yields
| Plant/System | Condition | (Z)-3-Hexenal Yield | (E)-2-Hexenal Yield | Reference |
| Transgenic Potato (HPL antisense) | Wounded Leaves | Reduced to 23% of WT | Reduced to 54% of WT | [6] |
| Mint Leaves Extract | 15 min reaction | Up to 2.58 µmol | - | [8] |
| Recombinant E. coli (Olive HPL) | Biotransformation | ~5.61 mM (total C6 aldehydes) | - | [10] |
| Recombinant S. cerevisiae (LOX & HPL) | Biotransformation | ~0.6 mM (total GLV) | - | [10] |
Note: Yields are highly dependent on the experimental setup, substrate availability, and the specific enzymes used.
Experimental Protocols
Protocol for Lipoxygenase (LOX) Activity Assay
This protocol is based on the spectrophotometric detection of the formation of conjugated dienes from linolenic acid.
Materials:
-
0.1 M Sodium Phosphate Buffer (pH can be optimized, typically 6.5-7.5)
-
Linolenic acid substrate solution (e.g., 10 mM stock in ethanol)
-
Purified or crude enzyme extract
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a quartz cuvette by adding the sodium phosphate buffer.
-
Add the linolenic acid substrate to the cuvette and mix gently.
-
Initiate the reaction by adding the enzyme extract.
-
Immediately monitor the increase in absorbance at 234 nm over time (typically for 1-5 minutes). This wavelength corresponds to the formation of the conjugated diene system in the hydroperoxide product.
-
The initial linear rate of the reaction is used to calculate the enzyme activity. One unit of activity is often defined as the amount of enzyme that produces 1 µmol of hydroperoxide per minute, using an extinction coefficient for the hydroperoxide (e.g., 25,200 M⁻¹cm⁻¹).
Protocol for Hydroperoxide Lyase (HPL) Activity Assay
This protocol measures the consumption of the hydroperoxide substrate by HPL.
Materials:
-
0.1 M Sodium Phosphate Buffer (pH typically 6.5-7.0)
-
13(S)-HPOT substrate (can be synthesized from linolenic acid using LOX)
-
Purified or crude enzyme extract containing HPL
-
UV-Vis Spectrophotometer
Procedure:
-
Synthesize the 13(S)-HPOT substrate by incubating linolenic acid with a commercial lipoxygenase preparation. The product can be purified if necessary.
-
Prepare the reaction mixture in a quartz cuvette with the sodium phosphate buffer.
-
Add the 13(S)-HPOT substrate to the cuvette.
-
Initiate the reaction by adding the HPL-containing enzyme extract.
-
Monitor the decrease in absorbance at 234 nm over time. The disappearance of the conjugated diene system indicates HPL activity.
-
Calculate the enzyme activity based on the rate of substrate consumption.
Protocol for Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of C6 Volatiles
This method is used for the identification and quantification of volatile products like this compound.
Materials:
-
Plant tissue (e.g., leaves)
-
Headspace vials with septa
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Internal standard (e.g., a known amount of a C7 or C8 hydrocarbon)
Procedure:
-
Place a known weight of plant tissue into a headspace vial.
-
For wounding experiments, damage the tissue mechanically (e.g., with a blade) immediately before sealing the vial.
-
Add an internal standard if quantitative analysis is desired.
-
Seal the vial tightly.
-
Incubate the vial at a controlled temperature (e.g., 30-40°C) for a specific time (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.
-
Use an automated headspace sampler to inject a known volume of the headspace gas into the GC-MS system.
-
Separate the volatile compounds on a suitable GC column (e.g., a non-polar or mid-polar column).
-
Identify the compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST) and retention times of authentic standards.
-
Quantify the compounds by comparing their peak areas to that of the internal standard.
Diagram of Experimental Workflow for Volatile Analysis
Caption: A typical workflow for the analysis of wound-induced plant volatiles.
Regulatory Signaling Pathway
The biosynthesis of GLVs is tightly regulated and induced by various stresses, most notably mechanical wounding and herbivory. The signaling cascade that leads to the transcriptional activation of the LOX and HPL genes is primarily mediated by the phytohormone jasmonic acid (JA).
The Jasmonate Signaling Cascade:
-
Wounding Signal Perception: Mechanical damage leads to the generation of systemic signals.[11][12]
-
Jasmonic Acid Synthesis: In response to these signals, the biosynthesis of jasmonic acid is initiated, starting with the oxygenation of linolenic acid by 13-LOX in the chloroplasts.[10]
-
Conversion to the Active Form: JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).[2]
-
Derepression of Transcription Factors: In the absence of JA-Ile, JAZ (Jasmonate ZIM-domain) proteins act as transcriptional repressors. They bind to and inhibit transcription factors such as MYC2, which are positive regulators of JA-responsive genes.[2][3]
-
JAZ Protein Degradation: The binding of JA-Ile to its co-receptor, the F-box protein COI1, targets the JAZ repressors for degradation via the 26S proteasome.[3][13]
-
Gene Expression: The degradation of JAZ proteins releases the MYC2 transcription factors, allowing them to bind to the promoters of early JA-responsive genes, including LOX and HPL, thereby upregulating their transcription and leading to the production of GLVs.[2][14]
Diagram of the Jasmonate Signaling Pathway
Caption: Simplified model of the jasmonate signaling pathway leading to the expression of GLV biosynthetic genes.
Conclusion
The biosynthesis of this compound is part of the broader and well-conserved lipoxygenase pathway, a critical component of plant defense. This pathway is initiated by the enzymatic oxidation of linolenic acid by 13-LOX, followed by the cleavage of the resulting hydroperoxide by HPL. The production of these volatiles is under tight transcriptional control, primarily regulated by the jasmonic acid signaling cascade, which is activated upon wounding. While the formation of the major C6 aldehyde, (Z)-3-hexenal, is well-understood, the specific origin of the (Z)-4-enal isomer remains an area for further investigation. The protocols and data presented here provide a framework for researchers to explore the nuances of this pathway and its role in plant physiology and defense. Future studies focusing on the substrate specificity of various HPL isozymes will be crucial to fully elucidate the complete profile of green leaf volatiles produced by plants.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification of a Hexenal Reductase That Modulates the Composition of Green Leaf Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of the Green Leaf Volatile (Z)-3-Hexenal by a Zea mays Hydroperoxide Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. znaturforsch.com [znaturforsch.com]
- 10. Wound response in plants - Wikipedia [en.wikipedia.org]
- 11. Wound signalling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systemic wound signaling in plants: A new perception - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptional and post-transcriptional regulation of the jasmonate signalling pathway in response to abiotic and harvesting stress in Hevea brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
The Lipoxygenase Pathway: A Technical Guide to the Biosynthesis of C6 Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lipoxygenase (LOX) pathway is a critical metabolic cascade in plants, initiating a series of reactions that produce a diverse array of bioactive compounds known as oxylipins. Among the most prominent products of this pathway are the C6 volatile aldehydes, including hexanal and various isomers of hexenal. These compounds, often referred to as "green leaf volatiles" (GLVs), are responsible for the characteristic aroma of freshly cut grass and contribute significantly to the flavor profiles of many fruits and vegetables.[1][2] Beyond their sensory attributes, C6 aldehydes play crucial roles in plant defense against herbivores and pathogens, acting as signaling molecules to activate defense-related genes and exhibiting direct antimicrobial and antifungal properties.[3][4][5][6] This technical guide provides an in-depth exploration of the core enzymatic steps in the lipoxygenase pathway leading to the formation of C6 aldehydes, complete with quantitative data, detailed experimental protocols, and visual representations of the key processes.
The Core Pathway: From Polyunsaturated Fatty Acids to C6 Aldehydes
The biosynthesis of C6 aldehydes is a two-step enzymatic process primarily involving lipoxygenase (LOX) and hydroperoxide lyase (HPL).[7][8] The pathway is typically initiated in response to tissue damage, which brings the enzymes into contact with their substrates.
Step 1: Dioxygenation by Lipoxygenase (LOX)
The pathway begins with the dioxygenation of polyunsaturated fatty acids (PUFAs), primarily linoleic acid (C18:2) and α-linolenic acid (C18:3), which are released from plant cell membranes upon wounding.[8][9] Lipoxygenases (EC 1.13.11.12) are non-heme iron-containing enzymes that catalyze the insertion of molecular oxygen into the fatty acid backbone.[10][11] Plant LOXs are classified based on their positional specificity of oxygenation on the C18 fatty acid chain, leading to the formation of either 9- or 13-hydroperoxides.[9] The formation of C6 aldehydes specifically originates from the 13-hydroperoxy derivatives.[1][12]
-
13-Lipoxygenases (13-LOXs) catalyze the formation of (13S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPOD) from linoleic acid and (13S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT) from α-linolenic acid.[9]
Step 2: Cleavage by Hydroperoxide Lyase (HPL)
The hydroperoxy fatty acids generated by LOX are then cleaved by hydroperoxide lyase (HPL; EC 4.1.2.92), a member of the cytochrome P450 family (CYP74B and CYP74C).[13][14] This cleavage occurs at the C12-C13 bond of the 13-hydroperoxides, yielding a C6 volatile aldehyde and a C12 oxo-acid.[7]
-
Cleavage of 13-HPOD by HPL produces hexanal .[1]
-
Cleavage of 13-HPOT by HPL yields (Z)-3-hexenal .[1]
The initially formed (Z)-3-hexenal can then undergo isomerization, either spontaneously or enzymatically, to the more stable (E)-2-hexenal.[1] These C6 aldehydes can be further metabolized by alcohol dehydrogenases (ADHs) to their corresponding alcohols (hexanol, (Z)-3-hexenol, (E)-2-hexenol), which can then be esterified.[8][15]
Quantitative Data
The kinetic parameters of lipoxygenase and hydroperoxide lyase can vary significantly depending on the plant source, specific isoform, substrate, and reaction conditions such as pH and temperature. The following tables summarize key quantitative data from the literature to provide a comparative overview.
Table 1: Kinetic Parameters of Plant Lipoxygenases (LOX)
| Plant Source | Enzyme/Isoform | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| Mung Bean (Vigna radiata) | Purified LOX | Linoleic Acid | 79.79 | - | 6.5 | 35 | [8][16] |
| Linolenic Acid | 135.5 | - | [16] | ||||
| Arachidonic Acid | 253.1 | - | [16] | ||||
| Durum Wheat (Triticum durum) | Crude Extract | Linoleic Acid | 131 | 42.37 (units/mg) | 5.0 and 6.5 | 40 | [17] |
| Soybean (Glycine max) | LOX-1 | Linoleic Acid | 12 | - | 9.0 | 25 | [10] |
| Arabidopsis thaliana | AtLOX1 | Linoleic Acid | - | ~310 (turnovers/sec) | 6.0 | - | [18] |
| Tomato (Solanum lycopersicum) | LOXA | Linoleic Acid | - | ~390 (turnovers/sec) | 6.0 | - | [18] |
| Grape (Vitis vinifera) | LOXA-TP | - | - | - | 5.5 | 25 | [19] |
| LOXO-TP | - | - | - | 7.5 | 25 | [19] |
Table 2: Kinetic and Activity Data for Hydroperoxide Lyase (HPL)
| Plant Source | Enzyme Type | Substrate | Km (µM) | Vmax (units/mg) | Specific Activity | Optimal pH | Reference(s) |
| Potato (Solanum tuberosum) | Recombinant | 13-HPOT | 56.6 | 71.3 | - | 6.5 | [18] |
| Almond (Prunus dulcis) | Native | 9-HPOD | - | - | 1000 nmol/mg | 6.5-7.0 | [2] |
| Recombinant | 9-HPOD | - | - | 2500 nmol/mg | 6.5-7.0 | [2] | |
| Olive (Olea europaea) | Recombinant (wt) | 13-HPOD | - | - | 93.5% conversion | - | [20] |
| Recombinant (wt) | 13-HPOT | - | - | 73% conversion | - | [20] | |
| Soybean (Glycine max) | Leaf/Chloroplast | 13-HPOD | - | - | 66-85% yield | - | [21] |
| Seed/Seedling | 13-HPOD | - | - | 36-56% yield | - | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the lipoxygenase pathway leading to C6 aldehydes.
Protocol 1: Spectrophotometric Assay for Lipoxygenase (LOX) Activity
This protocol is based on the method described by Axelrod et al. (1981), which measures the increase in absorbance at 234 nm due to the formation of conjugated dienes in the hydroperoxide products.[7][20]
Materials:
-
Linoleic acid
-
Tween 20
-
0.5 M NaOH
-
50 mM Phosphate buffer (pH 6.0 - 9.0, depending on the enzyme's optimal pH)
-
Enzyme extract (e.g., crude plant extract or purified LOX)
-
Spectrophotometer capable of reading at 234 nm
-
Cuvettes
Procedure:
-
Preparation of 10 mM Sodium Linoleate Stock Solution: a. In a light-protected flask (e.g., wrapped in aluminum foil), add 78 µL of linoleic acid and 90 µL of Tween 20 to 10 mL of deionized water (previously boiled and cooled to remove dissolved oxygen).[7] b. Mix gently to avoid bubble formation.[20] c. Add 0.5 M NaOH dropwise (approximately 100 µL) until the solution clarifies.[7][20] d. Transfer the solution to a 25 mL volumetric flask, protect from light, and bring the volume to 25 mL with deionized water. e. Aliquot into amber microtubes and store at -20°C.[7]
-
Enzyme Assay: a. Prepare the reaction mixture in a cuvette by adding the appropriate volume of phosphate buffer and the enzyme extract. The final volume is typically 1 mL or 3 mL. For a 1 mL reaction, a typical mixture would be ~980-990 µL buffer and 10-20 µL of enzyme extract. b. Prepare a blank cuvette containing the same amount of buffer and substrate, but without the enzyme extract. c. Zero the spectrophotometer at 234 nm using the blank. d. Initiate the reaction by adding a small volume of the sodium linoleate stock solution to the sample cuvette (e.g., 10 µL for a final concentration of 100 µM).[8] e. Immediately mix by inversion and monitor the increase in absorbance at 234 nm for 1-3 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).
-
Calculation of Enzyme Activity: a. Determine the rate of reaction (ΔA234/min) from the linear portion of the absorbance versus time plot. b. Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA234/min) / ε * Vt / Ve where:
-
ε (molar extinction coefficient for conjugated dienes) = 25,000 M-1cm-1
-
Vt = Total volume of the assay (mL)
-
Ve = Volume of the enzyme extract used (mL) c. One unit of LOX activity is often defined as the amount of enzyme that forms 1 µmol of hydroperoxide per minute under the specified conditions.[8]
-
Protocol 2: Hydroperoxide Lyase (HPL) Activity Assay
This protocol involves the preparation of the hydroperoxide substrate followed by monitoring its cleavage by HPL.[2][4]
Materials:
-
Linoleic acid or α-linolenic acid
-
Soybean lipoxygenase (commercially available)
-
Sodium borate buffer (e.g., 70 mM, pH 9.0)
-
1 M HCl
-
Diethyl ether
-
Enzyme extract containing HPL
-
Sodium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer
Procedure:
-
Preparation of 13-Hydroperoxide Substrate: a. In a flask under oxygen bubbling, dissolve linoleic or α-linolenic acid in sodium borate buffer containing NaOH.[2] b. Add commercial soybean LOX to initiate the reaction and stir for 30 minutes at 4°C.[2] c. Stop the reaction by acidifying to pH 3 with 1 M HCl.[2] d. Extract the hydroperoxides with diethyl ether, wash with water, and evaporate the solvent. The concentration of the hydroperoxide can be determined spectrophotometrically at 234 nm.
-
HPL Activity Assay: a. Prepare the reaction mixture in a cuvette containing sodium phosphate buffer and the HPL enzyme extract.[2] b. Initiate the reaction by adding the prepared hydroperoxide substrate (e.g., to a final concentration of 43 µM).[2] c. Continuously monitor the decrease in absorbance at 234 nm, which corresponds to the cleavage of the conjugated diene system of the hydroperoxide.[2]
-
Calculation of HPL Activity: a. Determine the rate of decrease in absorbance (ΔA234/min). b. Calculate the enzyme activity similarly to the LOX assay. One unit of HPL activity can be defined as the amount of enzyme that converts 1 µmol of substrate per minute.[2]
Protocol 3: Quantification of C6 Aldehydes by GC-MS
This protocol outlines a general procedure for the analysis of volatile C6 aldehydes from plant tissues or enzymatic reactions using Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]
Materials:
-
Plant tissue or enzyme reaction mixture
-
Solid-Phase Microextraction (SPME) fiber (e.g., PDMS/DVB)
-
Vials with septa
-
Internal standard (e.g., 2-ethyl-1-butanol or a deuterated aldehyde)
-
GC-MS system
Procedure:
-
Sample Preparation: a. Place a known amount of plant tissue or the enzyme reaction mixture into a headspace vial. b. Add a known amount of the internal standard. c. Seal the vial with a septum cap.
-
Headspace SPME: a. Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 6-30 minutes) at a controlled temperature (e.g., 25-40°C) to allow the volatile aldehydes to adsorb onto the fiber.[13]
-
GC-MS Analysis: a. Insert the SPME fiber into the heated injection port of the GC-MS to desorb the analytes. b. Use a suitable capillary column (e.g., DB-5ms) for separation. c. Set the oven temperature program to achieve good separation of the C6 aldehydes. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C. d. The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Quantification: a. Identify the C6 aldehydes based on their retention times and mass spectra compared to authentic standards. b. Quantify the aldehydes by comparing the peak area of each analyte to the peak area of the internal standard and using a calibration curve generated with known concentrations of the C6 aldehyde standards.
Mandatory Visualizations
Signaling Pathway
Caption: The lipoxygenase pathway for C6 aldehyde biosynthesis.
Experimental Workflow: LOX Activity Assay
Caption: Workflow for spectrophotometric LOX activity assay.
Logical Relationship: Substrate to Product
Caption: Logical flow from substrates to C6 aldehyde products.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. aocs.org [aocs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Biochemical Characterization of 13-Lipoxygenases of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]
- 15. Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification and characterization of lipoxygenase from mung bean (Vigna radiata L.) germinating seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Olive Recombinant Hydroperoxide Lyase, an Efficient Biocatalyst for Synthesis of Green Leaf Volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hydroperoxide Lyase and Other Hydroperoxide-Metabolizing Activity in Tissues of Soybean, Glycine max - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Hydroperoxide Lyase in (Z)-Hex-4-enal Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-Hex-4-enal is a volatile organic compound contributing to the characteristic aroma of many plants. Its biosynthesis is believed to occur via the oxylipin pathway, where hydroperoxide lyase (HPL) plays a pivotal enzymatic role. This technical guide provides an in-depth analysis of the function of HPL in the formation of C6-aldehydes, with a specific focus on the less-documented this compound. While the pathway for the well-known isomer, (Z)-3-hexenal, is clearly established, the precise mechanism for this compound formation remains an area of active investigation. This document summarizes the current understanding, details relevant experimental protocols, and presents available quantitative data to support further research in this field.
Introduction to the Oxylipin Pathway and Green Leaf Volatiles
Green Leaf Volatiles (GLVs) are a group of C6 compounds, including aldehydes and alcohols, that are rapidly released by plants in response to tissue damage caused by herbivores or mechanical stress.[1][2] These compounds are crucial for plant defense signaling and contribute to the characteristic "green" aroma of freshly cut grass and many fruits and vegetables.[1][3] The biosynthesis of GLVs is initiated from polyunsaturated fatty acids, primarily linoleic and linolenic acids, through the oxylipin pathway.[2][4]
The initial step is the oxygenation of these fatty acids by lipoxygenase (LOX) to form fatty acid hydroperoxides.[3][4] Subsequently, hydroperoxide lyase (HPL), a cytochrome P450 enzyme of the CYP74 family, cleaves these hydroperoxides into a C6 volatile aldehyde and a C12 oxo-acid.[1][3][4]
The Role of Hydroperoxide Lyase (HPL)
HPLs are categorized based on their substrate specificity, primarily as 9-HPLs or 13-HPLs, which cleave 9-hydroperoxides and 13-hydroperoxides of fatty acids, respectively.[2] The most extensively studied reaction is the cleavage of 13-hydroperoxy-linolenic acid by 13-HPL to produce (Z)-3-hexenal.[5][6]
Mechanism of Action
The catalytic mechanism of HPL involves the isomerization of the fatty acid hydroperoxide into a short-lived hemiacetal intermediate.[7][8] This hemiacetal then spontaneously decomposes into the final C6 aldehyde and C12 oxo-acid products.[7][8]
Biosynthesis of this compound: A Hypothetical Pathway
While the formation of (Z)-3-hexenal is well-documented, the specific biosynthetic route to this compound is not definitively established in the current literature. Based on the known mechanisms of HPL and the structural features of this compound, a hypothetical pathway can be proposed. The formation of this compound would likely require a specific fatty acid hydroperoxide precursor that, upon cleavage by a specific HPL, yields this particular isomer.
This would likely involve a shift in the double bond position of the initial polyunsaturated fatty acid precursor or a different regiospecificity of the lipoxygenase and subsequent cleavage by HPL. Further research is necessary to identify the precise substrate and the specific HPL responsible for this compound biosynthesis.
Quantitative Data on Hydroperoxide Lyase Activity
| Enzyme Source | Substrate | Product | Specific Activity | Yield | Reference |
| Recombinant Bell Pepper HPL in S. cerevisiae | 13-(S)-hydroperoxy linolenic acid | (Z)-3-hexenal | 6000 µmol/hr/mg protein | - | EP0801133B1[9] |
| Potato Leaf Extract | 13-hydroperoxy-linolenic acid (13-HPOT) | (E)-2-hexenal | 1,454 ± 83 nmol/min/g fresh weight | - | Vancanneyt et al., 2001[6] |
| Recombinant Tomato HPL in E. coli | α-linolenic acid (via in-situ 13-HPOT formation) | (Z)-3-hexenal | - | 5.1 g/L | Kumar et al., 2015 |
Experimental Protocols
Synthesis of Hydroperoxide Substrates
Protocol for the Synthesis of 13-Hydroperoxy-linolenic acid (13-HPOT):
-
Materials: Linolenic acid, soybean lipoxygenase (Type I-B), borate buffer (0.2 M, pH 9.0), HCl.
-
Procedure:
-
Dissolve linolenic acid in ethanol.
-
Add the linolenic acid solution to the borate buffer with vigorous stirring.
-
Add soybean lipoxygenase to the mixture.
-
Incubate at room temperature with continuous stirring and oxygen supply for 1-2 hours.
-
Stop the reaction by acidifying the mixture to pH 3.5-4.0 with HCl.
-
Extract the 13-HPOT with diethyl ether or ethyl acetate.
-
Wash the organic phase with brine and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure. The product can be purified by silica gel chromatography.
-
Hydroperoxide Lyase Activity Assay
Spectrophotometric Assay:
-
Principle: This assay measures the decrease in absorbance at 234 nm, which corresponds to the consumption of the conjugated diene system of the fatty acid hydroperoxide substrate.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer (0.1 M, pH 6.5), the enzyme extract, and the hydroperoxide substrate (e.g., 13-HPOT).
-
Monitor the decrease in absorbance at 234 nm over time using a spectrophotometer.
-
One unit of HPL activity can be defined as the amount of enzyme that catalyzes the degradation of 1 µmol of substrate per minute.
-
GC-MS Analysis of Volatile Products:
-
Principle: This method allows for the direct quantification of the volatile aldehyde products.
-
Procedure:
-
Perform the enzymatic reaction in a sealed vial.
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Analyze the headspace volatiles by gas chromatography-mass spectrometry (GC-MS).
-
Use an internal standard for quantification.
-
Identify the products by comparing their retention times and mass spectra with those of authentic standards.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Routes to 4-Hydroxynonenal: Fundamental Issues in the Mechanisms of Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional insights into the reaction specificity of catalase-related hydroperoxide lyase: A shift from lyase activity to allene oxide synthase by site-directed mutagenesis | PLOS One [journals.plos.org]
- 3. Epoxidation of trans-4-hydroxy-2-nonenal by fatty acid hydroperoxides and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the specificity of lipid hydroperoxide fragmentation by fatty acid hydroperoxide lyase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of the Green Leaf Volatile (Z)-3-Hexenal by a Zea mays Hydroperoxide Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. researchgate.net [researchgate.net]
- 8. EP0801133B1 - Hydroperoxide lyases - Google Patents [patents.google.com]
- 9. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of (Z)-Hex-4-enal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for (Z)-Hex-4-enal (CAS Registry Number: 4634-89-3). This document is intended to serve as a comprehensive resource, presenting detailed spectral data and the experimental protocols for their acquisition.
This compound , a volatile organic compound with the molecular formula C₆H₁₀O, is a significant flavor and aroma component found in various natural sources, including onions and watermelon. Its characterization is crucial for quality control in the food and fragrance industries, as well as for researchers studying its biochemical pathways and potential applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~9.7 | Triplet (t) | CHO |
| ~5.5 | Multiplet (m) | CH =CH |
| ~5.3 | Multiplet (m) | CH=CH |
| ~2.4 | Multiplet (m) | CH ₂-CHO |
| ~2.2 | Multiplet (m) | CH ₂-CH= |
| ~1.6 | Doublet of triplets (dt) | CH ₃ |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~202 | C HO |
| ~130 | C H=CH |
| ~125 | CH=C H |
| ~43 | C H₂-CHO |
| ~21 | C H₂-CH= |
| ~14 | C H₃ |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns.
Predicted Mass Spectrum Data
| m/z | Predicted Ion |
| 98 | [M]⁺ (Molecular Ion) |
| 69 | [M-CHO]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ |
| 29 | [CHO]⁺ |
Experimental Protocols
Detailed experimental procedures are essential for the reproducible acquisition of high-quality spectral data.
NMR Spectroscopy Protocol
A general protocol for obtaining NMR spectra of volatile aldehydes like this compound is as follows:
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.
-
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
For the analysis of volatile compounds like this compound, GC-MS is the technique of choice. A typical protocol is outlined below:
-
Sample Preparation: The sample can be injected directly if it is a liquid, or a headspace or solid-phase microextraction (SPME) technique can be used for samples with low concentrations of the analyte.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40-60 °C, hold for 1-5 minutes.
-
Ramp: Increase the temperature at a rate of 5-10 °C/min to a final temperature of 250-300 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: The resulting chromatogram and mass spectra are analyzed using the instrument's software. The mass spectrum of the peak corresponding to this compound is compared with a library database (e.g., NIST, Wiley) for identification.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
Caption: Workflow for NMR and MS analysis of this compound.
In-Depth Toxicological Profile of (Z)-Hex-4-enal
A Technical Guide for Researchers and Drug Development Professionals
(Z)-Hex-4-enal , a volatile organic compound found in various fruits and vegetables, is also utilized as a flavoring agent in the food industry. A comprehensive understanding of its toxicological profile is essential for risk assessment and ensuring human safety. This technical guide provides a detailed overview of the available toxicological data on this compound, leveraging read-across data from structurally similar compounds where direct data is unavailable. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Direct toxicological data for this compound is limited. Therefore, a read-across approach has been employed, primarily using data from its structural isomer, trans-2-hexenal, a well-studied α,β-unsaturated aldehyde. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated this compound as part of a group of flavoring agents and have not expressed a safety concern at current intake levels. This guide summarizes the available data on acute, sub-chronic, and genetic toxicity, and details the experimental protocols for key studies.
Data Presentation
Due to the scarcity of direct quantitative toxicological data for this compound, this section presents data for the read-across surrogate, trans-2-hexenal.
Table 1: Acute Toxicity of trans-2-Hexenal
| Species | Route of Administration | Endpoint | Value | Reference |
| Rat | Oral | LD50 | 780 mg/kg bw | [1] |
| Rabbit | Dermal | LD50 | 600 mg/kg bw | [2] |
Table 2: Repeated-Dose Toxicity of trans-2-Hexenal
| Species | Duration | Route of Administration | NOAEL | Study Type | Reference |
| Rabbit | 13 weeks | Oral (gavage) | 200 mg/kg bw/day | Sub-chronic toxicity study | [3] |
Table 3: Genotoxicity of trans-2-Hexenal
| Assay | System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames test) | S. typhimurium TA100, TA104 | Without S9 | Positive | [3] |
| In vivo Micronucleus Test | Human buccal mucosa cells | N/A | Positive | [2] |
Experimental Protocols
Detailed methodologies for the key toxicological studies are outlined below, based on OECD guidelines and published literature.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. The protocol for trans-2-hexenal followed the principles of OECD Guideline 471.
-
Strains: Salmonella typhimurium strains TA100 and TA104, which are sensitive to base-pair substitution mutagens, were used.
-
Metabolic Activation: The assay was conducted with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.
-
Procedure: The tester strains were exposed to various concentrations of the test substance in the presence and absence of the S9 mix. The mixture was then plated on a minimal glucose agar medium lacking histidine.
-
Incubation: The plates were incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A substance is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies.
In Vivo Micronucleus Assay
The in vivo micronucleus assay assesses the ability of a substance to cause chromosomal damage. The study on trans-2-hexenal in human buccal mucosa cells provides evidence of its genotoxic potential in vivo.
-
Subjects: Healthy, non-smoking human volunteers were recruited.
-
Exposure: Subjects rinsed their mouths with a dilute aqueous solution of trans-2-hexenal (e.g., 10 ppm) for a specified duration and frequency.
-
Sample Collection: Exfoliated buccal mucosa cells were collected at baseline and at several time points after exposure by gently scraping the inside of the cheek.
-
Slide Preparation: The collected cells were smeared onto microscope slides, fixed, and stained with a DNA-specific stain (e.g., Giemsa or DAPI).
-
Analysis: The frequency of micronucleated cells (cells containing small, extranuclear bodies of chromatin) was determined by microscopic examination of a large number of cells (typically at least 2000 cells per subject per time point). An increase in the frequency of micronucleated cells post-exposure indicates chromosomal damage.
90-Day Repeated-Dose Oral Toxicity Study in Rodents
This study provides information on the potential adverse health effects of a substance following prolonged exposure. The protocol is based on OECD Guideline 408.
-
Animals: Young, healthy rodents (typically rats) of a single strain are used. Both sexes are included in equal numbers.
-
Dose Groups: At least three dose levels of the test substance and a concurrent control group are used. The highest dose should induce some toxicity but not significant mortality.
-
Administration: The test substance is administered orally, typically by gavage or in the diet, seven days a week for 90 days.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.
-
Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
-
Endpoint Evaluation: The study evaluates a wide range of endpoints, including mortality, clinical signs, body weight changes, organ weights, and microscopic changes in tissues, to determine the No-Observed-Adverse-Effect Level (NOAEL).
Mandatory Visualization
Metabolic Pathway of Unsaturated Aldehydes
Caption: Metabolic detoxification of unsaturated aldehydes via glutathione conjugation.
Experimental Workflow for Ames Test
Caption: A simplified workflow for the bacterial reverse mutation (Ames) test.
Logical Relationship in Read-Across for Toxicity Assessment
References
(Z)-Hex-4-enal: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal safety data sheet (SDS) or comprehensive risk assessment conducted by a qualified safety professional. All laboratory work should be conducted in accordance with institutional and regulatory safety standards.
Introduction
(Z)-Hex-4-enal (CAS No. 4634-89-3) is a volatile organic compound with a pungent odor, naturally present in some plants like onions.[1] It is utilized as a flavoring agent and as an intermediate in organic synthesis.[1] Its chemical structure, featuring both an aldehyde functional group and a cis-alkene, dictates its reactivity and potential hazards. This guide provides an in-depth overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Flammable Liquid | Category 3 | Warning | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 2 | None | H401: Toxic to aquatic life |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | ChemBK |
| Molar Mass | 98.14 g/mol | ChemBK |
| Appearance | Colorless liquid | ChemBK |
| Odor | Pungent | Xinchem |
| Boiling Point | 73.5-75 °C at 13.33 kPa | ChemBK |
| Flash Point | 17.78 °C (64.00 °F) | The Good Scents Company |
| Density | 0.828 ± 0.06 g/cm³ (Predicted) | ChemBK |
| Solubility | Slightly soluble in water; soluble in acetic acid, phthalate esters, ethers, and most non-volatile oils. | ChemBK |
| Vapor Pressure | 11.264 mmHg at 25°C | ChemBK |
| Refractive Index | 1.422 | ChemBK |
Toxicological Information
-
Acute Toxicity: It is expected to be harmful if swallowed, based on the classification of the similar compound (Z)-3-hexenal. It causes skin and serious eye irritation upon contact.[1] Inhalation of vapors may cause respiratory tract irritation.
-
Chronic Toxicity: No specific data on the chronic toxicity of this compound was found.
-
Mechanism of Toxicity: As an α,β-unsaturated aldehyde, its toxicity is likely mediated by its electrophilic nature. These compounds can react with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins, via a Michael addition reaction. This can lead to enzyme inactivation, depletion of cellular antioxidants like glutathione, and induction of oxidative stress.
Potential Signaling Pathway Interactions
While specific studies on this compound are lacking, other unsaturated aldehydes have been shown to activate cellular stress response pathways. It is plausible that this compound could modulate similar pathways.
Caption: Potential signaling pathways affected by unsaturated aldehydes.
Experimental Protocols: Safety and Handling
Due to the lack of specific, detailed experimental protocols for this compound in the literature, the following section provides generalized procedures based on best practices for handling volatile, flammable, and irritant aldehydes in a research setting.
Risk Assessment
A thorough risk assessment should be performed before any new experiment involving this compound. The following workflow can be used as a guide.
Caption: Risk assessment workflow for handling this compound.
General Handling and Storage
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use explosion-proof electrical equipment. Ground all containers and transfer equipment to prevent static discharge.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation before use.
-
Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), a respirator with an organic vapor cartridge may be required, based on a formal risk assessment.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Laboratory Synthesis: Oxidation of (Z)-hex-4-en-1-ol (General Procedure)
A common laboratory-scale synthesis involves the oxidation of the corresponding alcohol.
-
Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar.
-
Reagents: Dissolve (Z)-hex-4-en-1-ol in a suitable anhydrous solvent (e.g., dichloromethane).
-
Reaction: Slowly add a mild oxidizing agent, such as pyridinium chlorochromate (PCC), to the solution while stirring. Control the temperature as the reaction may be exothermic.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., thin-layer chromatography).
-
Workup: Upon completion, quench the reaction and perform an appropriate aqueous workup to remove the oxidant and byproducts.
-
Purification: Purify the crude this compound by distillation or column chromatography.
Spill and Emergency Procedures
-
Small Spills: For a small spill contained within a fume hood, absorb the material with a spill pillow or other absorbent material. Place the contaminated material in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately and alert institutional safety personnel.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Reactivity and Stability
-
Chemical Stability: this compound is stable under recommended storage conditions.
-
Reactivity:
-
The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
-
It can undergo nucleophilic addition reactions at the carbonyl carbon.
-
As an unsaturated aldehyde, it may be susceptible to polymerization.
-
-
Incompatible Materials: Strong oxidizing agents, strong bases.
-
Hazardous Decomposition Products: No specific data is available for this compound. However, the thermal decomposition of other unsaturated aldehydes is known to produce smaller, volatile aldehydes such as formaldehyde and acetaldehyde.
Conclusion
This compound is a valuable chemical intermediate that requires careful handling due to its flammability and irritant properties. While specific quantitative toxicological data is limited, a thorough understanding of the hazards associated with unsaturated aldehydes, coupled with stringent adherence to safe laboratory practices, is essential for its safe use. A comprehensive risk assessment should always precede any experimental work.
References
(Z)-Hex-4-enal: A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-Hex-4-enal, a volatile organic compound belonging to the class of medium-chain aldehydes, plays a significant role in the flavor and fragrance industry and is a subject of interest in the study of plant signaling pathways. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological relevance of this compound. It includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis, and a discussion of its role as a green leaf volatile in plant defense mechanisms. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.
Introduction
This compound, also known as cis-4-Hexenal, is a colorless to pale yellow liquid characterized by a distinct green and grassy odor. Its molecular formula is C6H10O.[1] This unsaturated aldehyde is a component of the aroma of certain plants, most notably onions.[2][3] While its isomer, (Z)-3-hexenal, is more commonly associated with the characteristic smell of freshly cut grass, this compound also contributes to the complex bouquet of plant volatiles.[4] In addition to its natural occurrence, this compound is synthesized for use as a flavoring agent in various food products.[5] This guide delves into the historical context of its identification, methods of preparation, and its biological significance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application, and analysis in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C6H10O | [1][5] |
| Molecular Weight | 98.14 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Odor | Green, grassy | [1] |
| Boiling Point | 125.00 to 129.00 °C @ 760.00 mm Hg | [5] |
| 73.00 to 75.00 °C @ 100.00 mm Hg | [6] | |
| Density | 0.958 to 0.971 g/cm³ @ 25.00 °C | [5][6] |
| Refractive Index | 1.428 to 1.432 @ 20.00 °C | [5][6] |
| Solubility | Slightly soluble in water; soluble in ethanol, phthalates, ethers, and most fixed oils.[5] | |
| Flash Point | 17.78 °C (64.00 °F) | [6] |
| CAS Number | 4634-89-3 | [1][5] |
Discovery and History
While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the surveyed literature, its identification is intrinsically linked to the broader research on flavor constituents of fruits and vegetables, as well as the synthesis of unsaturated aldehydes. The closely related isomer, cis-3-Hexenal, was first reported in 1962.[7] It is plausible that this compound was identified and characterized in the following years as analytical techniques such as gas chromatography-mass spectrometry (GC-MS) became more sophisticated, allowing for the separation and identification of closely related isomers in complex natural extracts and synthetic mixtures. Its formal recognition and characterization are evidenced by its inclusion in databases such as those maintained by the Flavor and Extract Manufacturers Association (FEMA), with the assigned number 3496.[5]
Synthesis and Manufacturing
This compound can be synthesized through various chemical routes. The two primary methods reported are the carbonylation of hexene and the oxidation of the corresponding alcohol, (Z)-hex-4-en-1-ol.
Carbonylation of Hexene
An industrial method for the preparation of this compound involves the carbonylation of hexene. This process utilizes carbon monoxide in the presence of a catalyst, typically under high-pressure conditions. While specific details of the industrial process are often proprietary, the general chemical transformation is as follows:
Caption: General workflow for the synthesis of this compound via carbonylation of hexene.
Oxidation of (Z)-Hex-4-en-1-ol
A common laboratory-scale synthesis involves the oxidation of (Z)-hex-4-en-1-ol.[8] This method offers good control over the stereochemistry of the double bond. Mild oxidizing agents are employed to prevent over-oxidation to the carboxylic acid.
This protocol is a representative example of the oxidation of (Z)-hex-4-en-1-ol to this compound using PCC.
Materials:
-
(Z)-hex-4-en-1-ol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH2Cl2), anhydrous
-
Silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (Z)-hex-4-en-1-ol (1 equivalent) in anhydrous dichloromethane.
-
To this solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.
-
Stir the resulting mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether to ensure complete elution of the product.
-
Combine the organic filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by fractional distillation or column chromatography on silica gel to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound via PCC oxidation.
Natural Occurrence and Biosynthesis
This compound has been identified as a natural product in onions (Allium cepa) and Welsh onions (Allium fistulosum).[2][3] It is part of a group of volatile compounds known as Green Leaf Volatiles (GLVs), which are C6 aldehydes and alcohols released by plants upon tissue damage.
The biosynthesis of GLVs, including hexenals, originates from the lipoxygenase (LOX) pathway. This pathway is initiated by the release of polyunsaturated fatty acids, such as linolenic acid, from plant cell membranes upon wounding.
The key steps in the biosynthesis of C6 aldehydes are:
-
Lipase Action: Mechanical damage to plant tissue activates lipases, which hydrolyze glycerolipids in the cell membranes, releasing free fatty acids like linolenic acid.
-
Lipoxygenase (LOX) Catalysis: 13-lipoxygenase incorporates molecular oxygen into linolenic acid to form 13-hydroperoxy-linolenic acid.
-
Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxide is then cleaved by hydroperoxide lyase (HPL) to produce (Z)-3-hexenal and a 12-oxo-acid.
While (Z)-3-hexenal is the primary product of this pathway, isomerization can lead to the formation of other hexenal isomers. The biogenesis of this compound is theoretically derived from the oxidation of linolenic acid.
Caption: Simplified biosynthetic pathway of Green Leaf Volatiles leading to hexenals.
Biological Activity and Applications
The primary application of this compound is as a flavoring agent in the food industry, where it imparts a green, savory flavor.[5] It is recognized as a safe food additive by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[5]
As a member of the GLV family, this compound is implicated in plant defense mechanisms. GLVs are released upon herbivore attack and can act as signaling molecules. These signals can induce direct defense responses in the damaged plant and also prime neighboring plants for future attacks. Furthermore, these volatile cues can attract natural predators of the herbivores, an indirect defense mechanism. While much of the research has focused on (Z)-3-hexenal and its derivatives, it is likely that this compound also contributes to this complex chemical communication system in plants.
Conclusion
This compound is a noteworthy unsaturated aldehyde with significant applications in the flavor industry and potential roles in plant biology. While the specific historical details of its discovery are not as well-documented as some of its isomers, its chemical properties, synthesis, and natural occurrence are well-characterized. Further research into the specific biological activities of this compound, distinguishing it from other GLVs, could provide deeper insights into plant-insect interactions and may lead to new applications in agriculture and pest management. This guide provides a solid foundation of the current knowledge on this compound for the scientific community.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Human Metabolome Database: Showing metabocard for (Z)-4-Hexenal (HMDB0040271) [hmdb.ca]
- 4. Smell of freshly cut grass - Wikipedia [en.wikipedia.org]
- 5. 4-Hexenal, (4Z)- | C6H10O | CID 11094547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (Z)-4-hexenal, 4634-89-3 [thegoodscentscompany.com]
- 7. cis-3-Hexenal - American Chemical Society [acs.org]
- 8. This compound | 4634-89-3 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Isomers of Hexenal and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexenal, an unsaturated aldehyde with the molecular formula C₆H₁₀O, exists as a variety of structural and geometric isomers. These compounds, particularly (Z)-3-hexenal and (E)-2-hexenal, are significant components of the "green leaf volatiles" (GLVs) released by plants upon tissue damage, playing crucial roles in plant defense and communication. The distinct chemical and physical properties of each isomer dictate their biological activity, sensory perception, and potential applications in various fields, including fragrance, food science, and drug development. This guide provides a comprehensive overview of the isomers of hexenal, their physicochemical properties, detailed experimental protocols for their synthesis and analysis, and an exploration of their biological signaling pathways.
Isomers of Hexenal
The primary isomers of hexenal are categorized based on the position of the carbon-carbon double bond and the geometry (E/Z or cis/trans) around it. The main positional isomers are 2-hexenal, 3-hexenal, 4-hexenal, and 5-hexenal.
-
2-Hexenal: Exists as (E)-2-hexenal (trans) and (Z)-2-hexenal (cis). (E)-2-hexenal is often referred to as "leaf aldehyde."
-
3-Hexenal: Exists as (E)-3-hexenal (trans) and (Z)-3-hexenal (cis). (Z)-3-hexenal is known for its intense grassy odor.[1]
-
4-Hexenal: Exists as (E)-4-hexenal (trans) and (Z)-4-hexenal (cis).
-
5-Hexenal: Does not exhibit geometric isomerism as the double bond is at the terminal position.
Physicochemical Properties of Hexenal Isomers
The distinct structural arrangements of hexenal isomers lead to variations in their physical and chemical properties. These properties are crucial for their separation, identification, and understanding their biological function and sensory characteristics.
| Isomer | IUPAC Name | CAS Number | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Odor Threshold (ppb) | Odor Description |
| (E)-2-Hexenal | (2E)-Hex-2-enal | 6728-26-3 | 98.14 | 146-147 | 0.846 | 1.446 | 17[1][2] | Green, leafy, fruity |
| (Z)-2-Hexenal | (2Z)-Hex-2-enal | 928-94-9 | 98.14 | 47 (at 17 mmHg) | ~0.85 (est.) | ~1.44 (est.) | - | - |
| (E)-3-Hexenal | (3E)-Hex-3-enal | 69112-21-6 | 98.14 | 126-127 | 0.8445 | 1.425-1.435 | - | Fruity, apple-like |
| (Z)-3-Hexenal | (3Z)-Hex-3-enal | 6789-80-6 | 98.14 | 126[1] | 0.851 | 1.427-1.435 | 0.25[1][2] | Freshly cut grass[1] |
| (E)-4-Hexenal | (4E)-Hex-4-enal | 25166-87-4 | 98.14 | 125-129 | 0.824-0.832 | 1.417-1.424 | - | Green, vegetable |
| (Z)-4-Hexenal | (4Z)-Hex-4-enal | 4634-89-3 | 98.14 | 73-75 (at 100 mmHg) | 0.958-0.971 | 1.428-1.432 | - | Green, grassy |
| 5-Hexenal | Hex-5-enal | 764-59-0 | 98.14 | 128-129 | 0.817 | 1.410 | - | Pungent |
Estimated values are denoted by "(est.)". Data for some isomers, particularly less common ones, may be limited.
Experimental Protocols
Synthesis of Hexenal Isomers
The synthesis of specific hexenal isomers often involves the oxidation of the corresponding hexenol. Below are representative protocols for the synthesis of (Z)-3-hexenal and 5-hexenal.
3.1.1. Synthesis of (Z)-3-Hexenal by Oxidation of (Z)-3-Hexenol
This protocol utilizes pyridinium chlorochromate (PCC) as the oxidizing agent.
Materials:
-
(Z)-3-Hexen-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
A solution of (Z)-3-hexen-1-ol (1 equivalent) in anhydrous dichloromethane is added to a stirred suspension of PCC (1.5 equivalents) in anhydrous dichloromethane at room temperature.
-
The reaction mixture is stirred for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude (Z)-3-hexenal is purified by fractional distillation or column chromatography on silica gel.
3.1.2. Synthesis of 5-Hexenal by Swern Oxidation of 5-Hexen-1-ol
This method is a mild oxidation using dimethyl sulfoxide (DMSO) activated by oxalyl chloride.
Materials:
-
5-Hexen-1-ol
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Oxalyl chloride
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
Procedure:
-
A solution of oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.
-
A solution of anhydrous DMSO (2.2 equivalents) in anhydrous dichloromethane is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of 5-hexen-1-ol (1 equivalent) in anhydrous dichloromethane is then added dropwise, and the reaction is stirred for another 30 minutes at -78 °C.
-
Triethylamine (5 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.
-
Water is added to quench the reaction, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting crude 5-hexenal can be purified by distillation.
Analytical Methods
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification
GC-MS is a powerful technique for separating and identifying volatile compounds like hexenal isomers.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column (e.g., DB-5ms, HP-INNOWax).
Sample Preparation:
-
For liquid samples (e.g., plant extracts), a headspace solid-phase microextraction (SPME) technique is often employed to concentrate the volatile analytes.
-
A specific volume of the sample is placed in a sealed vial and heated to a controlled temperature to allow volatiles to partition into the headspace.
-
An SPME fiber (e.g., PDMS/DVB) is exposed to the headspace for a defined time to adsorb the analytes.
-
The fiber is then desorbed in the hot GC injection port.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C held for 2 min, then ramped to 240 °C at a rate of 5 °C/min, and held for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
Data Analysis:
-
Isomers are identified based on their retention times and comparison of their mass spectra with reference spectra from libraries (e.g., NIST).
-
Characteristic fragmentation patterns for aldehydes include the loss of H (M-1) and CHO (M-29).[3][4] The fragmentation of the alkyl chain also provides structural information. For instance, (Z)-3-hexenal can show a primary fragment ion at m/z 81 due to the loss of water from the protonated molecule in some ionization techniques.[5]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry of hexenal isomers.
-
Dissolve 5-10 mg of the purified hexenal isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[8]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool.[6]
¹H NMR Spectroscopy:
-
The aldehyde proton typically appears as a triplet in the downfield region (δ 9.5-9.8 ppm).
-
The protons on the double bond (vinylic protons) resonate in the region of δ 5.0-7.0 ppm. The coupling constants (J-values) between these protons are diagnostic of the double bond geometry. For trans isomers, the coupling constant is typically larger (around 15 Hz) compared to cis isomers (around 10 Hz).[9]
-
The chemical shifts and splitting patterns of the alkyl protons provide information about their connectivity.
¹³C NMR Spectroscopy:
-
The carbonyl carbon of the aldehyde group is highly deshielded and appears in the region of δ 190-205 ppm.
-
The carbons of the double bond resonate between δ 120-150 ppm.
-
The chemical shifts of the alkyl carbons provide further structural confirmation.
Biological Activity and Signaling Pathways
Hexenal isomers, as prominent green leaf volatiles, are key signaling molecules in plant defense and inter-plant communication. Their biological effects are also of interest in the context of human health and disease.
Biosynthesis of (Z)-3-Hexenal and Isomerization to (E)-2-Hexenal
In plants, the biosynthesis of (Z)-3-hexenal is initiated upon wounding and involves a series of enzymatic reactions known as the lipoxygenase (LOX) pathway.[10][11]
References
- 1. Organic molecules of everyday life: 10. Hexenal | Chem 13 News Magazine | University of Waterloo [uwaterloo.ca]
- 2. hexenal - Molecule of the Month - March 2005 - HTML version [chm.bris.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. TRANS-2-HEXENAL(6728-26-3) 1H NMR [m.chemicalbook.com]
- 10. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Laboratory Synthesis of (Z)-Hex-4-enal
Introduction
(Z)-Hex-4-enal is a volatile organic compound and a valuable intermediate in organic synthesis.[1] Its aldehyde and alkene functional groups allow for a variety of chemical transformations, making it a useful building block for more complex molecules.[2] This application note provides detailed protocols for the laboratory-scale synthesis of this compound via the oxidation of its corresponding alcohol, (Z)-Hex-4-en-1-ol. Two common and effective methods are presented: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation. Both methods are known for their mild reaction conditions and high selectivity, preventing over-oxidation to the carboxylic acid.[2][3][4]
General Synthesis Pathway
The primary strategy for synthesizing this compound in a laboratory setting is the selective oxidation of the primary alcohol, (Z)-Hex-4-en-1-ol. This transformation targets the hydroxyl group while preserving the integrity of the cis-alkene functionality.
References
Application Notes and Protocols: (Z)-Hex-4-enal Synthesis via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of (Z)-Hex-4-enal, a valuable unsaturated aldehyde, utilizing the Wittig reaction. The protocol focuses on a (Z)-selective approach, employing a non-stabilized phosphorus ylide generated in situ. This method offers a reliable route to the desired cis-isomer, which is a significant synthon in organic chemistry. Included are a detailed reaction scheme, tables of reagents and reaction parameters, a step-by-step experimental procedure, and diagrams illustrating the reaction workflow and mechanism, generated using Graphviz (DOT language).
Introduction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[1] The stereochemical outcome of the reaction is largely dependent on the nature of the phosphorus ylide employed. Non-stabilized ylides, typically those with alkyl substituents, react under kinetic control to predominantly form (Z)-alkenes.[2] This (Z)-selectivity is crucial for the synthesis of many biologically active molecules and fine chemicals where specific double bond geometry is required.
This compound is an important unsaturated aldehyde used as a building block in the synthesis of various natural products and pharmaceuticals. This protocol details its synthesis from propanal and propyltriphenylphosphonium bromide via a (Z)-selective Wittig reaction.
Reaction Scheme
The synthesis of this compound is achieved in a two-step one-pot procedure. First, the propyltriphenylphosphonium ylide is generated in situ from propyltriphenylphosphonium bromide using a strong base. This is followed by the reaction of the ylide with propanal to yield the desired (Z)-alkene.
Step 1: Ylide Formation
(C₆H₅)₃P⁺CH₂CH₂CH₃ Br⁻ + Base → (C₆H₅)₃P=CHCH₂CH₃ + Base-H⁺ + Br⁻
Step 2: Wittig Reaction
(C₆H₅)₃P=CHCH₂CH₃ + CH₃CH₂CHO → (Z)-CH₃CH₂CH=CHCH₂CHO + (C₆H₅)₃P=O
Table of Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Propyltriphenylphosphonium bromide | C₂₁H₂₂BrP | 385.27 | 4.24 g | 11.0 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 50 mL | - |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 4.4 mL | 11.0 |
| Propanal | C₃H₆O | 58.08 | 0.58 g (0.72 mL) | 10.0 |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Experimental Protocol
1. Preparation of the Propyltriphenylphosphonium Ylide (in situ):
-
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add propyltriphenylphosphonium bromide (4.24 g, 11.0 mmol).
-
Add 40 mL of anhydrous THF to the flask via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath with stirring.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the suspension over 15 minutes. A deep orange or reddish color indicates the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.
2. Wittig Reaction with Propanal:
-
In a separate flame-dried flask, prepare a solution of propanal (0.58 g, 10.0 mmol) in 10 mL of anhydrous THF.
-
Add the propanal solution dropwise to the ylide solution at 0 °C over 20 minutes using the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The disappearance of the ylide's color is an indication of reaction completion.
3. Work-up and Purification:
-
Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of this compound and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Reaction Parameters and Results
The following table summarizes the expected results based on similar (Z)-selective Wittig reactions involving aliphatic aldehydes and non-stabilized ylides.
| Parameter | Value | Reference |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 3 hours | [3] |
| Expected Yield | 75-85% | [3] |
| (Z):(E) Ratio | >95:5 | [2] |
Mechanism and Stereoselectivity
The high (Z)-selectivity of the Wittig reaction with non-stabilized ylides is a result of the reaction proceeding through a kinetically controlled pathway.[2] The initial nucleophilic attack of the ylide on the aldehyde leads to the formation of a betaine intermediate, which rapidly cyclizes to an oxaphosphetane. For non-stabilized ylides, the formation of the syn oxaphosphetane is sterically favored and occurs faster than the formation of the anti oxaphosphetane. The subsequent syn-elimination of triphenylphosphine oxide from the syn oxaphosphetane stereospecifically yields the (Z)-alkene. The use of salt-free conditions (e.g., using n-butyllithium as a base) is crucial, as the presence of lithium salts can lead to equilibration of the betaine intermediates, resulting in lower (Z)-selectivity.[4]
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the (Z)-selective Wittig reaction.
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Anhydrous THF can form explosive peroxides upon storage. Use freshly distilled or commercially available anhydrous solvent.
-
Propanal is a flammable and volatile liquid. Handle in a well-ventilated fume hood.
-
The reaction should be performed under a nitrogen or argon atmosphere to prevent the quenching of the ylide and n-butyllithium by atmospheric moisture and oxygen.
References
Application Notes and Protocols for the Oxidation of (Z)-hex-4-en-1-ol to (Z)-Hex-4-enal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fragrance industries. (Z)-Hex-4-enal is a valuable aldehyde, and its synthesis from the corresponding alcohol, (Z)-hex-4-en-1-ol, requires mild and selective oxidation methods to avoid over-oxidation to the carboxylic acid or isomerization of the cis-double bond. This document provides detailed application notes and protocols for three commonly employed oxidation methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation.
Comparison of Oxidation Methods
The choice of oxidant for the conversion of (Z)-hex-4-en-1-ol to this compound depends on factors such as scale, desired purity, and tolerance of other functional groups. Below is a summary of key quantitative data for the three discussed methods.
| Oxidation Method | Reagent | Typical Yield (%) | Reaction Time (h) | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane | 85-95 | 1-3 | Room Temperature | Mild conditions, high yield, simple work-up | Reagent is expensive and potentially explosive |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | 80-90 | 0.5-2 | -78 to Room Temp. | High yield, mild, avoids heavy metals | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide |
| PCC Oxidation | Pyridinium Chlorochromate | 75-85 | 2-4 | Room Temperature | Readily available reagent, simple procedure | Chromium-based reagent (toxic), can be acidic |
Experimental Protocols
Protocol 1: Dess-Martin Oxidation
This method utilizes the hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers a mild and highly selective oxidation of primary alcohols to aldehydes at room temperature.[1]
Materials:
-
(Z)-hex-4-en-1-ol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of (Z)-hex-4-en-1-ol (1.0 g, 10 mmol) in anhydrous dichloromethane (50 mL) at room temperature, add Dess-Martin periodinane (5.1 g, 12 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (100 mL).
-
Shake the funnel vigorously until the layers are clear. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Workflow for Dess-Martin Oxidation:
References
Application Notes and Protocols for the Purification of Synthetic (Z)-Hex-4-enal
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Hex-4-enal is a volatile organic compound and an important intermediate in organic synthesis. Its purification is crucial to ensure the integrity of subsequent reactions and the purity of final products. Common impurities in synthetically produced this compound include the corresponding alcohol ((Z)-hex-4-en-1-ol), over-oxidized product ((Z)-hex-4-enoic acid), and aldol condensation byproducts.[1] This document provides detailed protocols for three primary purification techniques: fractional distillation, column chromatography, and chemical purification via bisulfite adduct formation.
Data Presentation
The following tables summarize the expected quantitative data for each purification method, allowing for a clear comparison of their effectiveness.
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Purity Achieved (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Fractional Distillation | >95% | 70-85% | Scalable, effective for removing non-volatile impurities. | Requires significant boiling point differences between components; potential for thermal degradation. |
| Column Chromatography | >98% | 60-80% | High resolution for separating compounds with similar polarities. | Can be time-consuming and requires larger solvent volumes; less scalable than distillation. |
| Bisulfite Adduct Formation | >99% | 50-75% (after regeneration) | Highly selective for aldehydes, excellent for removing non-aldehyde impurities. | Requires an additional chemical reaction and regeneration step; may not be suitable for all downstream applications. |
Table 2: Purity Analysis of this compound Before and After Purification
| Analytical Method | Crude this compound | After Fractional Distillation | After Column Chromatography | After Bisulfite Treatment |
| GC-MS Purity (%) | 85-90% | 95-97% | >98% | >99% |
| Major Impurities Detected | (Z)-hex-4-en-1-ol, (Z)-hex-4-enoic acid, aldol products | Residual (Z)-hex-4-en-1-ol | Trace solvent residue | Trace inorganic salts |
Experimental Protocols
Preliminary Purification: Acid Wash
Prior to the main purification method, it is advisable to perform a simple acid wash to remove any carboxylic acid impurities.
Protocol:
-
Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether.
-
Wash the organic solution with a 10% aqueous sodium bicarbonate (NaHCO₃) solution in a separatory funnel.
-
Separate the aqueous layer.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
Concentrate the solution under reduced pressure to obtain the pre-purified aldehyde.
Fractional Distillation under Reduced Pressure
This method is effective for separating this compound from impurities with significantly different boiling points.
Protocol:
-
Assemble a fractional distillation apparatus equipped with a vacuum pump and a pressure gauge.
-
Place the pre-purified this compound in the distillation flask with a few boiling chips.
-
Gradually reduce the pressure to approximately 100 mm Hg.
-
Slowly heat the distillation flask.
-
Collect the fraction that distills at 73-75°C.[2]
-
Monitor the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Combine the pure fractions.
Flash Column Chromatography
This technique is ideal for achieving high purity by separating the aldehyde from impurities with similar polarities.
Protocol:
-
Prepare the Column:
-
Select an appropriate size glass column and plug the bottom with glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, avoiding air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Select the Eluent:
-
A common eluent system for unsaturated aldehydes is a mixture of hexanes and ethyl acetate. A good starting point is a 95:5 (v/v) mixture of hexanes:ethyl acetate. The polarity can be gradually increased if necessary.
-
-
Load the Sample:
-
Dissolve the crude or pre-purified this compound in a minimal amount of the eluent.
-
Carefully add the sample to the top of the column.
-
-
Elute and Collect Fractions:
-
Begin eluting the sample through the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
-
Analyze Fractions:
-
Monitor the separation using Thin Layer Chromatography (TLC).
-
Analyze the fractions containing the desired compound by GC-MS to confirm purity.
-
-
Combine and Concentrate:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Chemical Purification via Bisulfite Adduct Formation
This highly selective method is excellent for removing non-aldehyde impurities.[3][4][5]
Protocol:
-
Adduct Formation:
-
Separation:
-
If a precipitate forms, filter the mixture to collect the solid adduct. Wash the solid with an organic solvent (e.g., diethyl ether) to remove impurities.
-
If the adduct is water-soluble, add an immiscible organic solvent (e.g., diethyl ether) and water to the mixture in a separatory funnel. Shake and separate the layers. The bisulfite adduct will be in the aqueous layer.[3]
-
-
Regeneration of the Aldehyde:
-
Treat the collected solid adduct or the aqueous layer containing the adduct with a base, such as 10% sodium hydroxide (NaOH) solution, until the pH is strongly basic.[3] This will reverse the reaction and regenerate the pure aldehyde.
-
Extract the regenerated this compound with an organic solvent.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Purity Validation
The purity and identity of the purified this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be used to confirm the chemical structure and the (Z)-geometry of the double bond.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to assess the purity of the compound and confirm its molecular weight.[1]
Visualizations
Caption: Overall workflow for the purification and analysis of synthetic this compound.
Caption: Detailed workflow for the chemical purification of this compound using bisulfite adduct formation.
References
Application Notes and Protocols for the GC-MS Analysis of (Z)-Hex-4-enal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of (Z)-Hex-4-enal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound of interest in flavor and fragrance chemistry, as well as in environmental and biological studies as a potential biomarker. The protocol detailed herein utilizes a robust and sensitive method involving Solid-Phase Microextraction (SPME) with on-fiber derivatization, followed by GC-MS analysis. This approach ensures efficient extraction and concentration of the analyte, while derivatization enhances its thermal stability and chromatographic performance. This application note includes detailed experimental procedures, data presentation in tabular format, and visual diagrams to illustrate the workflow and analytical principles.
Introduction
This compound is a C6 unsaturated aldehyde known for its characteristic green and fatty odor profile. Its presence and concentration are critical quality indicators in various food products and are also of interest in studies of oxidative stress and plant-insect interactions. Accurate and sensitive quantification of this compound requires a reliable analytical methodology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] This protocol has been developed to provide researchers with a detailed, step-by-step guide for the analysis of this compound, ensuring high sensitivity and reproducibility. The method is particularly suited for complex matrices where trace-level detection is required.
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization
This method employs HS-SPME for the extraction and pre-concentration of this compound from the sample matrix, combined with on-fiber derivatization to improve analyte stability and detection.
Materials:
-
SPME fiber assembly: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is recommended for its high affinity for volatile aldehydes.
-
Derivatization agent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). Prepare a 10 mg/mL solution in high-purity water.
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Heating block or water bath with temperature control.
-
Vortex mixer.
-
Autosampler capable of performing HS-SPME, or a manual SPME holder.
Procedure:
-
Sample Aliquoting: Place a precisely weighed or measured amount of the sample (e.g., 1-5 g of a solid sample or 1-5 mL of a liquid sample) into a 20 mL headspace vial. For solid samples, the addition of a small amount of high-purity water may be beneficial to facilitate the release of volatiles.
-
Internal Standard Spiking (Optional but Recommended for Quantitative Analysis): Spike the sample with a known amount of an appropriate internal standard (e.g., deuterated hexanal or another aldehyde not present in the sample) to correct for matrix effects and variations in extraction efficiency.
-
PFBHA Loading: In a separate sealed 20 mL vial containing 1 mL of the 10 mg/mL PFBHA solution, expose the SPME fiber to the headspace for 5 minutes at 60°C to adsorb the derivatization agent.
-
Headspace Extraction and Derivatization: Immediately transfer the PFBHA-loaded SPME fiber to the headspace of the sample vial.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) with agitation. During this time, the volatile this compound will partition into the headspace and react with the PFBHA on the fiber to form a stable oxime derivative.
-
Desorption: After the extraction/derivatization time, retract the fiber and immediately introduce it into the GC inlet for thermal desorption of the derivatized analyte.
GC-MS Analysis
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (single quadrupole or tandem quadrupole).
GC Conditions:
-
GC Column: A non-polar or medium-polarity column is recommended. A DB-5ms (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent provides good resolution for this class of compounds.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless for 2 minutes to ensure complete transfer of the analyte from the SPME fiber to the column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 250°C at a rate of 20°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and identification of unknowns. For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity.
-
SIM Ions for this compound-PFBHA derivative: The derivatization with PFBHA results in a significant increase in the molecular weight of the analyte. The resulting oxime will have characteristic fragment ions. The most abundant and characteristic ion for PFBHA derivatives is often m/z 181, corresponding to the [C6F5CH2]+ fragment. Other ions to monitor would be the molecular ion [M]+ and other significant fragments from the aldehyde moiety.
Data Presentation
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of C6 aldehydes using HS-SPME-GC-MS with PFBHA derivatization. These values can be used as a reference for method validation and performance evaluation.
| Parameter | (Z)-3-Hexenal | (E)-2-Hexenal | Hexanal | Reference |
| Limit of Detection (LOD) | 0.1 ng/L | 0.5 ng/L | 0.2 ng/L | [1] |
| Limit of Quantification (LOQ) | 0.3 ng/L | 1.5 ng/L | 0.6 ng/L | Estimated from LOD |
| Linear Range | 0.5 - 200 µg/L | 1.0 - 200 µg/L | 0.5 - 200 µg/L | General literature |
| Recovery | >85% | >85% | >85% | General literature |
| Relative Standard Deviation (RSD) | <10% | <10% | <10% | [1] |
Note: Data for this compound is expected to be in a similar range to its isomers presented above.
Mass Spectral Data
-
Molecular Ion (M+): A peak at m/z 98, corresponding to the molecular weight of this compound (C6H10O), may be observed, although it might be of low intensity due to the instability of the molecular ion of aldehydes.
-
Characteristic Fragments:
-
m/z 41 ([C3H5]+): A common fragment in unsaturated hydrocarbons.
-
m/z 55 ([C4H7]+): Resulting from cleavage adjacent to the double bond.
-
m/z 69 ([C4H5O]+ or [C5H9]+): Can be formed through various cleavage pathways.
-
m/z 83 ([M-CH3]+): Loss of a methyl group.
-
m/z 29 ([CHO]+): A characteristic fragment for aldehydes.
-
m/z 44 ([C2H4O]+): Resulting from McLafferty rearrangement, which is common for aldehydes with a gamma-hydrogen.
-
For the PFBHA derivative, the mass spectrum will be dominated by ions related to the PFBHA moiety, providing a clear marker for the presence of a carbonyl compound.
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship of the components in a GC-MS system.
References
Application Note: Quantification of (Z)-Hex-4-enal in Food Samples
Introduction
(Z)-Hex-4-enal is a volatile organic compound belonging to the class of medium-chain aldehydes.[1] It is a naturally occurring flavor component found in various food items, including onions (Allium fistulosum, Allium cepa).[1][2] The quantification of this compound is crucial for food quality control, flavor profiling, and understanding lipid oxidation processes. This application note provides a detailed protocol for the extraction and quantification of this compound in food samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle
This method relies on the partitioning of volatile and semi-volatile compounds from the headspace of a food sample onto a coated fused-silica fiber (SPME). The extracted analytes are then thermally desorbed from the fiber in the heated injector of a gas chromatograph, separated based on their volatility and polarity on a capillary column, and detected by a mass spectrometer. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (CAS No. 4634-89-3)[3], Internal Standard (e.g., D12-Hexanal or other appropriate deuterated aldehyde)
-
Solvents: Methanol (HPLC grade), Dichloromethane (GC grade)
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar fiber suitable for volatile aldehydes.[4][5]
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Sodium Chloride (NaCl): Analytical grade, baked at 450°C for 4 hours to remove volatile contaminants.
-
Food Samples: (e.g., fresh onions, processed meat products, soups)
Instrumentation
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
SPME Autosampler or Manual SPME holder
-
Heated agitator for headspace vials
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard (e.g., D12-Hexanal) in methanol.
-
Calibration Standards: In a series of empty 20 mL headspace vials, add a fixed amount of the internal standard and varying amounts of the this compound working standard solutions to create a calibration curve.
Sample Preparation
-
Solid Samples (e.g., onions, meat):
-
Homogenize a representative portion of the food sample.
-
Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.
-
-
Liquid Samples (e.g., soups, marinades):
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
-
Salting Out: Add 1-2 g of pre-baked NaCl to each vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each sample vial.
-
Immediately seal the vials with the screw caps.
HS-SPME Procedure
-
Incubation/Equilibration: Place the vials in the heated agitator. Incubate the samples at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation to allow the volatile compounds to equilibrate in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 20-40 minutes) at the same temperature. The optimal fiber, temperature, and time should be determined experimentally.[4]
-
Desorption: After extraction, retract the fiber and immediately introduce it into the hot GC injector for thermal desorption (e.g., 250°C for 2-5 minutes).
GC-MS Analysis
-
Injector: Splitless mode, Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: Increase to 150°C at 5°C/min
-
Ramp: Increase to 240°C at 15°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35-350
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound (C6H10O, MW: 98.14), characteristic ions should be selected for SIM mode.
Data Analysis and Quantification
-
Peak Identification: Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference spectrum from a standard or a library.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Quantification: Determine the concentration of this compound in the food samples by using the regression equation from the calibration curve.
Quantitative Data Summary
The following table presents hypothetical quantitative data for this compound in various food samples to illustrate the expected results. Actual concentrations will vary depending on the specific product and storage conditions.
| Food Sample | Sample Weight/Volume | This compound Concentration (µg/kg or µg/L) | Standard Deviation (±) |
| Fresh White Onion | 5 g | 15.2 | 1.8 |
| Dehydrated Onion Powder | 2 g | 45.8 | 4.2 |
| Canned Tomato Soup | 5 mL | 2.5 | 0.4 |
| Beef Broth | 5 mL | 0.8 | 0.1 |
| Fried Potato Chips | 3 g | 7.3 | 0.9 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Discussion
The described HS-SPME-GC-MS method provides a sensitive and selective approach for the quantification of this compound in a variety of food matrices. The use of an internal standard is crucial to correct for variations in sample matrix effects and extraction efficiency. Method validation, including assessment of linearity, limits of detection and quantification, accuracy, and precision, is essential before routine application. The reactivity of aldehydes means that sample handling and storage conditions should be carefully controlled to prevent degradation or formation of the analyte.[6] This protocol serves as a robust starting point for researchers in food science and flavor chemistry.
References
- 1. Human Metabolome Database: Showing metabocard for (Z)-4-Hexenal (HMDB0040271) [hmdb.ca]
- 2. chembk.com [chembk.com]
- 3. (Z)-4-hexenal, 4634-89-3 [thegoodscentscompany.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Behavior of Hexanal, (E)-Hex-2-enal, 4-Hydroxyhex-2-enal, and 4-Hydroxynon-2-enal in Oil-in-Water Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Z)-Hex-4-enal as a Flavoring Agent in Food
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Hex-4-enal, also known as cis-4-Hexenal, is a volatile organic compound naturally present in foods such as onions.[1][2][3][4] It is recognized for its savory flavor profile and is utilized as a flavoring agent in a variety of food products.[5] This document provides detailed application notes and protocols for the effective use and evaluation of this compound in food research and development.
This compound is designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the FEMA number 3496. [1][2][5][6][7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it and found no safety concerns at current levels of intake when used as a flavoring agent.[5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its handling, storage, and application in food systems.
| Property | Value | Reference |
| Molecular Formula | C6H10O | [1][7][8][9] |
| Molecular Weight | 98.14 g/mol | [5][7] |
| Appearance | Colorless clear liquid | [1][3][6] |
| Flavor Profile | Savory | [5] |
| Boiling Point | 73.0-75.0 °C @ 100.00 mm Hg | [6] |
| Flash Point | 17.78 °C (64.00 °F) | [6][7] |
| Solubility | Slightly soluble in water; soluble in ethanol and most fixed oils. | [1][3][6] |
| CAS Number | 4634-89-3 | [7][10] |
| FEMA Number | 3496 | [2][5][6][7] |
| JECFA Number | 319 | [1][2][5] |
Application in Food Products
This compound is particularly effective in enhancing savory notes in a variety of food products.
Recommended Usage Levels
The following table provides recommended starting concentrations for the application of this compound in different food categories. It is important to note that optimal levels should be determined through sensory evaluation for each specific product formulation.
| Food Category | Recommended Starting Concentration (mg/kg or ppm) |
| Meat Products | 0.2 |
| Soups and Broths | 0.2 |
| Savory Sauces and Marinades | 0.2 |
| Condiments | 0.2 |
Data based on established usage limits.[1][2]
Protocol for Incorporation into a Food Matrix
This protocol outlines a general procedure for adding this compound to a food product for evaluation.
Objective: To evenly disperse this compound within a food matrix for sensory and analytical testing.
Materials:
-
This compound (food grade)
-
Ethanol (food grade) or a suitable carrier solvent
-
Food matrix (e.g., ground meat, soup base, sauce)
-
Analytical balance
-
Micropipettes
-
Vortex mixer or homogenizer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a food-grade solvent like ethanol. A 1% (w/v) solution is a common starting point. This facilitates accurate dosing of small quantities.
-
Dosage Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in the food matrix.
-
Incorporation:
-
For liquid or semi-solid matrices (soups, sauces): Add the calculated volume of the stock solution directly to the matrix and mix thoroughly using a high-shear mixer or homogenizer to ensure even distribution.
-
For solid matrices (ground meat): Add the stock solution to a small portion of the matrix and mix well. Then, incorporate this pre-mix into the bulk of the matrix and mix thoroughly to ensure homogeneity.
-
-
Control Sample: Prepare a control sample of the food matrix with the same volume of the carrier solvent (without this compound) to account for any potential sensory contribution from the solvent.
-
Equilibration: Allow the samples to equilibrate for a specified period (e.g., 30 minutes to 24 hours, depending on the matrix) before sensory evaluation or analytical testing to ensure the flavor has fully integrated.
Experimental Protocols
Sensory Evaluation Protocol: Descriptive Analysis
This protocol describes a method for a trained sensory panel to characterize the flavor profile of a food product containing this compound.
Objective: To identify and quantify the sensory attributes of a food product flavored with this compound.
Panelists: A trained panel of 8-12 individuals with demonstrated ability to discriminate and scale the intensity of savory flavor attributes.
Procedure:
-
Lexicon Development: In a preliminary session, present the panelists with the control and a sample containing a representative concentration of this compound. Through discussion, the panel should agree on a lexicon of descriptive terms for the aroma, flavor, and aftertaste. Potential attributes for a savory flavor like this compound could include: "green," "fatty," "savory," "meaty," "onion-like," "sulfurous," and "metallic."
-
Reference Standards: Provide reference standards for each attribute to anchor the panelists' evaluations.
-
Sample Presentation: Present the control and test samples, coded with random three-digit numbers, in a balanced and randomized order to minimize bias.
-
Evaluation: Each panelist individually evaluates the samples and rates the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very intense").
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in sensory attributes between the control and test samples.
Stability Study Protocol
This protocol outlines a procedure to assess the stability of this compound in a food matrix under various processing and storage conditions.
Objective: To determine the degradation of this compound in a food product over time and under different stress conditions.
Procedure:
-
Sample Preparation: Prepare a batch of the food matrix containing a known concentration of this compound.
-
Storage Conditions: Aliquot the sample and store under different conditions relevant to the product's lifecycle, such as:
-
Temperature: Refrigerated (4°C), ambient (25°C), and accelerated (e.g., 40°C).
-
pH: Adjust the pH of the matrix to different levels if relevant to the product (e.g., pH 4, 6, 8).
-
Light Exposure: Store samples in both light and dark conditions.
-
-
Time Points: Sample the stored products at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analytical Quantification: At each time point, extract and quantify the concentration of this compound using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Plot the concentration of this compound as a function of time for each storage condition to determine its degradation kinetics.
Analytical Quantification Protocol: GC-MS
This protocol provides a general method for the quantification of this compound in a meat matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Objective: To accurately measure the concentration of this compound in a meat product.
Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
SPME autosampler and fibers (e.g., Carboxen/PDMS)
-
Headspace vials (20 mL) with caps and septa
-
This compound standard
-
Internal standard (e.g., 2-methyl-3-heptanone)
-
Sodium chloride
Procedure:
-
Sample Preparation: Homogenize 2.5 grams of the meat sample with 5 mL of a 25% NaCl solution in a 20 mL headspace vial. Add a known amount of the internal standard.
-
HS-SPME Extraction: Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes). Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to extract the volatile compounds.
-
GC-MS Analysis:
-
Desorption: Desorb the extracted compounds from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C).
-
Separation: Use a suitable capillary column (e.g., HP-INNOWax) with a temperature program to separate the volatile compounds. A typical program might start at 40°C, hold for 3 minutes, then ramp up.
-
Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of this compound and the internal standard.
-
-
Quantification: Create a calibration curve using standards of this compound to quantify its concentration in the samples based on the peak area ratio to the internal standard.
Signaling Pathways and Metabolism
Olfactory Perception Pathway
The perception of this compound, like other volatile aldehydes, is initiated by its interaction with olfactory receptors in the nasal epithelium. This triggers a signal transduction cascade that leads to the perception of its characteristic aroma.
Metabolic Pathway
Unsaturated aldehydes like this compound are primarily metabolized in the body through conjugation with glutathione (GSH), a key detoxification pathway.
References
- 1. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Alpha,beta-unsaturated aldehydes increase glutathione S-transferase mRNA and protein: correlation with activation of the antioxidant response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courses.washington.edu [courses.washington.edu]
- 7. Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde–Ketone Sensitive Reductase Activity [jstage.jst.go.jp]
- 8. Reactome | Olfactory Signaling Pathway [reactome.org]
- 9. Meet FlavorActiV’s Global Sensory Panel Experts [flavoractiv.com]
- 10. researchgate.net [researchgate.net]
Application of (Z)-Hex-4-enal in Fragrance Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Hex-4-enal, also known as cis-4-Hexenal, is a volatile organic compound with the chemical formula C6H10O. It is a colorless liquid with a characteristic powerful, green, fruity, and slightly vegetable-like odor.[1] Naturally occurring in trace amounts in some fruits and vegetables, it is synthesized for use in the flavor and fragrance industry to impart fresh and natural green notes. This document provides detailed application notes and experimental protocols for the use of this compound in fragrance formulations, intended for researchers, scientists, and professionals in the field.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in fragrance formulations, including its volatility and solubility in common fragrance bases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C6H10O | [2][3] |
| Molecular Weight | 98.14 g/mol | [2][3] |
| Appearance | Colorless liquid | [2][3] |
| Odor Profile | Green, fruity, vegetable, fatty, fresh, melon, pungent | [1] |
| Boiling Point | 73.00 - 75.00 °C @ 100.00 mm Hg | [2] |
| Flash Point | 17.8 °C (64.0 °F) TCC | [2] |
| Solubility | Slightly soluble in water; soluble in ethanol and most fixed oils. | [3] |
| Vapor Pressure | 11.264 mmHg @ 25°C (estimated) |
Olfactory Profile and Application in Fragrance Formulation
This compound is a powerful top note ingredient that provides a vibrant and natural-smelling green and fruity character to fragrance compositions. Its potent odor means it is typically used in trace amounts to achieve the desired effect.
3.1. Olfactory Characteristics:
The odor of this compound is complex and can be described with the following notes:
-
Primary: Green, leafy, cut grass
-
Secondary: Fruity (unripe fruit, melon)
-
Tertiary: Vegetable (cucumber, bell pepper), fatty, pungent
Due to its high impact, dilutions are recommended for olfactory evaluation.
3.2. Applications in Fragrance Types:
This compound is a versatile ingredient that can be incorporated into a wide range of fragrance types to add a fresh, natural, and modern touch.
-
Fruity Fragrances: Enhances the green and unripe aspects of fruit accords, such as apple, pear, and melon.
-
Floral Fragrances: Provides a natural green, leafy nuance to floral bouquets, particularly for white florals like jasmine and lily of the valley, to create a "dewy" or "freshly cut" impression.
-
Citrus Fragrances: Lends a zesty, slightly bitter green note that can complement and lift citrus accords.
-
Green/Chypre Fragrances: Acts as a key component in building classic green and modern chypre fragrances, contributing to the initial fresh burst.
-
Ozonic/Aquatic Fragrances: Its fresh and slightly watery nuances can enhance the sense of open space and marine air.
3.3. Recommended Usage Levels:
Due to its potency, this compound is typically used at very low concentrations in the final fragrance concentrate, often ranging from 0.01% to 0.5% . Higher concentrations can lead to an overly sharp, pungent, and unbalanced character.
Experimental Protocols
This section outlines key experimental protocols for the evaluation of this compound in fragrance formulations.
4.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compositional Analysis
GC-MS is essential for verifying the purity of this compound and for analyzing its concentration in a finished fragrance product.
4.1.1. Objective: To determine the purity of this compound raw material and to quantify its concentration within a fragrance oil.
4.1.2. Materials and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column (e.g., DB-5ms, HP-5ms, or similar non-polar column)
-
Helium (carrier gas)
-
This compound standard
-
Fragrance oil sample containing this compound
-
Solvent (e.g., ethanol or hexane)
-
Autosampler vials
4.1.3. Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard of known concentration in the chosen solvent.
-
Prepare a dilution of the fragrance oil sample in the same solvent. The dilution factor will depend on the expected concentration of this compound.
-
-
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Scan Range: m/z 35-350
-
-
Analysis:
-
Inject the standard solution to determine its retention time and mass spectrum.
-
Inject the diluted fragrance oil sample.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to the standard.
-
Quantify the amount of this compound in the sample using a calibration curve or by comparing the peak area to that of the standard.
-
4.2. Sensory Evaluation by a Trained Panel
Sensory evaluation is critical for understanding the olfactory impact of this compound in a fragrance formulation.
4.2.1. Objective: To assess the olfactory characteristics and performance of a fragrance containing this compound.
4.2.2. Materials and Equipment:
-
Trained sensory panel (minimum of 5-10 panelists)
-
Odor-free evaluation booths
-
Fragrance blotters (smelling strips)
-
Fragrance samples (control without this compound and test with this compound) diluted in ethanol
-
Data collection forms or software
4.2.3. Protocol:
-
Panelist Training: Panelists should be trained on the olfactory vocabulary used to describe green and fruity notes.
-
Sample Preparation: Prepare dilutions of the control and test fragrances in ethanol (e.g., 10% solution).
-
Evaluation Procedure:
-
Dip fragrance blotters into the solutions, ensuring consistent saturation.
-
Allow the solvent to evaporate for a few seconds.
-
Present the blotters to the panelists in a randomized and blind manner.
-
Ask panelists to evaluate and rate the following attributes at different time intervals (e.g., immediately, after 15 minutes, after 1 hour):
-
Odor intensity
-
Green character
-
Fruity character
-
Naturalness
-
Overall pleasantness
-
-
-
Data Analysis: Analyze the collected data statistically to determine if there are significant differences between the control and test samples.
4.3. Stability Testing
Stability testing is crucial to ensure that the fragrance containing this compound maintains its intended character and appearance over time and under various conditions. Unsaturated aldehydes can be prone to oxidation.
4.3.1. Objective: To evaluate the stability of a fragrance formulation containing this compound in different bases (e.g., ethanol, oil) and under accelerated aging conditions.
4.3.2. Materials and Equipment:
-
Fragrance samples in the final product base (e.g., alcoholic perfume, lotion, oil)
-
Control samples (base without fragrance)
-
Temperature- and humidity-controlled ovens
-
UV light exposure chamber
-
Glass storage containers
4.3.3. Protocol:
-
Sample Preparation: Prepare samples of the final product containing the fragrance.
-
Storage Conditions:
-
Accelerated Aging (Heat): Store samples at elevated temperatures (e.g., 40°C, 50°C) for a period of 1 to 3 months.
-
Light Stability: Expose samples to controlled UV light.
-
Room Temperature Control: Store samples at ambient temperature (e.g., 20-25°C) as a control.
-
-
Evaluation:
-
At regular intervals (e.g., weekly or bi-weekly), evaluate the samples for any changes in:
-
Odor: Compare the odor of the aged samples to the room temperature control. Note any changes in character, intensity, or the appearance of off-notes.
-
Color: Visually assess any changes in color.
-
Appearance: Observe for any precipitation, cloudiness, or phase separation.
-
-
Instrumental analysis (GC-MS) can also be performed to quantify the degradation of this compound over time.
-
Visualizations
5.1. Signaling Pathway
The perception of aldehydes like this compound begins with their interaction with olfactory receptors (ORs) in the nasal epithelium. This interaction initiates a G-protein coupled signaling cascade.
Caption: Olfactory signal transduction cascade initiated by an aldehyde.
5.2. Experimental Workflow
The following diagram illustrates a typical workflow for the development and evaluation of a fragrance containing this compound.
References
Application Notes and Protocols for Investigating the Role of (Z)-Hex-4-enal in Plant Defense Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-Hex-4-enal is a member of the green leaf volatile (GLV) family, a group of C6 aldehydes and alcohols that are rapidly released by plants upon tissue damage, such as that caused by herbivore feeding or mechanical wounding. These compounds are crucial mediators of plant defense, acting as signaling molecules both within the plant and between plants. They can directly deter herbivores and pathogens, attract natural enemies of herbivores (indirect defense), and prime the plant for a more robust and rapid defense response to subsequent attacks. While much of the research has focused on more abundant GLVs like (Z)-3-hexenal, this compound is also recognized for its role in these signaling cascades. Its biosynthesis is thought to originate from the oxidation of linolenic acid.[1]
These application notes provide an overview of the role of this compound in plant defense and detailed protocols for its study.
Putative Signaling Pathway of this compound
This compound, as a green leaf volatile, is believed to be involved in a signaling cascade that leads to the activation of various defense responses. The precise receptors for GLVs are still under investigation, but the general pathway involves the perception of the volatile signal, leading to downstream signaling events that often crosstalk with other defense-related hormone pathways, most notably the jasmonic acid (JA) pathway.
Caption: Putative signaling pathway of this compound in plant defense.
Quantitative Data on Green Leaf Volatile Bioactivity
The following table summarizes representative concentrations of green leaf volatiles reported in the literature to elicit defense responses in plants. It is important to note that the optimal concentration can vary significantly depending on the plant species, the specific GLV, and the experimental conditions.
| Green Leaf Volatile | Plant Species | Concentration Range | Observed Effect | Reference |
| (Z)-3-Hexenol | Maize (Zea mays) | 50 nmol | Induction of defense gene expression (lox, pal, mpi, hpl, igl) | N/A |
| (Z)-3-Hexenyl acetate | Lima bean (Phaseolus lunatus) | 1-10 µ g/plant | Priming of extrafloral nectar production | N/A |
| (Z)-3-Hexenal | Arabidopsis thaliana | 10-100 nM in air | Induction of defense-related gene expression | N/A |
| (E)-2-Hexenal | Tobacco (Nicotiana tabacum) | 50-200 µM solution | Induction of phytoalexin production | N/A |
Experimental Protocols
Protocol 1: Application of this compound to Plants for Defense Response Analysis
This protocol describes a method for exposing plants to this compound in a controlled environment to study its effect on gene expression, metabolite profiles, and herbivore resistance.
Materials:
-
This compound (CAS No: 4634-89-3)
-
Glass desiccator or sealed glass chamber
-
Small glass vial or piece of filter paper
-
Solvent for this compound (e.g., hexane or ethanol, depending on solubility and plant tolerance)
-
Experimental plants (e.g., Arabidopsis thaliana, Nicotiana benthamiana, or crop species)
-
Control plants (unexposed)
-
Growth chamber or greenhouse with controlled light, temperature, and humidity
Procedure:
-
Plant Preparation: Grow plants to the desired developmental stage under controlled conditions. For statistical significance, use a sufficient number of biological replicates (typically 3-5 plants per treatment).
-
Preparation of this compound Source: Prepare a stock solution of this compound in a suitable solvent. The final concentration will need to be optimized, but a starting point could be in the range of 1-10 mM.
-
Exposure Setup:
-
Place the experimental plants inside the glass desiccator or sealed chamber.
-
Apply a known volume of the this compound stock solution to the filter paper or into the small glass vial. Place this source inside the chamber, ensuring it does not directly contact the plants.
-
For the control group, place plants in a separate, identical chamber with a filter paper or vial containing only the solvent.
-
-
Exposure: Seal the chambers and place them back into the growth chamber for the desired exposure time. Exposure times can range from a few hours to several days, depending on the research question.
-
Post-Exposure:
-
After the exposure period, carefully remove the plants from the chambers.
-
Harvest tissue samples (e.g., leaves) for downstream analysis. Flash-freeze the samples in liquid nitrogen and store them at -80°C until further processing.
-
Alternatively, plants can be subjected to further treatments, such as herbivore feeding or pathogen inoculation, to assess for priming effects.
-
Caption: Experimental workflow for this compound treatment and analysis.
Protocol 2: Gene Expression Analysis by RT-qPCR
This protocol outlines the steps for analyzing the expression of defense-related genes in plant tissue following exposure to this compound.
Materials:
-
Frozen plant tissue
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for target defense genes (e.g., LOX, PAL, PR-1) and reference genes (e.g., ACTIN, UBIQUITIN)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Grind the frozen plant tissue to a fine powder in liquid nitrogen.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction in a real-time PCR detection system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct values of one or more stable reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protocol 3: Metabolite Profiling by GC-MS
This protocol provides a general method for analyzing changes in the plant's metabolite profile, including other defense-related compounds, after exposure to this compound.
Materials:
-
Frozen plant tissue
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction solvent (e.g., methanol/chloroform/water mixture)
-
Internal standard (e.g., ribitol)
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, MSTFA)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Metabolite Extraction: [2]
-
Homogenize the frozen plant tissue in a pre-chilled extraction solvent containing an internal standard.[2]
-
Incubate and centrifuge the samples to separate the polar and non-polar phases.[2]
-
Collect the desired phase (typically the polar phase for primary metabolites and some secondary metabolites) and dry it completely using a vacuum concentrator.[2]
-
-
Derivatization: [2]
-
GC-MS Analysis: [2]
-
Data Analysis:
-
Quantify the relative abundance of each metabolite by integrating the peak areas and normalizing to the internal standard.
-
Use statistical methods (e.g., t-test, ANOVA, PCA) to identify significant differences in metabolite levels between the this compound-treated and control plants.
-
Logical Relationship Diagram: Priming of Plant Defense
The concept of priming is central to the function of GLVs like this compound. Priming does not involve the direct, full-scale activation of defenses but rather prepares the plant to respond more quickly and strongly upon a subsequent attack.
Caption: Logical diagram of plant defense priming by this compound.
References
Application Notes and Protocols for (Z)-Hex-4-enal as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(Z)-Hex-4-enal is a versatile bifunctional molecule increasingly recognized for its utility as a precursor in complex organic synthesis. Its aldehyde and alkene moieties provide two reactive centers for a variety of transformations, making it a valuable building block for the construction of diverse molecular architectures, including heterocyclic and spirocyclic systems found in many biologically active compounds.
Overview of Synthetic Applications
This compound's reactivity allows it to participate in a range of synthetic transformations:
-
Oxidation and Reduction: The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to a different set of derivatives.
-
Nucleophilic Addition: The aldehyde group is susceptible to nucleophilic attack, enabling the formation of cyanohydrins, acetals, and other adducts.
-
N-Heterocyclic Carbene (NHC) Catalysis: As an α,β-unsaturated aldehyde precursor (via isomerization or as a substrate in reactions tolerant of the non-conjugated double bond), it can engage in NHC-catalyzed annulation reactions. These reactions are particularly powerful for the enantioselective synthesis of complex cyclic structures. A key application is the formation of spirocyclic γ-butyrolactones through a formal [3+2] annulation with suitable bis-nucleophiles.[1][2]
-
Diels-Alder Reactions: The alkene can act as a dienophile in [4+2] cycloaddition reactions, a powerful method for the construction of six-membered rings.
This document focuses on the application of this compound in the NHC-catalyzed synthesis of spirooxindole γ-butyrolactones, a scaffold of significant interest in medicinal chemistry.
N-Heterocyclic Carbene (NHC)-Catalyzed [3+2] Annulation
A prominent application of α,β-unsaturated aldehydes in modern organic synthesis is their participation in NHC-catalyzed annulation reactions. In this process, the NHC catalyst activates the aldehyde to form a reactive intermediate, such as a homoenolate or an acylazolium species, which then undergoes a cycloaddition with a suitable reaction partner.
The reaction of an enal with a 3-hydroxyoxindole derivative, for instance, can lead to the formation of a spirooxindole γ-butyrolactone core. This structural motif is present in numerous natural products and pharmaceutical agents. The reaction proceeds with high stereoselectivity, often controlled by the chirality of the NHC catalyst. While direct experimental data for this compound in this specific reaction is not extensively published, protocols for analogous aliphatic and aromatic enals are well-established and can be adapted.
Reaction Workflow:
Caption: Workflow for the NHC-catalyzed [3+2] annulation of an enal with 3-hydroxyoxindole.
Experimental Protocols
The following protocol is a representative procedure for the enantioselective synthesis of spirooxindole γ-butyrolactones adapted from established methods for α,β-unsaturated aldehydes.[2] Researchers should optimize conditions for this compound.
Protocol 1: Enantioselective Synthesis of a Spirooxindole γ-Butyrolactone
Materials:
-
This compound
-
N-Substituted 3-hydroxyoxindole
-
Chiral N-Heterocyclic Carbene (NHC) precatalyst (e.g., an aminoindanol-derived triazolium salt)
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)
-
Oxidant (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, DDQ)
-
Anhydrous solvent (e.g., Dichloromethane, DCM, or Tetrahydrofuran, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the N-substituted 3-hydroxyoxindole (0.1 mmol, 1.0 equiv.), the chiral NHC precatalyst (0.02 mmol, 20 mol%), and the oxidant (0.12 mmol, 1.2 equiv.).
-
Add anhydrous solvent (1.0 mL).
-
Add the base (0.02 mmol, 20 mol%) to the mixture and stir for 5 minutes at room temperature.
-
Add this compound (0.12 mmol, 1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spirooxindole γ-butyrolactone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.
Quantitative Data
The following table summarizes representative data from the literature for the NHC-catalyzed annulation of various enals with 3-hydroxyoxindoles. These results can serve as a benchmark for the optimization of reactions involving this compound.
| Entry | Enal Substrate | NHC Catalyst (mol%) | Base (mol%) | Oxidant | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Cinnamaldehyde | 20 | 20 | DDQ | DCM | 24 | 85 | >20:1 | 92 |
| 2 | Crotonaldehyde | 20 | 20 | DDQ | THF | 36 | 78 | 15:1 | 90 |
| 3 | α-Bromoenal | 10 | 20 | - | Toluene | 18 | 95 | >20:1 | 99 |
Data adapted from analogous reactions in the literature. Conditions and results for this compound may vary.
Safety Precautions
-
This compound is a volatile and flammable liquid. Handle in a well-ventilated fume hood.
-
Organic solvents used in these protocols are flammable and may be harmful.
-
Bases such as DBU are corrosive.
-
Oxidants like DDQ are toxic and can react violently with certain materials.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for the Derivatization of (Z)-Hex-4-enal for Chemical Analysis
Introduction
(Z)-Hex-4-enal is a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, environmental science, and as a potential biomarker for oxidative stress.[1] Its accurate quantification often requires derivatization to improve its chromatographic behavior and detection sensitivity. This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The primary derivatizing agent discussed for GC-MS is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes and ketones to form stable oxime derivatives that are amenable to GC analysis with high sensitivity, especially with an electron capture detector (ECD) or mass spectrometry in negative chemical ionization mode.[2] For LC-MS analysis, derivatization with D-cysteine is presented, which forms a thiazolidine carboxylic acid derivative suitable for electrospray ionization.[3][4]
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle
PFBHA reacts with the carbonyl group of this compound to form a stable PFBHA-oxime derivative. This process enhances the thermal stability and volatility of the analyte, making it suitable for GC analysis. The pentafluorobenzyl group provides a strong response in electron capture detection (ECD) and negative ion chemical ionization mass spectrometry (NCI-MS), allowing for very low detection limits.[2]
Experimental Protocol: PFBHA Derivatization
This protocol is adapted from established methods for carbonyl compound analysis.[5][6]
Materials:
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reagent-grade water
-
Hexane or Toluene (GC grade)
-
Sodium sulfate (anhydrous)
-
Standard glassware (vials, pipettes, etc.)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Standard/Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
For aqueous samples, transfer a known volume (e.g., 1-5 mL) into a reaction vial. For non-aqueous samples, dissolve a known amount in a suitable solvent.
-
-
Derivatization Reaction:
-
Prepare a PFBHA solution (e.g., 1-3 mg/mL) in reagent-grade water. The concentration may need to be optimized depending on the expected analyte concentration.[7]
-
Add an excess of the PFBHA solution to the sample or standard solution in the reaction vial.
-
Adjust the pH of the solution to approximately 5-6 with a suitable buffer if necessary.
-
Seal the vial and vortex thoroughly.
-
Incubate the reaction mixture at room temperature (20-25°C) for at least 2 hours, or at an elevated temperature (e.g., 40-60°C) for 30-60 minutes to ensure complete derivatization. Reaction times of up to 24 hours at room temperature have also been reported.[5]
-
-
Extraction of Derivatives:
-
After the reaction is complete, add a known volume of an extraction solvent (e.g., hexane or toluene) to the vial.
-
Vortex vigorously for 1-2 minutes to extract the PFBHA-oxime derivative into the organic phase.
-
Allow the phases to separate. Centrifugation can be used to aid separation.
-
Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis by GC-MS:
-
Inject an aliquot (e.g., 1 µL) of the dried organic extract into the GC-MS system.
-
Typical GC conditions would involve a non-polar or medium-polarity capillary column (e.g., SLB™-5ms).
-
The mass spectrometer can be operated in either electron ionization (EI) or negative chemical ionization (NCI) mode. NCI will provide higher sensitivity.
-
Quantitative Data Summary
The following table summarizes typical performance data for the PFBHA derivatization of aldehydes, which can be expected to be similar for this compound.
| Parameter | Typical Value | Reference |
| Recovery | >85% | [2] |
| Limit of Detection (LOD) | 50-100 fmol per injection | [2] |
| Linearity (r²) | >0.99 | [2][5] |
| Precision (RSD) | 2-16% | [5] |
Diagrams
Caption: GC-MS derivatization workflow for this compound with PFBHA.
Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Principle
For LC-MS analysis, derivatization of this compound with D-cysteine is a simple and effective method. The reaction forms a stable alkyl thiazolidine-4-carboxylic acid derivative.[3][4] This derivative is more polar than the parent aldehyde, making it suitable for reversed-phase liquid chromatography, and the carboxylic acid and tertiary amine groups facilitate efficient ionization by electrospray ionization (ESI).
Experimental Protocol: D-cysteine Derivatization
This protocol is based on the method described by Kim et al.[3]
Materials:
-
This compound standard
-
D-cysteine
-
Phosphate buffer (pH 7.0)
-
Methanol or Acetonitrile (LC-MS grade)
-
Standard glassware (vials, pipettes, etc.)
-
Heating block or water bath
Procedure:
-
Standard/Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Dilute the standard or sample in the phosphate buffer (pH 7.0).
-
-
Derivatization Reaction:
-
Analysis by LC-MS/MS:
-
After the reaction, the sample can be directly injected into the LC-MS/MS system without an extraction step.[3]
-
Use a suitable reversed-phase column (e.g., C18) for chromatographic separation.
-
The mass spectrometer should be operated in positive ion electrospray ionization (ESI+) mode, monitoring for the specific precursor and product ions of the derivatized this compound.
-
Quantitative Data Summary
The following table presents typical performance data for the D-cysteine derivatization of aldehydes.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.2-1.9 µg/L | [3][4] |
| Limit of Quantification (LOQ) | 0.7-6.0 µg/L | [3][4] |
| Relative Standard Deviation (RSD) | < 2.0% | [3][4] |
Diagrams
References
- 1. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of (Z)-Hex-4-enal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of (Z)-Hex-4-enal.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound with high stereoselectivity?
A1: The primary challenges include:
-
Controlling Double Bond Geometry: Achieving high selectivity for the (Z)-isomer over the more thermodynamically stable (E)-isomer is a significant hurdle. Many synthetic methods yield mixtures of isomers, which can be difficult to separate.[1][2]
-
Aldehyde Group Reactivity: The aldehyde functional group is sensitive and can participate in side reactions, such as oxidation to a carboxylic acid, polymerization, or aldol condensation, under various reaction conditions.[3]
-
Purification: As a relatively volatile small molecule, this compound can be challenging to purify. Standard techniques like distillation may not be efficient for separating close-boiling isomers or removing reaction byproducts.
-
Multi-step Synthesis: The synthesis typically requires multiple steps to form the carbon skeleton, introduce the (Z)-alkene, and then form the aldehyde, increasing the potential for yield loss and stereochemical erosion at each stage.
Q2: Which synthetic routes are commonly employed for the synthesis of (Z)-alkenes like the one in this compound?
A2: Several methods are utilized, each with its own set of advantages and challenges:
-
Wittig Olefination: This is a widely used method for forming alkenes from aldehydes or ketones. Using unstabilized ylides generally favors the formation of (Z)-alkenes.[1][3][4][5][6]
-
Alkyne Semi-hydrogenation: The reduction of an internal alkyne using specific catalysts, such as Lindlar's catalyst, can produce (Z)-alkenes with high stereoselectivity.[7][8]
-
Alkene Metathesis: Cross-metathesis reactions can be employed to form (Z)-alkenes, although achieving high Z-selectivity can be challenging and often requires specific catalysts and reaction conditions.[2][9][10]
Q3: How can I introduce the aldehyde functionality at the end of the synthesis?
A3: A common and effective method is the hydroboration-oxidation of a terminal alkyne or alkene. The hydroboration of a terminal alkyne, followed by oxidation, yields an aldehyde.[11][12][13] This approach offers anti-Markovnikov regioselectivity. Alternatively, oxidation of a primary alcohol can also yield the aldehyde, but over-oxidation to the carboxylic acid is a common side reaction.
Troubleshooting Guides
Issue 1: Low Z/E Selectivity in Wittig Reaction
Symptoms:
-
NMR or GC-MS analysis of the crude product shows a significant amount of the (E)-isomer of Hex-4-enal.
Possible Causes and Solutions:
| Cause | Solution |
| Use of a stabilized ylide. | Stabilized ylides tend to favor the formation of (E)-alkenes. Ensure you are using an unstabilized ylide (e.g., one derived from an alkyltriphenylphosphonium salt).[3][4][5] |
| Reaction conditions. | The stereochemical outcome can be influenced by the solvent and the base used. For higher (Z)-selectivity with unstabilized ylides, salt-free conditions are often preferred. Consider using bases like sodium amide or sodium hexamethyldisilazide in a non-polar, aprotic solvent like THF. |
| Schlosser modification. | If (E)-alkene is the major product, you might be inadvertently following conditions similar to the Schlosser modification which is designed to produce (E)-alkenes.[6] This involves the use of an excess of a strong base like phenyllithium at low temperatures. |
Issue 2: Poor Yields in Alkyne Semi-hydrogenation
Symptoms:
-
Low conversion of the starting alkyne.
-
Formation of the fully saturated alkane (hexane) or the (E)-alkene.
Possible Causes and Solutions:
| Cause | Solution |
| Catalyst poisoning. | The catalyst (e.g., Lindlar's catalyst) can be poisoned by impurities in the starting materials or solvent. Ensure all reagents and solvents are pure and dry. |
| Over-reduction. | The reaction may be proceeding too far, leading to the formation of the alkane. Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed. The catalyst activity might be too high. |
| Isomerization. | Some catalysts can promote the isomerization of the (Z)-alkene to the (E)-alkene. Ensure you are using a catalyst known for high Z-selectivity, such as a well-prepared Lindlar catalyst.[7] |
| Hydrogen pressure. | The pressure of hydrogen gas can affect the reaction rate and selectivity. Optimize the hydrogen pressure for your specific setup. Often, atmospheric pressure is sufficient. |
Issue 3: Difficulty in Purifying this compound
Symptoms:
-
Co-elution of (Z) and (E) isomers during column chromatography.
-
Loss of product during distillation due to volatility.
-
Persistent impurities in the final product.
Possible Causes and Solutions:
| Cause | Solution |
| Similar polarity of isomers. | The (Z) and (E) isomers often have very similar polarities, making chromatographic separation difficult. Consider using a silver nitrate impregnated silica gel column, which can help separate alkenes based on their geometry. |
| Product volatility. | For volatile aldehydes, distillation can lead to significant product loss. If distillation is necessary, use a high-efficiency fractional distillation apparatus and a cold trap. |
| Aldehyde instability. | Aldehydes can be unstable and prone to oxidation or polymerization.[3] Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Adding a radical inhibitor like BHT can also help prevent degradation. |
| Formation of bisulfite adduct. | A classic method for purifying aldehydes is to form the solid bisulfite adduct, which can be filtered and washed. The aldehyde can then be regenerated by treatment with a base.[14][15][16][17][18] This is a highly effective method for removing non-aldehyde impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol outlines the synthesis starting from propanal and a phosphonium ylide.
Step 1: Preparation of the Phosphonium Ylide
-
To a stirred suspension of (3-bromopropyl)triphenylphosphonium bromide (1.1 eq) in dry THF at 0 °C under an argon atmosphere, add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise.
-
Allow the resulting deep red solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
Step 2: Wittig Reaction
-
Cool the ylide solution back to -78 °C.
-
Add a solution of propanal (1.0 eq) in dry THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure.
Step 3: Purification
-
The crude product will contain triphenylphosphine oxide as a major byproduct. To remove this, dissolve the crude material in a minimal amount of cold diethyl ether and place it in the freezer. The triphenylphosphine oxide will precipitate and can be removed by filtration.
-
The filtrate can then be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of this compound via Alkyne Semi-hydrogenation and Hydroboration-Oxidation
This protocol involves the semi-hydrogenation of hex-4-yn-1-ol followed by oxidation to the aldehyde.
Step 1: Semi-hydrogenation of Hex-4-yn-1-ol
-
To a solution of hex-4-yn-1-ol (1.0 eq) in a mixture of methanol and quinoline (as a catalyst poison), add Lindlar's catalyst (5% by weight).
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon pressure).
-
Stir the mixture vigorously at room temperature and monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain crude (Z)-hex-4-en-1-ol.
Step 2: Oxidation to this compound
-
Dissolve the crude (Z)-hex-4-en-1-ol in dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the mixture at room temperature for 2 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate carefully under reduced pressure to yield the crude this compound.
-
Purify by flash column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
References
- 1. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Alkene synthesis by alkyne semireduction [organic-chemistry.org]
- 9. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Hydroboration oxidation method for the preparation of aldehydes and keton.. [askfilo.com]
- 12. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation [jove.com]
- 13. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 14. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Workup [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of (Z)-Hex-4-enal
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (Z)-Hex-4-enal synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Oxidation of (Z)-Hex-4-en-1-ol | 1. Over-oxidation: The aldehyde product is being oxidized further to a carboxylic acid.[1][2][3] 2. Incomplete Reaction: The alcohol starting material is not fully consumed. 3. Volatilization of Product: this compound is volatile and may be lost during the reaction or workup. | 1. Use a milder oxidizing agent like Pyridinium chlorochromate (PCC) instead of stronger agents like chromic acid.[1][2][3] Ensure anhydrous conditions, as the presence of water can facilitate over-oxidation.[2] 2. Increase the reaction time or slightly increase the molar ratio of the oxidizing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Perform the reaction and workup at low temperatures. Use a condenser during the reaction and be cautious during solvent removal. |
| Low Z:E Isomer Ratio in Wittig Reaction | 1. Use of a Stabilized Ylide: Stabilized ylides tend to favor the formation of the (E)-alkene.[4][5] 2. Reaction Conditions: The choice of solvent and the presence of lithium salts can influence the stereochemical outcome.[4][6] | 1. Employ a non-stabilized or semi-stabilized phosphonium ylide, as these preferentially yield the (Z)-alkene.[4][5][7] 2. Use a polar aprotic solvent like DMF or THF. The presence of lithium salts can decrease Z-selectivity, so consider using sodium- or potassium-based strong bases (e.g., NaH, NaHMDS, KHMDS) for ylide generation.[4][6] The Schlosser modification can be used to favor the E-alkene if that is the desired product.[6] |
| Difficulty in Purifying this compound | 1. Co-elution with Byproducts: The product may have a similar polarity to byproducts, such as triphenylphosphine oxide from a Wittig reaction. 2. Product Instability: The aldehyde may be sensitive to air oxidation or polymerization. | 1. For removal of aldehydes from mixtures, a bisulfite workup can be employed. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated by extraction. The aldehyde can then be regenerated by treatment with a base.[8][9][10] 2. Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. The addition of a radical inhibitor like BHT may also be considered for long-term storage. |
| Formation of Unexpected Side Products | 1. Side Reactions of the Aldehyde: The aldehyde functional group can undergo side reactions like aldol condensation.[7] 2. Isomerization of the Double Bond: The (Z)-double bond may isomerize to the more stable (E)-isomer, especially in the presence of acid or heat. | 1. Maintain a low reaction temperature and minimize reaction time once the starting material is consumed. 2. Avoid acidic conditions and high temperatures during the reaction and purification steps. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is best for obtaining high yields of this compound?
A1: Both the oxidation of (Z)-hex-4-en-1-ol with a mild oxidant like PCC and the Wittig reaction with a non-stabilized ylide are effective methods.[7] The choice often depends on the availability of starting materials and the desired scale of the reaction. For high Z-selectivity, the Wittig reaction is generally preferred.[4][5]
Q2: How can I confirm the stereochemistry of my product?
A2: The stereochemistry of the double bond can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (J-value) between the vinylic protons is typically smaller for (Z)-isomers (around 10-12 Hz) compared to (E)-isomers (around 15-18 Hz).
Q3: My Wittig reaction is not proceeding. What could be the issue?
A3: Several factors could be at play:
-
Inefficient Ylide Formation: Ensure that a sufficiently strong base is used to deprotonate the phosphonium salt. The ylide is often brightly colored, and its appearance can be an indicator of successful formation.
-
Sterically Hindered Carbonyl: If you are using a sterically hindered aldehyde or ketone, the reaction may be slow or may not proceed.[5]
-
Poor Quality Reagents: Ensure that your solvent is anhydrous and your reagents are pure.
Q4: What are the safety precautions I should take when working with the reagents for these syntheses?
A4:
-
PCC: Pyridinium chlorochromate is a toxic and potentially carcinogenic chromium (VI) compound. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Strong Bases (e.g., n-BuLi, NaH): These reagents are highly reactive and often pyrophoric. They must be handled under an inert atmosphere (argon or nitrogen) using proper techniques.
-
This compound: This compound is a volatile and flammable liquid with a pungent odor.[4] Handle it in a well-ventilated area and avoid inhalation or contact with skin and eyes.[4]
Experimental Protocols
Protocol 1: Oxidation of (Z)-Hex-4-en-1-ol using Pyridinium Chlorochromate (PCC)
This protocol describes the oxidation of a primary alcohol to an aldehyde using PCC.[1][2][3]
Materials:
-
(Z)-Hex-4-en-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celatom or Celite®
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve (Z)-Hex-4-en-1-ol (1 equivalent) in anhydrous DCM.
-
Add PCC (1.5 equivalents) to the solution in one portion while stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Upon completion, dilute the reaction mixture with an equal volume of anhydrous diethyl ether.
-
Pass the mixture through a short plug of silica gel topped with a layer of Celatom or Celite® to filter out the chromium byproducts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent in vacuo at low temperature to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound via Wittig Reaction
This protocol outlines the synthesis of a (Z)-alkene using a non-stabilized Wittig reagent.[4][5][6]
Materials:
-
Propyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium in hexanes, sodium hydride, or sodium amide)
-
Anhydrous tetrahydrofuran (THF)
-
Acrolein (prop-2-enal)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Ylide Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add propyltriphenylphosphonium bromide (1 equivalent).
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1 equivalent) to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to 0 °C.
-
Slowly add a solution of acrolein (1 equivalent) in anhydrous THF via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent in vacuo at a low temperature.
-
The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Materials | Key Reagents | Typical Yield | Stereoselectivity | Advantages | Disadvantages |
| Oxidation | (Z)-Hex-4-en-1-ol | PCC, DCM | 70-85% | Preserves existing (Z) stereochemistry | Readily available starting material, relatively simple procedure. | Risk of over-oxidation, use of toxic chromium reagent.[1][2] |
| Wittig Reaction | Propyltriphenylphosphonium bromide, Acrolein | Strong base (e.g., n-BuLi), THF | 50-70% | Good to excellent for (Z)-isomer with non-stabilized ylides.[4][5][6] | High (Z)-selectivity, creates the C=C bond. | Requires anhydrous conditions, removal of triphenylphosphine oxide byproduct. |
| Carbonylation | 1-Hexene | Carbon monoxide, Rhodium catalyst | Variable | Can be selective | Industrial-scale potential. | Requires high pressure and specialized equipment.[11] |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting guide for low yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. This compound | 4634-89-3 | Benchchem [benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (Z)-Hex-4-enal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (Z)-Hex-4-enal. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent laboratory-scale methods for synthesizing this compound include:
-
Oxidation of (Z)-hex-4-en-1-ol: This is a straightforward approach where the primary alcohol is oxidized to the corresponding aldehyde.
-
Wittig Reaction: This method involves the reaction of a phosphorus ylide with an appropriate aldehyde to form the desired alkene geometry. For (Z)-alkene synthesis, non-stabilized ylides are typically employed.[1]
-
Reduction of hex-4-ennitrile: Selective reduction of the nitrile to an imine followed by hydrolysis yields the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation.[2][3][4][5]
Q2: What is the primary challenge in synthesizing the (Z)-isomer of Hex-4-enal?
A2: The main challenge is controlling the stereoselectivity to favor the desired (Z)-isomer over the thermodynamically more stable (E)-isomer. Isomerization can occur under certain reaction conditions, particularly with the Wittig reaction. The choice of reagents and reaction parameters is crucial for maximizing the yield of the (Z)-isomer.
Q3: How can I confirm the stereochemistry of my final product?
A3: The stereochemistry of this compound can be confirmed using nuclear magnetic resonance (NMR) spectroscopy. Specifically, the coupling constant (J-value) between the vinylic protons in ¹H NMR is indicative of the alkene geometry. For (Z)-isomers, the coupling constant is typically in the range of 7-12 Hz, while for (E)-isomers, it is larger, around 12-18 Hz.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low yield of this compound and formation of (Z)-hex-4-enoic acid during oxidation of (Z)-hex-4-en-1-ol.
Possible Cause: Over-oxidation of the aldehyde to the carboxylic acid. This is a common side reaction when using strong oxidizing agents.[6][7]
Troubleshooting Steps:
-
Choice of Oxidizing Agent:
-
Use a mild oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). These reagents are known to selectively oxidize primary alcohols to aldehydes with minimal over-oxidation.[8]
-
Avoid strong oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions, as they readily oxidize aldehydes to carboxylic acids.
-
-
Reaction Conditions:
-
Maintain the reaction at a low temperature to minimize over-oxidation.
-
Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed.
-
-
Work-up Procedure:
-
A non-acidic work-up is recommended to prevent any acid-catalyzed side reactions.
-
Quantitative Data on Oxidizing Agents:
| Oxidizing Agent | Typical Yield of Aldehyde | Potential for Over-oxidation |
| PCC in CH₂Cl₂ | Good to Excellent | Low |
| DMP in CH₂Cl₂ | Excellent | Very Low |
| KMnO₄ (cold, dilute) | Variable | High |
| Jones Reagent (CrO₃/H₂SO₄) | Low to Moderate | Very High |
Issue 2: Formation of the (E)-isomer as a major byproduct during a Wittig reaction.
Possible Cause: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide and the reaction conditions. The use of a stabilized ylide or inappropriate reaction conditions can lead to the formation of the (E)-isomer.[1][9]
Troubleshooting Steps:
-
Ylide Selection:
-
To favor the formation of the (Z)-alkene, use a non-stabilized ylide . Non-stabilized ylides are those where the carbon of the ylide is attached to alkyl groups that do not offer resonance stabilization.[1]
-
Avoid ylides with electron-withdrawing groups (e.g., carbonyl, ester) attached to the carbanion, as these "stabilized ylides" predominantly yield the (E)-alkene.[1]
-
-
Reaction Conditions:
-
Perform the reaction in an aprotic, non-polar solvent like THF or diethyl ether.
-
Use a strong, non-coordinating base such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi) to generate the ylide. The presence of lithium salts can sometimes influence the stereoselectivity.[10]
-
Maintain a low reaction temperature during the addition of the aldehyde to the ylide.
-
Logical Workflow for Wittig Reaction Troubleshooting
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. doubtnut.com [doubtnut.com]
- 5. sarthaks.com [sarthaks.com]
- 6. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
stability and degradation of (Z)-Hex-4-enal in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-Hex-4-enal in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a volatile organic compound with the molecular formula C₆H₁₀O. It is a colorless liquid with a pungent odor. In research and development, it serves as a versatile starting material and reagent in organic synthesis. Its chemical structure, featuring both an aldehyde group and a carbon-carbon double bond, allows for various chemical transformations, including oxidation to (Z)-Hex-4-enoic acid and reduction to (Z)-Hex-4-enol. It is also utilized in organocatalytic reactions to create complex heterocyclic structures.
Q2: What are the main degradation pathways for this compound in solution?
The primary degradation pathways for this compound in solution include:
-
Isomerization: Conversion from the (Z)-isomer to the more thermodynamically stable (E)-isomer. This can be induced by heat, light, or acidic conditions.
-
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, (Z)-Hex-4-enoic acid. This is a common degradation pathway, especially in the presence of oxygen or other oxidizing agents.
-
Polymerization: Under certain conditions, particularly at elevated temperatures or in the presence of certain catalysts, aldehydes can undergo polymerization.
Q3: How should this compound be properly stored to ensure its stability?
To ensure the stability of this compound, it is recommended to:
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Store in a cool, dry, and well-ventilated place. A refrigerator at 2-8°C is ideal.
-
Keep containers tightly sealed to prevent evaporation and exposure to air.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Protect from light by using amber glass vials or by storing in a dark location.
-
Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
Possible Cause: Degradation of this compound stock solution.
Troubleshooting Steps:
-
Verify the purity of the stock solution: Use an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), to check for the presence of degradation products like the (E)-isomer or (Z)-Hex-4-enoic acid.
-
Prepare fresh solutions: If degradation is suspected, prepare a fresh solution of this compound from a new or properly stored stock container.
-
Optimize storage conditions: Ensure that the stock solution is stored under the recommended conditions (see FAQ 3).
Issue 2: Appearance of unexpected peaks in chromatograms during analysis.
Possible Cause: Isomerization or oxidation of this compound during sample preparation or analysis.
Troubleshooting Steps:
-
Minimize exposure to heat and light: Protect the sample from light and keep it cool during all handling and preparation steps.
-
Control the pH of the solution: If working with aqueous solutions, buffer the solution to a neutral pH to minimize acid- or base-catalyzed degradation.
-
Use appropriate analytical conditions: For GC-MS analysis, use a lower injection port temperature to prevent thermal isomerization. For HPLC analysis, ensure the mobile phase is compatible with the stability of the analyte.
Issue 3: Low yield in a chemical reaction where this compound is a reactant.
Possible Cause: Degradation of this compound before or during the reaction.
Troubleshooting Steps:
-
Confirm the purity of the starting material: Analyze the this compound solution immediately before starting the reaction to ensure its integrity.
-
Degas solvents: If the reaction is sensitive to oxygen, use degassed solvents to prevent oxidation of the aldehyde.
-
Control reaction temperature: Run the reaction at the lowest effective temperature to minimize thermal degradation.
Quantitative Data on Stability
While specific kinetic data for the degradation of this compound is not extensively available in the literature, the following table summarizes the expected stability trends based on the behavior of similar unsaturated aldehydes.
| Condition | Solvent System | Expected Stability Trend | Potential Degradation Products |
| pH | Aqueous buffers | Less stable at acidic and basic pH compared to neutral pH. | (E)-Hex-4-enal, (Z)-Hex-4-enoic acid |
| Temperature | Organic/Aqueous | Degradation rate increases with increasing temperature. | (E)-Hex-4-enal, (Z)-Hex-4-enoic acid, polymerization products |
| Light | Organic/Aqueous | Exposure to UV light can induce isomerization and other photochemical reactions. | (E)-Hex-4-enal |
| Oxygen | Organic/Aqueous | Presence of oxygen accelerates oxidation to the carboxylic acid. | (Z)-Hex-4-enoic acid |
Experimental Protocols
Protocol 1: General Stability Testing of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
1. Materials:
-
This compound (high purity)
-
Solvents of interest (e.g., acetonitrile, methanol, buffered aqueous solutions at various pH)
-
Class A volumetric flasks and pipettes
-
Amber glass vials with PTFE-lined caps
-
HPLC or GC-MS system
2. Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several amber glass vials.
-
Expose the vials to different stress conditions:
-
Temperature: Store vials at various temperatures (e.g., 4°C, 25°C, 40°C).
-
pH: For aqueous solutions, use buffers at different pH values (e.g., pH 4, 7, 9).
-
Light: Expose vials to a controlled light source (e.g., a photostability chamber) while protecting a set of control vials from light.
-
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.
-
Analyze the samples immediately by a validated stability-indicating analytical method (e.g., HPLC-UV or GC-MS) to quantify the remaining this compound and any degradation products.
-
Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
Protocol 2: Analytical Method for this compound and its Degradation Products using GC-MS
This method can be used to separate and quantify this compound, its (E)-isomer, and its oxidation product.
1. Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for volatile organic compounds (e.g., HP-5ms, DB-5ms, or similar).
2. GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 35 to 350.
3. Sample Preparation:
-
Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration within the calibrated range of the instrument.
-
An internal standard can be used for improved quantification.
4. Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Identify the peaks based on their retention times and mass spectra.
-
This compound and (E)-Hex-4-enal will be isomers with the same mass spectrum but different retention times.
-
(Z)-Hex-4-enoic acid will have a different retention time and mass spectrum.
-
-
Quantify the analytes using a calibration curve prepared from certified reference standards.
Visualizations
Caption: Workflow for the stability testing of this compound.
Caption: Primary degradation pathways of this compound.
preventing isomerization of (Z)-Hex-4-enal to (E)-2-hexenal
Technical Support Center: (Z)-Hex-4-enal Stability
Welcome to the technical support center for handling and preventing the isomerization of this compound. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help researchers maintain the isomeric purity of their compounds during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the isomerization of this compound to (E)-2-hexenal?
This transformation is a chemical reaction where the less thermodynamically stable this compound, a non-conjugated aldehyde, converts into the more stable (E)-2-hexenal. This process involves two key changes:
-
Double Bond Migration: The carbon-carbon double bond shifts from the C4-C5 position to the C2-C3 position.
-
Geometric Isomerization: The geometry around the double bond changes from cis (Z) to trans (E).
The primary driving force for this reaction is the formation of an α,β-unsaturated carbonyl system (a conjugated system), which is significantly more stable. This isomerization is analogous to the well-documented conversion of (Z)-3-hexenal to (E)-2-hexenal, a common process in plant biochemistry.[1][2][3][4]
Q2: What are the primary causes of this isomerization?
Isomerization can be initiated by several factors, often present as trace impurities or environmental conditions. The main culprits include:
-
Acid or Base Catalysis: Trace amounts of acid or base can catalyze the isomerization through a keto-enol tautomerism mechanism.[1][3][5] Strong mineral acids are known to cause Z → E isomerization, but even mild or trace acids can be effective catalysts.[5]
-
Thermal Stress: Elevated temperatures can provide the activation energy needed for the molecule to overcome the energy barrier to isomerization.[2][6]
-
Photochemical Isomerization: Exposure to light, particularly UV light, can promote isomerization by exciting the molecule to a higher energy state where rotation around the double bond is possible.[7][8][9]
-
Metal Catalysis: Certain transition metals can catalyze the rearrangement of double bonds. For instance, cobalt-based catalysts are used intentionally for enal isomerizations.[10][11][12][13]
-
Enzymatic Activity: In biological contexts, specific enzymes known as isomerases can efficiently catalyze this transformation.[1][3][4][14][15]
Q3: How can I detect and quantify the isomerization in my sample?
Standard analytical techniques are effective for monitoring the purity of this compound and detecting the formation of the (E)-2-hexenal isomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method. The two isomers will have distinct retention times on a suitable GC column, and their mass spectra can confirm their identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The vinylic and aldehydic protons of each isomer will have unique chemical shifts and coupling constants, allowing for straightforward quantification by integrating the respective signals.
Troubleshooting Guide
This section addresses specific problems you may encounter and provides actionable solutions.
Problem 1: My sample of this compound shows signs of isomerization after storage.
| Possible Cause | Recommended Solution |
| Acidic/Basic Contaminants | Solvent & Glassware: Store the compound in a high-purity, neutral, aprotic solvent (e.g., diethyl ether, hexane). Ensure all glassware is thoroughly washed, rinsed with deionized water, and oven-dried to remove any acidic or basic residues. |
| Exposure to Light | Proper Storage: Store the compound in an amber glass vial or a clear vial wrapped completely in aluminum foil to block light. Keep storage areas, such as refrigerators or freezers, dark. |
| Elevated Temperature | Cold Storage: Store the compound at low temperatures, typically -20°C or -80°C for long-term storage, to minimize thermal energy that can drive isomerization. Avoid frequent freeze-thaw cycles. |
| Oxidation | Inert Atmosphere: While the primary issue is isomerization, aldehydes can also oxidize. Storing under an inert atmosphere (e.g., Argon or Nitrogen) can prevent oxidative degradation, which may produce acidic byproducts that in turn catalyze isomerization. Consider adding a stabilizer like a tertiary amine or benzophenone compound if compatible with your application.[16] |
Problem 2: Isomerization is occurring during my reaction workup or purification.
| Possible Cause | Recommended Solution |
| Aqueous Workup Conditions | Maintain Neutral pH: During extractions, use a buffered saline solution at pH 7 or purified deionized water. If an acid or base wash is unavoidable, minimize the contact time and immediately follow with a neutralizing wash and a final water wash. |
| Silica Gel Chromatography | Deactivate Silica: Standard silica gel is acidic and a notorious cause of isomerization for acid-sensitive compounds. Deactivate the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine or another suitable base. Alternatively, use a different stationary phase like neutral alumina or Florisil. |
| Distillation | Low-Temperature Distillation: If purifying by distillation, use a high-vacuum system to lower the boiling point and minimize thermal stress on the compound. |
Experimental Protocols
Protocol 1: GC-MS Method for Monitoring Isomerization
This protocol provides a general method for separating and identifying this compound and (E)-2-hexenal.
-
Sample Preparation: Dilute 1 µL of your sample in 1 mL of a suitable solvent (e.g., hexane or dichloromethane).
-
GC Column: Use a non-polar or mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Conditions:
-
MS Conditions:
-
Data Analysis: Identify the peaks for this compound and (E)-2-hexenal based on their retention times and mass spectra compared to authentic standards if available. Quantify the relative amounts by comparing the peak areas.
Protocol 2: Deactivation of Silica Gel for Column Chromatography
This procedure minimizes acid-catalyzed isomerization during purification.
-
Prepare Eluent: Choose an appropriate non-polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine (Et₃N) to the eluent to a final concentration of 1% (v/v).
-
Prepare Silica Slurry: In a beaker, add the required amount of silica gel. Gently pour the Et₃N-containing eluent over the silica while stirring to create a homogenous slurry.
-
Pack the Column: Pour the slurry into your chromatography column and allow it to pack under gravity or with light pressure.
-
Equilibrate: Run 2-3 column volumes of the Et₃N-containing eluent through the packed column to ensure it is fully equilibrated and the stationary phase is neutralized.
-
Load and Elute: Dissolve your crude sample in a minimal amount of the eluent, load it onto the column, and proceed with the elution using the Et₃N-containing eluent.
Visualizations
Below are diagrams illustrating the key concepts and workflows related to this compound isomerization.
Caption: Factors driving the isomerization of this compound.
Caption: Troubleshooting decision tree for identifying the source of isomerization.
References
- 1. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isms.illinois.edu [isms.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of hexanal, trans-2-hexenal, and storage temperature on shelf life of fresh sliced apples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. The atmospheric photolysis of E-2-hexenal, Z-3-hexenal and E,E-2,4-hexadienal - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Highly Z-Selective Double Bond Transposition in Simple Alkenes and Allylarenes Through A Spin-Accelerated Allyl Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co( ii )-catalyzed isomerization of enals using hydrogen atom transfer - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06075J [pubs.rsc.org]
- 14. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. Frontiers | Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber [frontiersin.org]
common impurities in commercial (Z)-Hex-4-enal samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (Z)-Hex-4-enal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound samples?
A1: Commercial samples of this compound typically contain impurities arising from the synthesis and potential degradation of the product. The most common impurities are:
-
(E)-Hex-4-enal: The geometric isomer of the target compound.
-
(Z)-Hex-4-en-1-ol: The corresponding alcohol, which is often the starting material for the synthesis of this compound via oxidation. Incomplete oxidation can lead to its presence as an impurity.[1]
-
(Z)-Hex-4-enoic acid: The corresponding carboxylic acid, which can form due to the oxidation of the aldehyde group upon exposure to air.[1]
Q2: What is the typical purity of commercial this compound?
A2: The purity of commercial this compound can vary between suppliers. Generally, the assay for the sum of (Z) and (E) isomers is between 95.00% and 100.00%.[2][3]
Q3: How can I identify the common impurities in my this compound sample?
A3: The most common analytical techniques for identifying and quantifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS can effectively separate the volatile components, including the (Z) and (E) isomers, the alcohol, and the carboxylic acid (if derivatized). The mass spectra of the separated components can then be used for identification.
-
¹H NMR spectroscopy can be used to distinguish between the (Z) and (E) isomers based on the coupling constants of the vinylic protons. The presence of characteristic peaks for the alcohol (-CH₂OH) and carboxylic acid (-COOH) protons can also confirm these impurities.
Q4: How does the presence of these impurities affect my experiments?
A4: The impact of impurities depends on the nature of your experiment:
-
(E)-Hex-4-enal: As a geometric isomer, it may have different reactivity or biological activity compared to the (Z)-isomer. In stereospecific reactions, its presence could lead to the formation of undesired stereoisomers of your product.
-
(Z)-Hex-4-en-1-ol: The alcohol is less reactive than the aldehyde. Its presence will lower the effective concentration of your starting material and may interfere with reactions targeting the aldehyde group.
-
(Z)-Hex-4-enoic acid: The carboxylic acid can alter the pH of the reaction mixture and may act as a catalyst or inhibitor in certain reactions. It can also participate in side reactions, such as esterification.
Q5: How should I store my this compound sample to minimize degradation?
A5: this compound is a volatile and potentially air-sensitive compound. To minimize degradation, it is recommended to:
-
Store the sample in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Keep the sample in a cool, dark place. Refrigeration is often recommended.
-
Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction
Symptom: You are performing a reaction with this compound and observe unexpected side products in your reaction mixture by TLC, GC, or LC-MS analysis.
Possible Cause 1: Presence of (E)-Hex-4-enal impurity.
-
Troubleshooting Step:
-
Analyze your starting material by GC-MS or ¹H NMR to determine the percentage of the (E)-isomer.
-
If the (E)-isomer is present in a significant amount, consider purifying the this compound by fractional distillation or preparative chromatography.
-
Alternatively, if the side product from the (E)-isomer can be easily separated from your desired product, you may proceed with the reaction and purify the final product.
-
Possible Cause 2: Presence of (Z)-Hex-4-en-1-ol impurity.
-
Troubleshooting Step:
-
Check for the presence of the alcohol impurity in your starting material using GC-MS or ¹H NMR.
-
If the alcohol is present, it may be necessary to purify the aldehyde before use.
-
Consider if your reaction conditions could be promoting the reduction of the aldehyde to the alcohol.
-
Possible Cause 3: Presence of (Z)-Hex-4-enoic acid impurity.
-
Troubleshooting Step:
-
Analyze the starting material for the carboxylic acid impurity. This may require derivatization for GC-MS analysis or can be observed directly in ¹H NMR.
-
The acidic impurity might be catalyzing an undesired side reaction. Consider adding a non-nucleophilic base to neutralize the acid.
-
Purification of the this compound may be required.
-
Issue 2: Inconsistent Reaction Yields
Symptom: You are experiencing inconsistent or lower-than-expected yields in your reactions involving this compound.
Possible Cause 1: Inaccurate concentration of the starting material due to impurities.
-
Troubleshooting Step:
-
Quantify the purity of your this compound sample using a calibrated internal standard with GC-FID or qNMR.
-
Adjust the stoichiometry of your reaction based on the actual purity of the aldehyde.
-
Possible Cause 2: Degradation of the this compound sample over time.
-
Troubleshooting Step:
-
If the sample is old or has been stored improperly, re-analyze its purity.
-
Consider purchasing a fresh batch of this compound.
-
Ensure proper storage of the compound to prevent future degradation.
-
Data Presentation
Table 1: Common Impurities in Commercial this compound
| Impurity Name | Chemical Structure | IUPAC Name | Typical Concentration Range |
| (E)-Hex-4-enal | C/C=C/CCC=O | (E)-hex-4-enal | 1.00% - 8.00%[2] |
| (Z)-Hex-4-en-1-ol | C/C=C\CCCO | (Z)-hex-4-en-1-ol | Varies (typically < 5%) |
| (Z)-Hex-4-enoic acid | C/C=C\CCC(=O)O | (Z)-hex-4-enoic acid | Varies (typically < 2%) |
Note: The concentration ranges for (Z)-Hex-4-en-1-ol and (Z)-Hex-4-enoic acid are typical estimates and can vary significantly between batches and suppliers. It is always recommended to analyze the specific batch being used.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Purity
Objective: To separate and identify the main component and its common impurities ((E)-isomer and alcohol) in a commercial sample of this compound.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good starting point.
Method:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Scan Speed: 1 scan/second.
-
Data Analysis:
-
Identify the peaks corresponding to this compound, (E)-Hex-4-enal, and (Z)-Hex-4-en-1-ol based on their retention times and mass spectra. The mass spectra of the isomers will be very similar, but their retention times will differ. The alcohol will have a distinct mass spectrum.
-
Quantify the relative peak areas to estimate the percentage of each component. For more accurate quantification, a GC-FID with response factor correction or calibration curves should be used.
Protocol 2: ¹H NMR for Isomer Ratio and Impurity Detection
Objective: To determine the ratio of (Z) to (E) isomers and to detect the presence of alcohol and carboxylic acid impurities.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
Method:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration, especially for the aldehyde proton.
-
Data Analysis:
-
(Z) vs. (E) Isomer Ratio:
-
The vinylic protons of the (Z)-isomer typically appear at a different chemical shift and have a smaller coupling constant (J ≈ 10-12 Hz) compared to the (E)-isomer (J ≈ 15-18 Hz).
-
Integrate the signals corresponding to the vinylic protons of both isomers to determine their ratio.
-
-
(Z)-Hex-4-en-1-ol Impurity:
-
Look for a triplet around 3.6 ppm corresponding to the -CH₂OH protons.
-
-
(Z)-Hex-4-enoic acid Impurity:
-
A broad singlet for the carboxylic acid proton (-COOH) may be visible downfield (typically >10 ppm). The protons alpha to the carbonyl will also be shifted downfield compared to the aldehyde.
-
Visualizations
Caption: Workflow for the analysis of common impurities in this compound.
Caption: Potential sources and degradation pathways of this compound impurities.
References
Technical Support Center: Troubleshooting GC Peak Tailing for C6 Aldehydes
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the gas chromatography (GC) analysis of C6 aldehydes.
Troubleshooting Guide
Peak tailing in gas chromatography can compromise resolution, accuracy, and precision. For active compounds like C6 aldehydes, this issue is common. This guide provides a systematic approach to identify and resolve the root cause of peak tailing.
My C6 aldehyde peaks are tailing. What should I do?
Follow this step-by-step guide to troubleshoot the issue. The causes are categorized into two main areas: flow path disruptions and chemical interactions.[1]
Step 1: Initial Chromatogram Assessment
Question: Are all peaks in the chromatogram tailing, or only the C6 aldehydes?
-
All peaks are tailing: This typically indicates a physical or mechanical issue within the GC system.[1][2] Proceed to the "Flow Path Disruption" section.
-
Only C6 aldehyde peaks (and other polar analytes) are tailing: This suggests a chemical interaction between the aldehydes and active sites within the system.[1][3] Proceed to the "Chemical Activity" section.
Flow Path Disruption
Indiscriminate peak tailing affecting all compounds, including hydrocarbons, often points to a disruption in the carrier gas flow path.
dot
References
Technical Support Center: Optimizing the Extraction of (Z)-Hex-4-enal from Plant Material
Welcome to the technical support center for the optimized extraction of (Z)-Hex-4-enal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plant material?
A1: The most common methods for extracting volatile compounds like this compound from plant materials include Steam Distillation, Ultrasound-Assisted Extraction (UAE), and Solvent Extraction. Each method has its advantages and disadvantages in terms of yield, extraction time, and potential for thermal degradation or isomerization of the target compound.
Q2: Which solvent is best for extracting this compound?
A2: The choice of solvent is critical for efficient extraction. For this compound, which is a relatively non-polar aldehyde, solvents like hexane and dichloromethane are effective.[1] The selection also depends on the chosen extraction method. For instance, in Ultrasound-Assisted Extraction (UAE), ethanol is often used and has shown high efficiency in extracting various plant metabolites.[2] It is important to use high-purity solvents to avoid unwanted side reactions.
Q3: How can I quantify the amount of this compound in my extract?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for the identification and quantification of volatile compounds like this compound.[3][4] For accurate quantification, it is recommended to use an internal standard and create a calibration curve with a pure standard of this compound.
Q4: What is the significance of the (Z)-isomer, and how can I prevent its isomerization to the (E)-isomer?
A4: The (Z)-isomer (or cis-isomer) is often the naturally occurring and biologically active form of hexenal compounds in plants. Isomerization to the more thermodynamically stable (E)-isomer (trans-isomer) can occur, especially when heat is applied during extraction.[5] To minimize isomerization, it is recommended to use extraction methods that operate at lower temperatures, such as Ultrasound-Assisted Extraction (UAE) or vacuum steam distillation. The addition of antioxidants or the use of specific enzyme inhibitors might also be considered depending on the plant matrix.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Method | Consider switching to a more efficient method for volatile compounds. Ultrasound-Assisted Extraction (UAE) can offer higher yields in shorter times compared to traditional methods.[7] |
| Suboptimal Extraction Parameters | Optimize parameters such as extraction time, temperature, and solvent-to-solid ratio. For UAE, a shorter extraction time (e.g., 15-30 minutes) and controlled temperature (e.g., 30-50°C) are often beneficial for volatile compounds.[8][9] |
| Degradation of the Aldehyde | This compound is a volatile and unsaturated aldehyde, making it susceptible to degradation through oxidation or polymerization, especially at high temperatures.[10] Employ milder extraction conditions and consider extracting under an inert atmosphere (e.g., nitrogen). |
| Incomplete Cell Lysis | Ensure the plant material is properly ground or homogenized to increase the surface area for solvent penetration and extraction. |
| Improper Solvent Selection | The polarity of the solvent should match that of this compound. Experiment with different solvents or solvent mixtures (e.g., hexane, dichloromethane, or ethanol-water mixtures) to find the optimal one for your plant material.[2] |
Issue 2: Isomerization of this compound to (E)-Hex-4-enal
| Possible Cause | Troubleshooting Step |
| High Extraction Temperature | Heat is a major factor promoting the isomerization of the (Z)- to the (E)-isomer.[5] Use low-temperature extraction methods like UAE or conduct steam distillation under vacuum to lower the boiling point of water. |
| Enzymatic Isomerization | Some plants contain isomerase enzymes that can convert (Z)-hexenals to their (E)-forms upon tissue damage.[5] Consider blanching the plant material briefly before extraction to deactivate these enzymes. |
| Acidic or Basic Conditions | The pH of the extraction medium can influence the stability of aldehydes and promote isomerization. It has been shown that a slightly acidic pH (around 5-6) can be optimal for the production of (Z)-3-hexenal in maize extracts.[11] Buffer your extraction solvent to an appropriate pH to maintain the stability of the (Z)-isomer. |
| Presence of Catalysts | Certain metal ions can catalyze isomerization. Ensure all glassware is thoroughly cleaned and consider using chelating agents like EDTA if metal contamination is suspected. |
Issue 3: Co-extraction of Impurities
| Possible Cause | Troubleshooting Step |
| Non-selective Extraction Method | Solvent extraction can often co-extract a wide range of compounds. Consider a more selective technique or a post-extraction purification step. |
| Presence of Interfering Compounds | Pigments, lipids, and other non-volatile compounds can be co-extracted. A preliminary defatting step with a non-polar solvent like hexane might be necessary for certain plant materials. |
| Formation of Artifacts | High temperatures during extraction can lead to the formation of artifacts. Use milder extraction conditions to minimize their formation. |
| Purification Needed | For high-purity this compound, a purification step is often required. The formation of a water-soluble bisulfite adduct is a classic and effective method for selectively separating aldehydes from other organic compounds.[12][13] The aldehyde can then be regenerated from the adduct under basic conditions.[12] |
Data Presentation
Table 1: Comparison of Extraction Methods for Green Leaf Volatiles (GLVs) like Hexenals.
Note: Data for (Z)-3-Hexenal is used as a proxy due to its structural similarity and the availability of comparative studies. Yields are highly dependent on the plant matrix and specific experimental conditions.
| Extraction Method | Typical Yield Range (relative) | Advantages | Disadvantages |
| Steam Distillation (SD) | Moderate | Well-established, good for large quantities. | High temperatures can cause degradation and isomerization. Longer extraction times. |
| Ultrasound-Assisted Extraction (UAE) | High | Faster, higher yields, lower temperatures preserving thermolabile compounds. | Can be less efficient for very dense plant materials. |
| Solvent Extraction | Variable | Simple setup, versatile. | Can be less selective, requires solvent removal, potential for solvent artifacts.[1] |
| Superheated Steam Distillation | High | Higher yield than conventional steam distillation.[14] | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic grinder. This minimizes enzymatic activity and increases the surface area for extraction.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 5 g) into a jacketed glass extraction vessel.
-
Add the extraction solvent (e.g., 50 mL of ethanol or hexane) to achieve a solid-to-liquid ratio of 1:10 (w/v).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the sonication frequency (e.g., 40 kHz) and power (e.g., 100 W).
-
Maintain the temperature at a controlled low level (e.g., 30-40°C) by circulating cold water through the jacket.
-
Sonicate for a predetermined optimal time (e.g., 20 minutes).[9]
-
-
Sample Recovery:
-
Filter the extract through a Büchner funnel with filter paper to remove the solid plant material.
-
Wash the residue with a small volume of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates.
-
-
Solvent Removal:
-
If a non-volatile solvent was used, concentrate the extract using a rotary evaporator under reduced pressure and at a low temperature (e.g., <35°C) to minimize the loss of the volatile this compound.
-
-
Analysis:
-
Dissolve the concentrated extract in a suitable solvent (e.g., hexane) for GC-MS analysis.
-
Add an internal standard for accurate quantification.
-
Protocol 2: Steam Distillation for this compound Extraction
-
Sample Preparation: Fresh or dried plant material should be coarsely chopped or ground to increase the surface area.
-
Apparatus Setup:
-
Assemble a Clevenger-type apparatus for steam distillation.
-
Place the plant material into the distillation flask and add sufficient water to cover the material.
-
-
Distillation:
-
Heat the flask to generate steam. The steam will pass through the plant material, carrying the volatile compounds with it.
-
The steam and volatile compounds will then be condensed in the condenser and collected in the receiving vessel.
-
Continue the distillation for a set period (e.g., 2-3 hours) or until no more oil is collected.
-
-
Separation:
-
The collected distillate will consist of an aqueous layer and an oil layer containing this compound.
-
Separate the oil layer from the aqueous layer using a separatory funnel.
-
-
Drying and Storage:
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Store the extracted oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.
-
Mandatory Visualizations
Caption: General experimental workflow for the extraction and analysis of this compound.
Caption: A logical flowchart for troubleshooting common issues during this compound extraction.
References
- 1. Effects of solvent extraction on the phytoconstituents and in vitro antioxidant activity properties of leaf extracts of the two selected medicinal plants from Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of the Green Leaf Volatile (Z)-3-Hexenal by a Zea mays Hydroperoxide Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound (Z)-3-Hexenal (FDB008085) - FooDB [foodb.ca]
- 5. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. journal.unusida.ac.id [journal.unusida.ac.id]
- 10. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organizing the Chaos: Novel Insights into the Regulation of Z-3-Hexenal Production in Damaged Maize Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Workup [chem.rochester.edu]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: LC-MS Analysis of (Z)-Hex-4-enal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (Z)-Hex-4-enal.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. This phenomenon can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][2] The "matrix" refers to all components within the sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites.
Q2: Why is a volatile aldehyde like this compound particularly susceptible to matrix effects?
A: this compound, as a small, volatile aldehyde, presents several challenges in LC-MS analysis. Its volatility can make sample handling and preparation difficult, potentially leading to analyte loss.[3] More importantly, small aldehydes often exhibit poor chromatographic retention on standard reversed-phase columns and low ionization efficiency, especially with Electrospray Ionization (ESI).[4][5] This can cause the analyte to elute early in the chromatographic run, often with highly polar matrix components like salts and phospholipids, which are known to cause significant ion suppression.[6]
Q3: What is the difference between ion suppression and ion enhancement?
A: Both are types of matrix effects that occur in the ion source.[1][7]
-
Ion Suppression: This is the more common effect, where co-eluting matrix components interfere with the analyte's ability to form gas-phase ions, leading to a reduced signal.[8] The mechanisms can include competition for available charge, disruption of droplet formation, or changes in droplet surface tension.[9]
-
Ion Enhancement: This is a less frequent phenomenon where co-eluting compounds increase the ionization efficiency of the analyte, resulting in an artificially high signal.
Q4: What are the most common sources of matrix effects when analyzing biological samples?
A: In biological matrices such as plasma, serum, or urine, the primary sources of matrix effects are endogenous components that are often present at much higher concentrations than the analyte.[6] Phospholipids are a notorious cause of ion suppression due to their tendency to co-extract with analytes and elute over a broad chromatographic range.[6] Other significant sources include salts, proteins, and metabolites that can co-elute with the target analyte and interfere with the ionization process.[7]
Troubleshooting Guide
Q1: My signal for this compound is showing poor reproducibility and accuracy. Could this be a matrix effect?
A: Yes, inconsistent accuracy and poor precision are classic symptoms of unaddressed matrix effects.[1] Because the composition of a biological matrix can vary from sample to sample, the degree of ion suppression or enhancement can also change, leading to erratic and unreliable quantitative results.[10] It is crucial to evaluate for the presence of matrix effects during method development.[7]
Q2: How can I quantitatively assess the extent of matrix effects in my samples?
A: The "golden standard" method is the post-extraction spiking approach, which is used to calculate a Matrix Factor (MF).[7] The process involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (pure) solvent.
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
Ideally, the absolute MF should be between 0.75 and 1.25 for a robust bioanalytical method.[7] See Protocol 1 for a detailed methodology.
Q3: I've confirmed a significant matrix effect. What is the first step to mitigate it?
A: The most effective initial step is to optimize your sample preparation procedure.[6][11] The goal is to remove as many interfering endogenous components as possible before injecting the sample into the LC-MS system. Simple protein precipitation is often insufficient and can leave significant amounts of phospholipids.[8] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6] See Protocol 3 for a sample cleanup workflow.
Q4: My current sample preparation is not sufficiently cleaning up the sample. What are my advanced options?
A: If a basic LLE or SPE is not enough, consider more targeted approaches.
-
Phospholipid Depletion Plates: Specialized SPE plates (e.g., HybridSPE) are designed to selectively remove phospholipids while allowing analytes to pass through.
-
Double Liquid-Liquid Extraction (LLE): This involves an initial extraction with a non-polar solvent (like hexane) to remove hydrophobic interferences, followed by a second extraction of the aqueous phase with a more polar solvent to isolate the analyte.[6]
-
Sample Dilution: If the assay has sufficient sensitivity, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[1]
Q5: Can I adjust my chromatographic method to reduce matrix effects?
A: Yes, chromatographic optimization is a powerful tool. The goal is to achieve chromatographic separation between your analyte, this compound, and the co-eluting interferences.[1][11]
-
Improve Retention: Since this compound is a polar aldehyde, it may have little retention. Using a derivatization agent (see Protocol 2 ) can increase its hydrophobicity, shifting its retention time away from the early-eluting matrix components.[12][13]
-
Gradient Optimization: Lengthening the gradient or adjusting the solvent composition can help resolve the analyte from interfering peaks.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) to alter selectivity and improve separation from matrix components.
Q6: How does using a stable-isotope labeled (SIL) internal standard help, and what are the key considerations?
A: A SIL internal standard (e.g., this compound-d2) is the ideal tool to compensate for matrix effects.[14][15] Because it is chemically identical to the analyte, it should co-elute perfectly and experience the same degree of ion suppression or enhancement.[15] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is normalized.
-
Key Consideration: It is critical to verify that the SIL-IS truly co-elutes with the analyte. In some cases, deuterium substitution can cause a slight shift in retention time (the "deuterium isotope effect"), which can lead to differential matrix effects and compromise accuracy.[15]
Q7: this compound has poor ionization efficiency. How can derivatization help, and will it affect matrix effects?
A: Derivatization is a highly effective strategy for analyzing aldehydes like this compound.[4][12] A derivatizing agent reacts with the aldehyde group to form a new, more stable molecule with properties better suited for LC-MS analysis.[13]
-
Benefits:
-
Improved Ionization: Reagents can add a permanently charged group or a readily ionizable functional group, dramatically increasing MS sensitivity.[12][16]
-
Improved Chromatography: Derivatization can increase the hydrophobicity and retention of the analyte on reversed-phase columns, separating it from early-eluting interferences.[17]
-
-
Impact on Matrix Effects: By shifting the retention time and increasing signal intensity, derivatization can significantly reduce the impact of matrix effects. The stronger signal is less affected by suppression, and moving the peak away from the "suppression zone" avoids the problem altogether. See Protocol 2 for an example.
Quantitative Data Summary
The following table presents hypothetical but representative data on the matrix factor (MF) for this compound in human plasma, demonstrating the impact of different sample preparation techniques on ion suppression.
| Sample Preparation Method | Analyte Peak Area (in extracted matrix) | Analyte Peak Area (in neat solvent) | Matrix Factor (MF) | % Ion Suppression |
| Protein Precipitation | 150,000 | 500,000 | 0.30 | 70% |
| Liquid-Liquid Extraction (LLE) | 375,000 | 500,000 | 0.75 | 25% |
| Solid-Phase Extraction (SPE) | 450,000 | 500,000 | 0.90 | 10% |
| SPE + Derivatization | 8,800,000 | 9,000,000 | 0.98 | 2% |
Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
This protocol describes the standard method for quantifying matrix effects.[7]
-
Prepare Blank Matrix Extract: Process at least six different lots of blank biological matrix (e.g., human plasma) using your established extraction procedure. Evaporate the final extract to dryness.
-
Prepare Neat Solution Spikes (Set A): Prepare a series of standards of this compound at low, medium, and high concentrations in the final reconstitution solvent.
-
Prepare Post-Extraction Spikes (Set B): Reconstitute the dried blank matrix extracts (from Step 1) with the standard solutions from Set A. This adds the analyte to the matrix after extraction.
-
LC-MS Analysis: Analyze both Set A and Set B using your LC-MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Calculate the MF at each concentration level to check for concentration-dependent effects.
-
Protocol 2: Derivatization of this compound with D-cysteine
This protocol improves the chromatographic retention and MS detection of aldehydes.[13][17]
-
Sample Preparation: Extract this compound from the biological sample using an appropriate method (e.g., LLE or SPE) and evaporate to dryness.
-
Reagent Preparation:
-
Prepare a D-cysteine solution (e.g., 1 mg/mL) in a suitable buffer (e.g., pH 7.0 ammonium acetate).
-
-
Derivatization Reaction:
-
Reconstitute the dried sample extract in 100 µL of the D-cysteine solution.
-
Vortex briefly to mix.
-
Incubate the mixture at 50°C for 10 minutes.[13] The reaction forms a stable thiazolidine derivative.
-
-
Analysis: Directly inject the resulting solution into the LC-MS/MS system. The derivative will be more retained on a C18 column and will show a strong signal corresponding to its protonated molecular ion.
Protocol 3: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for removing salts and phospholipids from plasma samples.[6]
-
Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
Sample Loading:
-
Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid to disrupt protein binding.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing (Interference Removal): Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to elute salts and other highly polar interferences.
-
Analyte Elution: Elute the this compound from the cartridge with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS injection. This is the point where derivatization (Protocol 2) could be performed.
Visual Guides
Caption: Workflow for identifying and mitigating matrix effects.
Caption: The origin of matrix effects in the ESI source.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.organomation.com [blog.organomation.com]
- 4. Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. nebiolab.com [nebiolab.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. waters.com [waters.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
storage conditions to maintain (Z)-Hex-4-enal purity
This technical support center provides guidance on the optimal storage conditions, troubleshooting, and purity analysis of (Z)-Hex-4-enal for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for maintaining the purity of this compound?
A1: To maintain the high purity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation. The container should be tightly sealed to prevent exposure to air and moisture.[1]
Q2: What is the expected shelf-life of this compound?
Q3: What are the common impurities found in this compound?
A3: Common impurities include the (E)-isomer, (E)-hex-4-enal, which can form through isomerization.[2] Another potential impurity is the corresponding carboxylic acid, (Z)-hex-4-enoic acid, which results from oxidation.[3] Residual starting material from synthesis, such as (Z)-hex-4-en-1-ol, may also be present.[3]
Q4: My this compound has a pungent odor. Is this normal?
A4: Yes, this compound is described as a colorless liquid with a pungent odor.[4] However, a significant change in odor could indicate degradation, and a purity analysis is recommended.
Q5: Can I store this compound in a standard laboratory freezer?
A5: Storing this compound in a freezer is generally a good practice to minimize degradation. Ensure the container is well-sealed to prevent moisture condensation upon removal. For very sensitive applications, storage in a freezer under an inert atmosphere is ideal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low purity of this compound confirmed by GC/NMR | Improper Storage: Exposure to air, light, or elevated temperatures. | Review storage conditions. Ensure the compound is stored under an inert atmosphere in a cool, dark place. |
| Isomerization: The (Z)-isomer has converted to the more stable (E)-isomer. | Isomerization can be difficult to reverse. If the level of the (E)-isomer is unacceptable for your application, purification by fractional distillation or column chromatography may be necessary.[3] | |
| Oxidation: The aldehyde has been oxidized to the corresponding carboxylic acid. | Minimize exposure to air by using an inert atmosphere. If oxidation has occurred, purification may be required. | |
| Presence of unexpected peaks in GC or NMR spectrum | Contamination: The sample may be contaminated with solvent or other reagents. | Review handling procedures to avoid cross-contamination. |
| Degradation Products: The unexpected peaks could correspond to degradation products like the (E)-isomer or the oxidized carboxylic acid. | Refer to the experimental protocols below to identify common impurities. | |
| Inconsistent experimental results | Variable Purity of this compound: The purity of the starting material may vary between batches or due to degradation over time. | Always check the purity of this compound before use, especially if it has been stored for an extended period. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool (ideally 2-8 °C) | To minimize isomerization and oxidation rates. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the aldehyde group. |
| Light | Store in an amber vial or in the dark | To prevent light-induced isomerization or degradation. |
| Container | Tightly sealed glass container | To prevent exposure to air and moisture. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by Gas Chromatography (GC)
This protocol provides a general method for the analysis of this compound purity. The exact parameters may need to be optimized for your specific instrument and column.
1. Sample Preparation:
-
Prepare a 1% (v/v) solution of this compound in a high-purity solvent such as dichloromethane or hexane.
2. GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5, or equivalent) is suitable.
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL
3. Data Analysis:
-
The purity of this compound is determined by the area percentage of the main peak.
-
Potential impurities to look for:
-
(E)-hex-4-enal: This isomer will likely have a slightly different retention time than the (Z)-isomer.
-
(Z)-hex-4-en-1-ol: The alcohol precursor will have a different retention time.
-
(Z)-hex-4-enoic acid: The oxidized product will have a significantly longer retention time and may exhibit poor peak shape if not derivatized.
-
Protocol 2: Identification of Impurities by ¹H-NMR Spectroscopy
This protocol describes the expected ¹H-NMR signals for this compound and its common impurities.
1. Sample Preparation:
-
Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).
2. Expected Chemical Shifts (in CDCl₃):
-
This compound:
-
Aldehyde proton (-CHO): ~9.7 ppm (triplet)
-
Olefinic protons (-CH=CH-): ~5.3-5.5 ppm (multiplet)
-
Allylic protons (=CH-CH₂-): ~2.4 ppm (multiplet)
-
Methylene protons adjacent to aldehyde (-CH₂-CHO): ~2.3 ppm (multiplet)
-
Methyl protons (CH₃-CH=): ~1.6 ppm (doublet)
-
-
Potential Impurities:
-
(E)-hex-4-enal: The olefinic protons will have slightly different chemical shifts and coupling constants compared to the (Z)-isomer.
-
(Z)-hex-4-en-1-ol: The presence of a broad singlet for the hydroxyl proton (-OH) and a triplet around 3.6 ppm for the methylene group adjacent to the oxygen (-CH₂-OH) would indicate the presence of the alcohol.
-
(Z)-hex-4-enoic acid: A broad singlet for the carboxylic acid proton (-COOH) will appear downfield (>10 ppm).
-
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for this compound purity assessment.
References
Validation & Comparative
A Comparative Sensory Analysis: (Z)-Hex-4-enal vs. (E)-2-hexenal
A detailed comparison of the sensory properties of (Z)-Hex-4-enal and (E)-2-hexenal reveals distinct differences in their olfactory and gustatory profiles. While both are six-carbon unsaturated aldehydes, their isomeric structures give rise to unique sensory experiences, with (E)-2-hexenal offering a more pleasant, fruity aroma and this compound possessing a pungent, irritating quality.
This guide provides a comprehensive overview of the sensory characteristics of these two compounds, supported by available quantitative data, experimental protocols for sensory analysis, and an exploration of the underlying signaling pathways involved in their perception.
Sensory Profile Comparison
The sensory attributes of this compound and (E)-2-hexenal are summarized in the table below, highlighting their contrasting odor and flavor characteristics.
| Sensory Property | This compound | (E)-2-hexenal |
| Odor Descriptor | Pungent, irritating | Green, fruity, apple-like, leafy[1][2][3][4] |
| Odor Threshold | Data not available | 17 ppb [in water] |
| Taste Descriptor | Data not available | Data not available |
| Taste Threshold | Data not available | Data not available |
| Natural Occurrence | Onions[5] | Wide variety of plants, fruits, and vegetables[3][4] |
| Reported Use in Food | Meat products, soups, condiments, marinades (all at 0.2 mg/kg)[5] | Flavoring agent[6] |
(E)-2-hexenal , often referred to as "leaf aldehyde," is well-known for its powerful and pleasant green and fruity aroma, reminiscent of apples, especially when diluted.[1][2][4] Its desirable sensory properties have led to its use as a flavoring agent in various food products and in the fragrance industry.[6]
In contrast, This compound is characterized by a pungent and irritating odor.[5] It is found naturally in onions and is approved for use in certain food categories, such as meat products and soups, at low concentrations.[5] The lack of a reported specific odor threshold for this compound in the available literature makes a direct quantitative comparison of potency challenging.
Experimental Protocols for Sensory Analysis
The determination of sensory properties for compounds like this compound and (E)-2-hexenal relies on established methodologies, including sensory panel analysis and Gas Chromatography-Olfactometry (GC-O).
Sensory Panel Analysis
Sensory panel analysis provides a structured approach to evaluate the sensory attributes of a substance using a group of trained assessors.
Objective: To identify and quantify the sensory characteristics (aroma, flavor, and mouthfeel) of the aldehyde.
Panelists: A panel of 8-12 trained assessors with demonstrated sensory acuity and experience in descriptive analysis.
Sample Preparation:
-
Prepare a series of dilutions of the aldehyde in a neutral solvent (e.g., deionized water, refined oil) to determine the detection and recognition thresholds.
-
For flavor profile analysis, the aldehyde can be incorporated into a simple food matrix (e.g., sugar water, a basic cracker).
Evaluation Procedure:
-
Threshold Testing: Employ a standardized method such as the ASTM E679 (Ascending Forced Choice Method) to determine the detection and recognition thresholds.
-
Descriptive Analysis: Using a consensus vocabulary developed by the panel, assessors rate the intensity of various sensory attributes (e.g., green, fruity, pungent, metallic) on a labeled magnitude scale (LMS) or a category scale.
-
Data Analysis: Statistical analysis of the panel's ratings is performed to generate a sensory profile of the compound.
Gas Chromatography-Olfactometry (GC-O)
GC-O is an instrumental technique that combines the separation of volatile compounds by gas chromatography with human sensory detection.[1][2][7]
Objective: To identify the specific odor-active compounds in a sample and characterize their aroma.
Instrumentation: A gas chromatograph equipped with a sniffing port that allows a trained assessor to smell the effluent from the GC column.
Methodology:
-
Sample Injection: A solution containing the aldehyde is injected into the GC.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.
-
Olfactory Detection: As each compound elutes from the column, a portion of the effluent is directed to a sniffing port where a trained analyst records the perceived odor, its intensity, and its duration.
-
Data Analysis: The resulting "aromagram" or "olfactogram" provides a profile of the odor-active compounds in the sample at specific retention times.
Signaling Pathways in Olfactory Perception
The perception of odors, including those of this compound and (E)-2-hexenal, is initiated by the interaction of these volatile molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs), which represent a large and diverse family of transmembrane proteins.[5]
The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade. This process is mediated by a specialized G-protein, Golf.
The key steps in the olfactory signaling pathway are as follows:
-
Odorant Binding: An odorant molecule binds to a specific olfactory receptor.
-
G-protein Activation: The activated receptor interacts with and activates the G-protein Golf by promoting the exchange of GDP for GTP on its α-subunit.
-
Adenylate Cyclase Activation: The activated α-subunit of Golf dissociates and activates the enzyme adenylate cyclase III.
-
cAMP Production: Adenylate cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium (Na+) and calcium (Ca2+) ions into the olfactory sensory neuron.
-
Depolarization and Action Potential: The influx of positive ions depolarizes the neuron's membrane, generating an action potential that is transmitted to the olfactory bulb in the brain for processing.
While the general mechanism of olfactory signal transduction is well-understood, the specific olfactory receptors that are activated by this compound and (E)-2-hexenal have not been definitively identified in the available literature. Research has shown that a single odorant can activate multiple receptors, and a single receptor can be activated by multiple odorants, leading to a combinatorial code for odor perception. Studies on other aldehydes, such as hexanal, have indicated the involvement of both Odorant Receptors (ORs) and Ionotropic Receptors (IRs) in their detection in insects.[8]
References
- 1. GC-O-MS technique and its applications in food flavor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gentechscientific.com [gentechscientific.com]
- 3. Green leaf volatiles - Wikipedia [en.wikipedia.org]
- 4. ScenTree - (E)-2-Hexenal (CAS N° 6728-26-3) [scentree.co]
- 5. chembk.com [chembk.com]
- 6. trans-2-Hexenal | C6H10O | CID 5281168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pfigueiredo.org [pfigueiredo.org]
- 8. (Z)-4-hexenal, 4634-89-3 [thegoodscentscompany.com]
A Comparative Analysis of the Bioactivity of Hexenal Isomers
For Researchers, Scientists, and Drug Development Professionals
Hexenal isomers, a group of six-carbon aldehydes, are volatile organic compounds found in many plants, contributing to the characteristic "green" aroma. Beyond their sensory properties, these molecules have garnered significant interest for their diverse biological activities. This guide provides an objective comparison of the bioactivity of various hexenal isomers, with a focus on their antimicrobial and anticancer properties, supported by available experimental data.
At a Glance: Bioactivity of Hexenal Isomers
| Isomer | Antimicrobial Activity | Anticancer Activity |
| (E)-2-Hexenal | Broad-spectrum activity against bacteria and fungi. Disrupts cell membranes and mitochondrial function. | Induces apoptosis in cancer cells. Potential epigenetic effects. |
| (Z)-3-Hexenal | Limited direct antimicrobial data available. Can isomerize to the more stable (E)-2-hexenal. | A glucoside derivative, (Z)-3-hexenyl-β-D-glucopyranoside, shows potent and selective activity against pancreatic cancer cells. |
| (Z)-2-Hexenal | Data not readily available. | Data not readily available. |
| (E)-3-Hexenal | Data not readily available. | Data not readily available. |
Antimicrobial Activity
(E)-2-hexenal has demonstrated significant antimicrobial properties against a range of microorganisms. In contrast, direct comparative data for other hexenal isomers is limited.
Quantitative Antimicrobial Data
| Isomer | Microorganism | MIC (µL/mL) | MFC (µL/mL) | Reference |
| (E)-2-Hexenal | Geotrichum citri-aurantii | 0.50 | 1.00 | [1] |
| (E)-2-Hexenal | Aspergillus flavus | 1.0 | 4.0 | [2][3] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Mechanism of Antimicrobial Action
The antimicrobial activity of α,β-unsaturated aldehydes like (E)-2-hexenal is attributed to their ability to disrupt cellular integrity.[4][5] Studies suggest that these compounds cause significant damage to the cell membrane, leading to increased permeability and leakage of intracellular components.[4][5][6] Furthermore, (E)-2-hexenal has been shown to inhibit mitochondrial energy metabolism in fungal spores, leading to the induction of early apoptosis.[3]
Anticancer Activity
The anticancer potential of hexenal isomers is an emerging area of research. While data is still limited, initial findings are promising, particularly for a derivative of (Z)-3-hexenal.
Quantitative Anticancer Data
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (Z)-3-hexenyl-β-D-glucopyranoside | Panc-1 (Pancreatic) | 7.6 | [7][8] |
| HepG2 (Liver) | 45.8 | [7][8] | |
| MCF7 (Breast) | 108.7 | [7][8] |
IC50: Half-maximal inhibitory concentration
Mechanism of Anticancer Action
(Z)-3-hexenyl-β-D-glucopyranoside has been shown to induce apoptosis in pancreatic cancer cells.[7][8] This is achieved through the upregulation of pro-apoptotic genes like Casp3 and Bax, and the downregulation of the anti-apoptotic gene Bcl-2.[7][8]
(E)-2-hexenal, as an α,β-unsaturated aldehyde, is also expected to exhibit anticancer properties. These compounds are known to be electrophilic and can react with cellular nucleophiles, leading to cellular stress and the activation of signaling pathways that can culminate in apoptosis. One such pathway is the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.
Experimental Protocols
Antimicrobial Susceptibility Testing (Vapor Phase Assay)
This method is adapted for volatile compounds like hexenal isomers.
-
Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland) is prepared.
-
Plate Inoculation: A sterile swab is dipped into the inoculum and used to evenly streak the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Application of Volatile Compound: A sterile paper disc is placed in the center of the lid of the Petri dish. A specific volume of the hexenal isomer is applied to the disc.
-
Incubation: The Petri dish is inverted and sealed to create a closed environment where the volatile compound can diffuse into the headspace and interact with the microbial culture. Plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
Measurement of Inhibition: The diameter of the zone of inhibition (the area around the disc where no microbial growth is observed) is measured in millimeters. The Minimum Inhibitory Concentration (MIC) can be determined by testing a range of concentrations.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the hexenal isomer. A control group receives only the vehicle used to dissolve the compound.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined.
Conclusion and Future Directions
The available data indicates that hexenal isomers, particularly (E)-2-hexenal and derivatives of (Z)-3-hexenal, possess noteworthy antimicrobial and anticancer properties. (E)-2-hexenal stands out for its broad-spectrum antimicrobial activity, primarily through membrane disruption. The potent and selective anticancer activity of (Z)-3-hexenyl-β-D-glucopyranoside against pancreatic cancer cells highlights the therapeutic potential of this structural backbone.
A significant gap in the current research is the lack of direct comparative studies across a wider range of hexenal isomers under consistent experimental conditions. Further investigation into the bioactivity of (Z)-2-hexenal and the 3-hexenal isomers is warranted to fully understand the structure-activity relationships within this class of compounds. Elucidating the specific molecular targets and signaling pathways affected by each isomer will be crucial for the rational design of novel therapeutic agents based on the hexenal scaffold.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. ( E)-2-Hexenal, as a Potential Natural Antifungal Compound, Inhibits Aspergillus flavus Spore Germination by Disrupting Mitochondrial Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of sub-lethal concentrations of hexanal and 2-(E)-hexenal on membrane fatty acid composition and volatile compounds of Listeria monocytogenes, Staphylococcus aureus, Salmonella enteritidis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent anticancer activity of (Z)-3-hexenyl-β-D-glucopyranoside in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent anticancer activity of (Z)-3-hexenyl-β-D-glucopyranoside in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for (Z)-Hex-4-enal Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of (Z)-Hex-4-enal, a volatile unsaturated aldehyde. The primary methods discussed are Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization. Alternative methods are also presented to offer a comprehensive overview for researchers selecting the most appropriate technique for their specific application.
Comparison of Key Performance Characteristics
The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, sample matrix, and available instrumentation. Below is a summary of the typical performance characteristics of the primary analytical techniques.
| Performance Characteristic | HS-SPME-GC-MS | HPLC-UV with DNPH Derivatization |
| Principle | Volatile and semi-volatile compounds are extracted from the sample's headspace onto a coated fiber and then thermally desorbed into a GC-MS system for separation and detection. | The aldehyde is reacted with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone, which is then separated and quantified by reverse-phase HPLC.[1] |
| Linearity (r²) | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Limit of Detection (LOD) | Low ng/g to µg/g range | 0.005 µg/mL to 0.074 mg/L |
| Limit of Quantification (LOQ) | Low ng/g to µg/g range | 0.04 µg/mL to 0.5 mg/L |
| Precision (RSD%) | Typically < 15% | Typically < 5% |
| Accuracy (Recovery %) | 80-120% | 90-110% |
| Sample Throughput | Moderate to High (amenable to automation) | Moderate |
| Selectivity | High (mass spectral data provides structural information) | Good (derivatization is selective for carbonyls) |
| Matrix Effects | Can be significant, often mitigated by internal standards | Can be present, requires appropriate sample cleanup |
Experimental Protocols
HS-SPME-GC-MS Method
This method is highly suitable for the analysis of volatile compounds like this compound from various matrices, including biological fluids, food, and environmental samples.
a) Sample Preparation (HS-SPME)
-
Sample Aliquoting: Place a precisely weighed or measured amount of the sample (e.g., 1-5 g or 1-5 mL) into a headspace vial (e.g., 20 mL).
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample) to each sample, standard, and blank.
-
Matrix Modification (Optional): For solid or semi-solid samples, addition of a small amount of deionized water can enhance the release of volatile analytes. For aqueous samples, adding salt (e.g., NaCl) can increase the volatility of the analytes (salting-out effect).
-
Equilibration: Seal the vial and place it in a heating block or water bath. Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[2]
-
Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 20-40 minutes) at the equilibration temperature. A common fiber coating for volatile aldehydes is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[2]
b) GC-MS Analysis
-
Desorption: Immediately after extraction, insert the SPME fiber into the hot GC inlet (e.g., 250°C) for a set time (e.g., 2-5 minutes) to thermally desorb the analytes onto the analytical column.
-
Chromatographic Separation:
-
Column: A non-polar or mid-polar capillary column is typically used (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A suitable temperature gradient is crucial for good separation. For example: initial temperature of 40°C held for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min and hold for 5 minutes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for initial identification of this compound and other volatiles. For quantification, Selected Ion Monitoring (SIM) mode is preferred for higher sensitivity and selectivity.[3] Key ions for this compound would be selected based on its mass spectrum.
-
HPLC-UV Method with DNPH Derivatization
This method is a robust and widely used technique for the quantification of aldehydes and ketones.
a) Sample Preparation and Derivatization
-
Extraction: Extract this compound from the sample matrix using a suitable solvent (e.g., acetonitrile or dichloromethane). The extraction method will depend on the sample type (e.g., liquid-liquid extraction for aqueous samples, solvent extraction for solid samples).
-
Derivatization:
-
Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidified solvent (e.g., acetonitrile with a small amount of phosphoric acid or hydrochloric acid).
-
Mix a specific volume of the sample extract with the DNPH solution.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a set time (e.g., 30-60 minutes) to ensure complete derivatization. The reaction forms a stable this compound-DNPH hydrazone.
-
-
Sample Cleanup (if necessary): Use solid-phase extraction (SPE) to remove excess derivatizing reagent and other matrix interferences. A C18 SPE cartridge is commonly used for this purpose.
b) HPLC-UV Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed. For example: start with 50:50 (v/v) acetonitrile:water, ramp to 90:10 (v/v) over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 30°C) for reproducible retention times.[1]
-
-
UV Detection:
-
Wavelength: The DNPH derivatives of aldehydes have a characteristic UV absorbance maximum around 360 nm.[1]
-
Alternative Analytical Methods
While GC-MS and HPLC are the most common techniques, other methods can be employed for the quantification of this compound, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Capillary Electrophoresis (CE) | Separation of analytes in a capillary tube based on their electrophoretic mobility under an applied electric field. Derivatization is often required for detection.[4] | High separation efficiency, low sample and reagent consumption. | Can have lower sensitivity compared to GC-MS and HPLC, reproducibility can be a challenge. |
| Electrochemical Sensors | Direct detection of volatile organic compounds based on their electrochemical reaction at a sensor surface.[5] | Rapid, real-time measurements, potential for portable devices. | Lower selectivity compared to chromatographic methods, susceptible to interference from other compounds. |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. | High sensitivity and selectivity, can provide structural confirmation. | Higher instrument cost and complexity. |
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study. HS-SPME-GC-MS offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. HPLC with UV detection after DNPH derivatization is a robust and reliable method suitable for a wide range of applications. Alternative methods such as capillary electrophoresis and electrochemical sensors may be considered for specific applications where their unique advantages, such as high separation efficiency or real-time monitoring, are paramount. Regardless of the method chosen, proper validation is essential to ensure accurate and reliable quantification of this compound.
References
- 1. Analysis of 2,4-DNPH-Derivatized Aldehydes : Hitachi High-Tech Corporation [hitachi-hightech.com]
- 2. redalyc.org [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. Electrochemical sensor system for breath analysis of aldehydes, CO and NO - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of (Z)-Hex-4-enal Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of immunoassays is paramount for accurate and reliable quantification of target molecules. This guide provides a comprehensive comparison of the expected cross-reactivity of immunoassays targeting (Z)-Hex-4-enal, a volatile organic compound of interest in various fields. Due to the limited availability of specific immunoassays for this compound, this guide draws upon experimental data from structurally similar aldehydes to provide a predictive analysis of potential cross-reactants and assay performance.
Introduction to this compound and Immunoassay Principles
This compound is a six-carbon unsaturated aldehyde with a cis double bond between the fourth and fifth carbon atoms. It is a volatile organic compound that can be a biomarker for oxidative stress and is also found as a natural flavor component. Immunoassays for the detection of small molecules like this compound are typically designed in a competitive format. In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
The development of such an immunoassay requires the production of antibodies that can specifically recognize the target molecule. Since small molecules (haptens) like this compound are not immunogenic on their own, they must first be conjugated to a larger carrier protein to elicit an immune response and generate specific antibodies.
Comparative Cross-Reactivity Data
Currently, there is a lack of commercially available immunoassays specifically developed for this compound. However, by examining data from immunoassays for structurally related aldehydes, we can infer potential cross-reactivity profiles. The following table summarizes cross-reactivity data from a published competitive indirect ELISA developed for hexanal, a saturated C6 aldehyde.
| Compound | Structure | Percent Cross-Reactivity |
| Hexanal | CH₃(CH₂)₄CHO | 100% |
| n-Heptanal | CH₃(CH₂)₅CHO | 86.3% |
| n-Pentanal | CH₃(CH₂)₃CHO | 11.8% |
| n-Octanal | CH₃(CH₂)₆CHO | 2.2% |
Data sourced from an immunoassay developed for Hexanal-lysine adducts.[1]
Analysis of Cross-Reactivity:
The data for the hexanal immunoassay indicates that the antibody has the highest affinity for hexanal. The cross-reactivity with other saturated aldehydes decreases as the chain length deviates from six carbons. This suggests that the antibody recognition is sensitive to the overall size and shape of the molecule.
Expected Cross-Reactivity for a this compound Immunoassay:
Based on the principles of antibody-antigen recognition, an immunoassay developed for this compound would likely exhibit the following cross-reactivity characteristics:
-
High affinity for this compound.
-
Potential cross-reactivity with its stereoisomer, (E)-Hex-4-enal (trans isomer). The geometric difference between the cis and trans isomers could lead to differential binding, but some level of cross-reactivity is expected.
-
Cross-reactivity with other hexenal isomers, such as 2-hexenal and 3-hexenal, is possible. The position of the double bond would likely influence the binding affinity.
-
Lower cross-reactivity with saturated aldehydes like hexanal. The presence of the double bond introduces a rigid planar structure that would be a key feature for antibody recognition.
-
Limited cross-reactivity with aldehydes of different chain lengths.
Further insights can be gained from immunoassays developed for other unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE), a marker of lipid peroxidation. Studies on HNE-specific antibodies have shown that they do not significantly cross-react with saturated aldehydes like hexanal or other unsaturated aldehydes like 2-hexenal.[2] This highlights the ability of antibodies to discriminate based on the presence and position of double bonds and other functional groups.
Experimental Protocols
Developing a reliable immunoassay for this compound requires meticulous experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: Hapten-Protein Conjugate Synthesis (Reductive Alkylation)
This protocol describes the conjugation of an aldehyde hapten to a carrier protein, a crucial step for immunization and assay development.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve the carrier protein (e.g., BSA) in PBS at a concentration of 10 mg/mL.
-
Add a 100-fold molar excess of this compound to the protein solution.
-
Slowly add a 200-fold molar excess of sodium cyanoborohydride to the reaction mixture while stirring.
-
Incubate the reaction at room temperature for 4 hours with gentle stirring.
-
To stop the reaction, dialyze the conjugate extensively against PBS at 4°C for 48 hours, with several changes of the buffer.
-
Determine the protein concentration and conjugation efficiency using appropriate methods (e.g., spectrophotometry and/or MALDI-TOF mass spectrometry).
-
Store the conjugate at -20°C until use.
Protocol 2: Competitive Indirect ELISA
This protocol outlines a standard procedure for a competitive ELISA to quantify this compound.
Materials:
-
Coating antigen: this compound conjugated to a carrier protein (e.g., Ovalbumin - OVA)
-
Primary antibody: Polyclonal or monoclonal antibody specific for this compound
-
Secondary antibody: Enzyme-conjugated anti-species IgG (e.g., HRP-conjugated goat anti-rabbit IgG)
-
This compound standard solutions
-
Sample solutions
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
96-well microtiter plates
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the coating antigen (e.g., 1 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add 50 µL of this compound standard or sample and 50 µL of the primary antibody solution to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the standard concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Visualizing the Immunoassay Workflow
To better illustrate the experimental process, the following diagrams created using Graphviz depict the key signaling pathways and workflows.
Caption: Hapten-Carrier Conjugation Workflow.
Caption: Competitive ELISA Workflow.
Conclusion
While a dedicated immunoassay for this compound is not yet widely available, this guide provides a framework for understanding its potential cross-reactivity based on data from structurally similar aldehydes. The provided experimental protocols offer a starting point for the development and validation of a specific and sensitive immunoassay for this important volatile organic compound. Researchers should be mindful of the potential for cross-reactivity from isomers and structurally related aldehydes and should thoroughly validate their assays to ensure accurate and reliable results.
References
Comparative Efficacy of (Z)-Hex-4-enal as a Semiochemical: A Guide for Researchers
For Immediate Release
Introduction
(Z)-Hex-4-enal, a volatile C6 aldehyde, is a semiochemical involved in insect communication. Understanding its efficacy in comparison to its analogs is crucial for the development of effective pest management strategies and for advancing our knowledge of insect chemical ecology. This guide provides a comprehensive comparison of the efficacy of this compound and its analogs, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the electrophysiological and behavioral responses of various insect species to this compound and its analogs. The data is compiled from multiple studies to provide a comparative overview.
| Compound | Insect Species | Assay Type | Response Metric | Result | Reference |
| This compound | Heliothis virescens | EAG | Normalized Amplitude | 1.00 ± 0.12 | Fictional Data Point |
| Heliothis virescens | Wind Tunnel | % Attraction | 65% | Fictional Data Point | |
| (E)-4-Hexenal | Heliothis virescens | EAG | Normalized Amplitude | 0.75 ± 0.10 | Fictional Data Point |
| Heliothis virescens | Wind Tunnel | % Attraction | 45% | Fictional Data Point | |
| (Z)-3-Hexenal | Spodoptera exigua | EAG | Relative Amplitude | High | [1] |
| Spodoptera exigua | Behavioral | Reduced Performance | Significant | [1] | |
| (E)-2-Hexenal | Cimex lectularius | Behavioral | Attraction (low dose) | Significant | [2] |
| Cimex lectularius | Behavioral | Repellency (high dose) | Significant | [2] | |
| Locusta migratoria | Extracellular Recording | Dose-dependent response | Observed | [3] | |
| Hexanal | Locusta migratoria | Palp Opening Response | Reduced response with RNAi | Significant | [4] |
| Spodoptera frugiperda | Y-maze Olfactometer | Attraction | Significant at 10 & 100 µg | [5] | |
| (Z)-3-Hexenol | Liliomyza sativae | EAG | Relative Amplitude | Higher than hexenal | [6] |
Note: The data for this compound and (E)-4-Hexenal in Heliothis virescens are presented as fictional examples to illustrate a direct comparison, as such specific comparative data was not available in the searched literature. The other data points are based on the cited literature, which may not have directly compared all the listed compounds under the same conditions.
Experimental Protocols
1. Electroantennography (EAG)
This protocol describes a general method for measuring the electrical response of an insect antenna to volatile compounds.
-
Insect Preparation: An adult insect is immobilized, and its head is fixed. One antenna is carefully excised at the base.
-
Electrode Placement: The cut end of the antenna is placed in contact with a reference electrode (e.g., a glass capillary filled with saline solution and a silver wire). The tip of the antenna is then brought into contact with a recording electrode of the same type.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A defined volume of air containing the test compound at a specific concentration is injected into the airstream.
-
Data Acquisition: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the potential following the stimulus is measured as the EAG response.
-
Controls: A solvent blank (e.g., hexane) and a standard reference compound are used as controls to ensure the reliability of the responses.
For more detailed information on EAG techniques, refer to publications on the subject.[4][7][8]
2. Wind Tunnel Behavioral Assay
This protocol outlines a standard method for assessing the behavioral response of insects to semiochemicals in a controlled environment.[9][10][11]
-
Wind Tunnel Setup: A wind tunnel with controlled airflow, temperature, humidity, and light conditions is used. The tunnel should be large enough to allow for natural flight behavior.
-
Odor Source: The test compound is applied to a dispenser (e.g., a filter paper or rubber septum) and placed at the upwind end of the tunnel.
-
Insect Release: Insects are acclimatized to the tunnel conditions before being released at the downwind end.
-
Behavioral Observation: The flight path and behavior of each insect are recorded and analyzed. Key behaviors to quantify include:
-
Taking flight
-
Oriented flight towards the odor source
-
Landing on or near the odor source
-
-
Data Analysis: The percentage of insects exhibiting each behavior is calculated. Statistical analysis is used to compare the responses to different compounds and concentrations.
Signaling Pathways and Experimental Workflows
Insect Olfactory Signaling Pathway
The perception of aldehydes like this compound in insects is a complex process initiated by the binding of the odorant molecule to an Odorant Receptor (OR) located on the dendrites of olfactory sensory neurons (OSNs).[6]
Caption: Generalized insect olfactory signaling pathway for aldehydes.
Experimental Workflow for Efficacy Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of this compound and its analogs.
Caption: Experimental workflow for comparing semiochemical efficacy.
Discussion
The available data suggests that C6 aldehydes are important semiochemicals for a variety of insect species, eliciting both electrophysiological and behavioral responses. The structure of the aldehyde, including the position and configuration of the double bond, can significantly influence its activity. For instance, studies on related compounds like (E)-2-hexenal and (Z)-3-hexenol show that different isomers can have varying effects, from attraction to repellency, depending on the dose and the insect species.[2][6]
Further research is needed to directly compare the efficacy of this compound with its isomers and other analogs in a wider range of insect species. Such studies should employ standardized methodologies to allow for robust comparisons. Deorphanization of olfactory receptors for these specific aldehydes would also provide valuable insights into the molecular basis of their perception and could pave the way for the development of more targeted and effective pest management tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 3. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ockenfels-syntech.com [ockenfels-syntech.com]
- 6. A Wind Tunnel for Odor Mediated Insect Behavioural Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Evolution of insect olfactory receptors | eLife [elifesciences.org]
- 11. The Emergence of Insect Odorant Receptor-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of (Z)-Hex-4-enal and (Z)-3-hexenal in Orange Juice Aroma
For Immediate Publication
A detailed comparison of the aromatic contributions of (Z)-Hex-4-enal and (Z)-3-hexenal to orange juice, providing available quantitative data, sensory profiles, and detailed experimental protocols for their analysis.
This guide offers a comparative analysis of two C6 aldehydes, this compound and (Z)-3-hexenal, and their respective roles in the aroma profile of orange juice. While (Z)-3-hexenal is a recognized contributor to the fresh, green notes of orange juice, data regarding the presence and impact of this compound is notably scarce in current literature. This document summarizes the existing data, provides detailed experimental methodologies for further research, and visualizes key processes to aid researchers, scientists, and professionals in the field of flavor and fragrance development.
Introduction to C6 Aldehydes in Orange Juice Aroma
The characteristic aroma of orange juice is a complex symphony of volatile organic compounds, including esters, terpenes, and aldehydes. Among these, C6 aldehydes, often referred to as "green leaf volatiles," are significant contributors to the fresh, and sometimes "green," top notes of the aroma profile. These compounds are typically formed from the enzymatic oxidation of fatty acids during the processing of fruits and vegetables. This guide focuses on two specific isomers: this compound and the more commonly studied (Z)-3-hexenal.
Comparative Analysis: this compound vs. (Z)-3-hexenal
A direct quantitative comparison of the impact of these two molecules on orange juice aroma is challenging due to the limited available data for this compound. However, a qualitative and partial quantitative comparison can be made based on existing literature.
| Feature | (Z)-3-hexenal | This compound |
| Synonyms | cis-3-Hexenal, Leaf aldehyde | cis-4-Hexenal |
| CAS Number | 6789-80-6 | 4634-89-3 |
| Molecular Formula | C6H10O | C6H10O |
| Molar Mass | 98.14 g/mol | 98.14 g/mol |
| Aroma Profile | Intense grassy-green, freshly cut grass, leafy[1][2][3] | Green vegetable[4] |
| Odor Threshold (in air) | 0.25 ppb[5] | Not available |
| Odor Threshold (in water) | Not available in cited literature | Not available |
| Presence in Orange Juice | Documented contributor to "green" notes | Not documented in cited literature |
| Concentration in Orange Juice | Varies with processing and storage | Not available |
Sensory Profile and Aroma Contribution
(Z)-3-hexenal is well-established as a key aroma compound in many fruits, including tomatoes and oranges.[2] Its aroma is consistently described as intensely "green," "grassy," and reminiscent of freshly cut leaves.[1][3] This contributes to the perception of freshness in newly processed orange juice. However, (Z)-3-hexenal is known to be unstable and can isomerize to the more stable (E)-2-hexenal, which has a different aroma profile.[5]
This compound , on the other hand, is less characterized in the context of orange juice. Its sensory profile is generally described as "green vegetable".[4] Without data on its presence, concentration, and odor activity value in orange juice, its contribution to the overall aroma remains speculative.
Experimental Protocols for Analysis
To facilitate further research into the roles of these and other volatile compounds in orange juice, detailed experimental protocols for their extraction, identification, and quantification are provided below.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This is a widely used technique for the analysis of volatile and semi-volatile compounds in food and beverage samples.
1. Sample Preparation:
-
Transfer 5-10 mL of orange juice into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., 2-octanol) for quantification.
-
If desired, add a salt (e.g., NaCl) to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.
-
Seal the vial with a PTFE/silicone septum.
2. HS-SPME Extraction:
-
Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with agitation.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
3. GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).
-
Identify the compounds using a mass spectrometer based on their mass spectra and retention times compared to authentic standards.
-
Quantify the compounds by comparing their peak areas to that of the internal standard.
Odor Activity Value (OAV) Calculation
The OAV is a measure of the sensory impact of a specific aroma compound and is calculated as follows:
OAV = Concentration / Odor Threshold
A compound with an OAV greater than 1 is considered to be a significant contributor to the overall aroma of the product.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in the analysis and understanding of these aroma compounds, the following diagrams are provided.
References
Validating the Role of (Z)-Hex-4-enal in Plant-Insect Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (Z)-Hex-4-enal against other well-characterized green leaf volatiles (GLVs) to objectively evaluate its potential role in mediating plant-insect interactions. Due to the limited specific research on this compound, this guide synthesizes information on structurally similar compounds and outlines the experimental protocols necessary to validate its function.
Comparative Analysis of Green Leaf Volatiles
This compound belongs to the family of C6-aldehydes, which are common components of the "green leaf volatiles" released by plants upon mechanical damage or herbivory. These compounds are known to play crucial roles in attracting or repelling insects. However, the biological activity of this compound in this context is not well-documented compared to its isomers.
Table 1: Physicochemical Properties of Selected Green Leaf Volatiles
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Odor Description |
| This compound | (4Z)-Hex-4-enal | C₆H₁₀O | 98.14 | 73-75 @ 100 mmHg[1] | Not well-defined; present in onions.[2] |
| (Z)-3-Hexenal | (3Z)-Hex-3-enal | C₆H₁₀O | 98.14 | 126 | Intense freshly cut grass.[3] |
| (E)-2-Hexenal | (2E)-Hex-2-enal | C₆H₁₀O | 98.14 | 146-149 | Green, leafy, fruity.[4] |
| (Z)-3-Hexenol | (3Z)-Hex-3-en-1-ol | C₆H₁₂O | 100.16 | 156-157 | Sharp, green grass. |
Table 2: Documented Roles in Plant-Insect Interactions
| Compound | Role in Plant Defense | Behavioral Effects on Herbivores | Behavioral Effects on Predators/Parasitoids |
| This compound | Unknown | Unknown | Unknown |
| (Z)-3-Hexenal | Herbivore-induced plant volatile (HIPV)[3] | Can be an attractant or repellent depending on the insect species.[3] | Attractant for many predatory insects.[3] |
| (E)-2-Hexenal | HIPV with antimicrobial properties.[5] | Often acts as a repellent.[6] | Can be an attractant for natural enemies. |
| (Z)-3-Hexenol | HIPV involved in priming defense in neighboring plants. | Can be an attractant or repellent. | Strong attractant for many parasitoids and predators. |
Experimental Protocols
To ascertain the role of this compound, a series of established experimental procedures are required. These include the identification and quantification of the compound in plant-emitted volatiles, measuring the physiological response of insects, and conducting behavioral assays.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds from complex mixtures like plant headspace.
Methodology:
-
Volatile Collection: Plant volatiles are collected from the headspace of a plant enclosed in a ventilated chamber. Air is drawn through an adsorbent trap (e.g., Porapak Q or Tenax TA) to capture the volatile organic compounds (VOCs).
-
Thermal Desorption: The trapped volatiles are desorbed from the trap by heating it in a thermal desorption unit.
-
Gas Chromatography: The desorbed volatiles are introduced into a gas chromatograph, where they are separated based on their boiling points and affinity for the stationary phase of the GC column (e.g., a nonpolar DB-5 column). The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter a mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.
-
Identification: The mass spectrum of an unknown compound is compared to a library of known spectra (e.g., NIST/Wiley) for identification. The retention time in the GC also aids in identification when compared to authentic standards.
Electroantennography (EAG) for Olfactory Response
EAG measures the summed electrical potential from the insect antenna in response to an olfactory stimulus, indicating that the insect can detect the compound.[7]
Methodology:
-
Antenna Preparation: An antenna is excised from a live, immobilized insect. The tip and base of the antenna are carefully placed into two glass capillary electrodes containing a conductive solution (e.g., saline).
-
Airflow and Stimulation: A continuous stream of humidified, charcoal-filtered air is passed over the antenna.
-
Odorant Delivery: A known amount of this compound, diluted in a solvent like hexane, is applied to a piece of filter paper inside a Pasteur pipette. A puff of air is then passed through the pipette, delivering the odorant into the continuous airstream directed at the antenna.
-
Signal Recording: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of the depolarization is proportional to the strength of the antennal response.
-
Controls: A solvent-only puff is used as a negative control, and a known insect attractant or repellent is used as a positive control.
Behavioral Assays: Y-Tube Olfactometer
A Y-tube olfactometer is a common apparatus used to test the preference of an insect for one of two odor sources.
Methodology:
-
Apparatus Setup: The olfactometer consists of a Y-shaped glass tube. A purified and humidified airstream is split and passed through two separate arms.
-
Odor Introduction: The test odorant (this compound) is introduced into the airstream of one arm, while a control (solvent only) is introduced into the other.
-
Insect Introduction: A single insect is released at the base of the Y-tube.
-
Choice Observation: The insect is given a set amount of time to move upwind and choose one of the arms. The first choice and the time spent in each arm are recorded.
-
Data Analysis: The choices of a statistically significant number of insects are recorded and analyzed (e.g., using a chi-square test) to determine if there is a significant preference for the arm containing this compound.
Visualizations
Biosynthesis of C6 Green Leaf Volatiles
Caption: General biosynthetic pathway of C6 green leaf volatiles.
Experimental Workflow for Validating Plant-Insect Interactions
Caption: Workflow for identifying and validating bioactive plant volatiles.
Conclusion
The current body of scientific literature lacks specific data on the role of this compound in plant-insect interactions. While its chemical properties place it within the class of green leaf volatiles known to be biologically active, its specific function remains unvalidated. By employing the standardized experimental protocols of GC-MS, EAG, and behavioral assays outlined in this guide, researchers can systematically investigate and establish the potential of this compound as a mediator of plant-insect communication. Such studies are essential for a comprehensive understanding of chemical ecology and may unveil new avenues for the development of novel pest management strategies.
References
- 1. (Z)-4-hexenal, 4634-89-3 [thegoodscentscompany.com]
- 2. chembk.com [chembk.com]
- 3. Smell of freshly cut grass - Wikipedia [en.wikipedia.org]
- 4. (E)-2-hexenal, 6728-26-3 [thegoodscentscompany.com]
- 5. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 6. mdpi.com [mdpi.com]
- 7. Odor discrimination using insect electroantennogram responses from an insect antennal array - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of (Z)-Hex-4-enal Analysis: A Performance Evaluation
This guide provides a comprehensive comparison of analytical performance for the quantification of (Z)-Hex-4-enal, a volatile organic compound of interest in flavor and fragrance research as well as in food science. The data presented herein is from a hypothetical inter-laboratory study designed to assess the proficiency of various laboratories in analyzing this compound in a standardized food matrix. This guide is intended for researchers, scientists, and quality control professionals in the field of analytical chemistry.
Data Presentation: Quantitative Analysis of this compound
An inter-laboratory comparison was organized to evaluate the analytical capabilities of participating laboratories in quantifying this compound in a spiked olive oil matrix. The assigned concentration of this compound in the distributed sample was 15.0 µg/mL. Each laboratory was instructed to perform the analysis in triplicate and report the mean concentration, standard deviation, and the analytical method used. The performance of each laboratory was evaluated using a z-score, calculated with the formula:
z = (x - X) / σ
where:
-
x is the mean concentration reported by the laboratory
-
X is the assigned value (15.0 µg/mL)
-
σ is the target standard deviation for proficiency assessment (set at 1.5 µg/mL for this study)
A |z-score| ≤ 2.0 is considered satisfactory, 2.0 < |z-score| < 3.0 is questionable, and |z-score| ≥ 3.0 is unsatisfactory.[1]
| Laboratory ID | Method Used | Reported Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Calculated z-score | Performance Evaluation |
| Lab A | HS-SPME-GC-MS | 14.5 | 0.8 | -0.33 | Satisfactory |
| Lab B | HS-SPME-GC-FID | 16.2 | 1.1 | 0.80 | Satisfactory |
| Lab C | LLE-GC-MS | 17.8 | 1.5 | 1.87 | Satisfactory |
| Lab D | HS-SPME-GC-MS | 12.1 | 0.9 | -1.93 | Satisfactory |
| Lab E | P&T-GC-MS | 18.8 | 2.2 | 2.53 | Questionable |
Abbreviations:
-
HS-SPME-GC-MS: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry
-
HS-SPME-GC-FID: Headspace Solid-Phase Microextraction Gas Chromatography-Flame Ionization Detection
-
LLE-GC-MS: Liquid-Liquid Extraction Gas Chromatography-Mass Spectrometry
-
P&T-GC-MS: Purge and Trap Gas Chromatography-Mass Spectrometry
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound in an oil matrix using HS-SPME-GC-MS, a common and effective method for such analyses.[2][3]
1. Sample Preparation:
-
Accurately weigh 2.0 g of the spiked olive oil sample into a 20 mL headspace vial.
-
Add a magnetic stir bar to the vial.
-
Seal the vial immediately with a PTFE/silicone septum and an aluminum cap.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heating block or water bath set at 60°C.
-
Allow the sample to equilibrate for 15 minutes with gentle agitation.
-
Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber into the needle after extraction.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: Insert the SPME fiber into the GC inlet, heated to 250°C, and desorb for 5 minutes in splitless mode.
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 240°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
4. Quantification:
-
Prepare a series of calibration standards of this compound in a blank olive oil matrix.
-
Analyze the calibration standards using the same HS-SPME-GC-MS method.
-
Construct a calibration curve by plotting the peak area of the characteristic ion for this compound against the concentration.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the HS-SPME-GC-MS workflow for the analysis of this compound.
Caption: HS-SPME-GC-MS workflow for this compound analysis.
References
Safety Operating Guide
Proper Disposal of (Z)-Hex-4-enal: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including the flammable and potentially hazardous compound (Z)-Hex-4-enal. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing risks and maintaining a safe laboratory environment.
This compound is classified as a flammable liquid and vapor, requiring specific handling and disposal considerations to prevent ignition and environmental contamination.[1][2] Improper disposal, such as pouring it down the drain, is illegal and can lead to fires, explosions, and severe contamination of waterways.[3][4]
Key Safety and Chemical Data
A thorough understanding of the chemical properties of this compound is the first step toward safe handling and disposal. The following table summarizes its key characteristics.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 4634-89-3 |
| Molecular Formula | C6H10O |
| Molecular Weight | 98.14 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 73.0-75.0 °C @ 100.00 mm Hg |
| Hazard Statements | H226: Flammable liquid and vapour[1] |
Experimental Protocol: Waste Neutralization (Not Recommended without Verification)
Step-by-Step Disposal Procedure
The following workflow outlines the mandatory steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]
2. Waste Collection:
-
Container Selection: Use a designated waste container that is properly labeled for flammable organic waste.[8] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[4]
-
Transfer: Carefully transfer waste this compound into the designated container. This should be done in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of vapors.
-
Labeling: Clearly label the waste container with "this compound, Flammable Liquid" and any other required hazard warnings as per your institution's and local regulations.[4][8]
3. Temporary Storage:
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is within the line of sight of where the waste is generated.[9]
-
Safety Precautions: The storage area must be away from all sources of ignition, such as heat, sparks, and open flames.[1][10] If available, store the container in a dedicated flammable storage cabinet.[9]
-
Container Management: Never overfill waste containers. Keep containers closed at all times except when adding waste.
4. Final Disposal:
-
Professional Disposal: The primary and safest method for disposal is to hire a licensed hazardous waste disposal company.[4][8] These companies are equipped to handle and transport flammable liquids safely and in compliance with all regulations.[3]
-
Regulatory Compliance: Ensure that all paperwork and container labeling are completed in accordance with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[3][8]
-
Prohibited Actions: Never pour this compound down the sink or dispose of it in regular trash.[4][8][11]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. triumvirate.com [triumvirate.com]
- 5. wastewise.com [wastewise.com]
- 6. archtechnochem.com [archtechnochem.com]
- 7. China this compoundï¼CAS# 4634-89-3) Manufacturer and Supplier | Xinchem [xinchem.com]
- 8. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. fishersci.com [fishersci.com]
- 11. Flammable Liquid Disposal · NYC311 [portal.311.nyc.gov]
Personal protective equipment for handling (Z)-Hex-4-enal
For Immediate Reference: Personal Protective Equipment (PPE) and Disposal Guidelines
This document provides critical safety protocols for laboratory personnel, researchers, and drug development professionals handling (Z)-Hex-4-enal. Adherence to these guidelines is essential for ensuring personal safety and proper disposal of hazardous materials.
This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1] It is also a volatile organic compound (VOC) with a pungent odor, necessitating handling in a well-ventilated area.[2]
Personal Protective Equipment (PPE) Selection
A risk assessment should always be conducted to determine the specific PPE required for the scale and nature of the work being performed. The following tables provide guidance on selecting appropriate hand and respiratory protection.
Hand Protection:
| Glove Material | Recommendation for Aldehydes | Considerations |
| Butyl Rubber | Excellent | Recommended for prolonged contact. Offers good resistance to a wide variety of chemicals, including aldehydes.[3][4][5] |
| Nitrile Rubber | Fair to Good (Short-term) | Suitable for incidental splash protection. Resistance can vary significantly between different aldehydes.[2][7] A glove with a thickness of at least 5-mil is recommended for short-term splash protection against some aldehydes, with breakthrough not expected in under 15 minutes.[6] Always change gloves immediately after known contact. |
| Latex | Poor to Good | Resistance varies greatly. Not generally recommended for handling aldehydes without specific compatibility data. |
| Neoprene | Fair | May provide limited protection. Consult manufacturer's chemical resistance data. |
Respiratory Protection:
As this compound is a volatile organic compound (VOC), respiratory protection is crucial, especially when handling outside of a certified chemical fume hood or in poorly ventilated areas. The selection of a respirator depends on the airborne concentration of the chemical.
| Respirator Type | Cartridge/Filter Type | Assigned Protection Factor (APF) | Use Case |
| Air-Purifying Respirator (APR) - Half Mask | Organic Vapor (OV) Cartridge (black color code)[8][9] | 10[10][11] | For low-level vapor concentrations, up to 10 times the Permissible Exposure Limit (PEL).[8] |
| Air-Purifying Respirator (APR) - Full Facepiece | Organic Vapor (OV) Cartridge (black color code)[8][9] | 50[10] | For higher vapor concentrations, up to 50 times the PEL, and when eye protection is also required.[8] |
| Powered Air-Purifying Respirator (PAPR) - Loose-Fitting Hood | Organic Vapor (OV) Cartridge and High-Efficiency (HEPA) filter | 25 or 1000 (manufacturer dependent)[11] | For individuals who cannot achieve a good seal with a tight-fitting respirator or for extended use. |
| Powered Air-Purifying Respirator (PAPR) - Half Mask | Organic Vapor (OV) Cartridge and High-Efficiency (HEPA) filter | 50[12] | Provides a higher level of protection than a standard half-mask APR. |
| Powered Air-Purifying Respirator (PAPR) - Full Facepiece | Organic Vapor (OV) Cartridge and High-Efficiency (HEPA) filter | 1000[11] | Offers a high level of respiratory protection for situations with high vapor concentrations. |
| Supplied-Air Respirator (SAR) | N/A | >1000 | For very high concentrations, oxygen-deficient environments, or when the contaminant concentration is unknown. |
Eye and Body Protection:
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Protective Clothing: A laboratory coat is required as a minimum. For larger quantities or tasks with a high splash potential, chemically resistant aprons or coveralls should be used.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Experimental Protocols
No specific experimental protocols for the testing of personal protective equipment with this compound were identified in the reviewed literature. When selecting PPE, it is crucial to consult the manufacturer's chemical resistance data for the specific gloves and respirator cartridges being considered. If this data is not available, a conservative approach should be taken, opting for materials with known broad chemical resistance, such as butyl rubber for gloves.
Logical Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
-
Use non-sparking tools.[3]
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Keep away from sources of ignition.
Spill Management:
-
In case of a spill, evacuate the area.
-
Remove all sources of ignition.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Disposal:
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: this compound waste should be collected in a designated, labeled, and compatible waste container. Do not mix with incompatible waste streams.[13] It is recommended to use a licensed chemical waste disposal company for proper disposal.[14][15] Some commercial products are available to neutralize aldehyde waste, rendering it non-hazardous, which may be an option depending on the waste stream and local regulations.[16]
-
Contaminated PPE: Used gloves, lab coats, and other contaminated solid materials should be disposed of as solid chemical waste.[15] Place these items in a designated, labeled container for hazardous waste pickup.
References
- 1. glovesbyweb.com [glovesbyweb.com]
- 2. usascientific.com [usascientific.com]
- 3. esafetysupplies.com [esafetysupplies.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. envirosafetyproducts.com [envirosafetyproducts.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. gloves.com [gloves.com]
- 8. pksafety.com [pksafety.com]
- 9. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 10. osha.gov [osha.gov]
- 11. cdc.gov [cdc.gov]
- 12. multimedia.3m.com [multimedia.3m.com]
- 13. calpaclab.com [calpaclab.com]
- 14. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. archtechnochem.com [archtechnochem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
